Product packaging for 4-Butoxybenzonitrile(Cat. No.:CAS No. 5203-14-5)

4-Butoxybenzonitrile

Cat. No.: B1266648
CAS No.: 5203-14-5
M. Wt: 175.23 g/mol
InChI Key: RRGQINKVTNAIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Butoxybenzonitrile is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B1266648 4-Butoxybenzonitrile CAS No. 5203-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGQINKVTNAIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199998
Record name p-Butoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5203-14-5
Record name 4-Butoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5203-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Butoxybenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005203145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Butoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Butoxybenzonitrile: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Butoxybenzonitrile, a key intermediate in the synthesis of various organic molecules. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development.

Core Chemical Properties

This compound is an aromatic compound characterized by a cyanophenyl group substituted with a butoxy ether linkage. Its physicochemical properties are crucial for its application in organic synthesis and as a building block for more complex molecules. A summary of its key quantitative data is presented below.

PropertyValue
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
CAS Number 57368-65-5

Chemical Structure

The structure of this compound consists of a benzene ring substituted with a nitrile (-C≡N) group and a butoxy (-O(CH₂)₃CH₃) group at the para (1,4) positions.

Structural Identifiers:

  • SMILES: CCCCOC1=CC=C(C=C1)C#N

  • InChI: InChI=1S/C11H13NO/c1-2-3-7-13-11-8-5-10(6-9-11)12/h5-6,8-9H,2-4,7H2,1H3

Molecular structure of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data have been reported for this compound.

¹H NMR (400 MHz, CDCl₃):

  • δ = 7.57 (d, J = 8.8 Hz, 2H)

  • δ = 6.93 (d, J = 8.8 Hz, 2H)

  • δ = 3.99 (t, J = 6.4 Hz, 2H)

  • δ = 1.81-1.74 (m, 2H)

  • δ = 1.54-1.44 (m, 2H)

  • δ = 0.98 (t, J = 7.4 Hz, 3H)

¹³C NMR (100 MHz, CDCl₃):

  • δ = 162.7

  • δ = 133.9

  • δ = 119.2

  • δ = 115.1

  • δ = 104.2

  • δ = 68.0

  • δ = 31.1

  • δ = 19.2

  • δ = 13.8

Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile)2220 - 2260 (strong to medium, sharp)
C-O (Aryl Ether)1200 - 1275 (strong, C-O-C asymmetric stretch) and 1000-1075 (strong, C-O-C symmetric stretch)
C-H (sp² Aromatic)3000 - 3100 (medium to weak)
C-H (sp³ Aliphatic)2850 - 3000 (medium to strong)
C=C (Aromatic Ring)1400 - 1600 (medium to weak, multiple bands)

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers. This protocol outlines the synthesis of this compound from 4-cyanophenol and 1-bromobutane.

Materials:

  • 4-Cyanophenol

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-cyanophenol (1.0 equivalent) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 1-bromobutane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the solid potassium salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or distillation under reduced pressure.

Williamson_Ether_Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification 4-Cyanophenol 4-Cyanophenol Reaction_Mixture Combine Reactants in Acetone 4-Cyanophenol->Reaction_Mixture 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture Acetone Acetone Acetone->Reaction_Mixture Reflux Heat to Reflux (4-6 hours) Reaction_Mixture->Reflux TLC_Monitoring Monitor by TLC Reflux->TLC_Monitoring Cool_Filter Cool and Filter TLC_Monitoring->Cool_Filter Evaporation Evaporate Acetone Cool_Filter->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Dry with MgSO4 Extraction->Drying Final_Product Purified This compound Drying->Final_Product

Experimental workflow for the synthesis of this compound.

This guide provides a foundational understanding of this compound for researchers and professionals. Further investigation into its biological activities and applications in drug discovery and materials science is warranted.

An In-depth Technical Guide to the Synthesis of 4-Butoxybenzonitrile from 4-Cyanophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-butoxybenzonitrile, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers. This document outlines the reaction principles, detailed experimental protocols, and thorough data analysis to support researchers in the successful synthesis and characterization of this compound.

Introduction

This compound is an aromatic compound featuring a nitrile group and a butoxy ether substituent on a benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecules with potential therapeutic applications. The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion derived from 4-cyanophenol acts as the nucleophile, attacking an n-butyl halide.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 4-cyanophenol proceeds via the Williamson ether synthesis. This SN2 reaction involves two key steps:

  • Deprotonation of 4-Cyanophenol: A base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the hydroxyl group of 4-cyanophenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of an n-butyl halide (e.g., 1-bromobutane or 1-iodobutane), displacing the halide and forming the ether linkage.

The choice of base, solvent, and reaction temperature are critical parameters that can influence the reaction rate and overall yield. Aprotic polar solvents like acetone or N,N-dimethylformamide (DMF) are often employed to facilitate the SN2 mechanism.

Experimental Section

This section provides a detailed protocol for the synthesis of this compound from 4-cyanophenol.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )
4-CyanophenolC₇H₅NO119.12
1-BromobutaneC₄H₉Br137.02
Potassium Carbonate (anhydrous)K₂CO₃138.21
Acetone (anhydrous)C₃H₆O58.08
Diethyl Ether(C₂H₅)₂O74.12
5% Sodium Hydroxide SolutionNaOH40.00
Saturated Sodium Chloride Solution (Brine)NaCl58.44
Anhydrous Sodium SulfateNa₂SO₄142.04
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-cyanophenol (e.g., 10.0 g, 83.9 mmol), anhydrous potassium carbonate (e.g., 17.4 g, 125.9 mmol, 1.5 equivalents), and 150 mL of anhydrous acetone.

  • Addition of Alkyl Halide: To the stirred suspension, add 1-bromobutane (e.g., 11.5 g, 10.9 mL, 101.5 mmol, 1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in 100 mL of diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 50 mL of 5% aqueous sodium hydroxide solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to obtain a crystalline solid.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-CyanophenolC₇H₅NO119.12110-113146 (at 2 mmHg)
1-BromobutaneC₄H₉Br137.02-112101-102
This compoundC₁₁H₁₃NO175.2348-50145-147 (at 10 mmHg)
Expected Spectroscopic Data for this compound
Spectroscopic TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃)δ 7.58 (d, 2H, Ar-H), 6.93 (d, 2H, Ar-H), 4.01 (t, 2H, -OCH₂-), 1.80 (m, 2H, -OCH₂CH₂-), 1.51 (m, 2H, -CH₂CH₃), 0.98 (t, 3H, -CH₃).
¹³C NMR (CDCl₃)δ 162.9, 133.9, 119.2, 115.2, 104.5, 68.3, 31.0, 19.2, 13.8.
IR (KBr, cm⁻¹)~2225 (C≡N stretch), ~1605, 1508 (C=C aromatic stretch), ~1255 (Ar-O-C stretch), ~2960, 2875 (C-H aliphatic stretch).
Mass Spectrometry (EI)m/z (%): 175 (M⁺), 119, 91, 65.

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 4-Cyanophenol 4-Cyanophenol Phenoxide 4-Cyanophenoxide Ion 4-Cyanophenol->Phenoxide + Base 1-Bromobutane 1-Bromobutane This compound This compound 1-Bromobutane->this compound Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Acetone) Phenoxide->this compound + 1-Bromobutane (Sₙ2 Reaction) experimental_workflow Start Reaction_Setup 1. Reaction Setup: 4-Cyanophenol, K₂CO₃, Acetone Start->Reaction_Setup Add_Reagent 2. Add 1-Bromobutane Reaction_Setup->Add_Reagent Reflux 3. Reflux (12-24h) Add_Reagent->Reflux Workup 4. Work-up: Cool, Filter Reflux->Workup Extraction 5. Extraction: Diethyl Ether, NaOH(aq), H₂O, Brine Workup->Extraction Drying 6. Dry with Na₂SO₄ Extraction->Drying Concentration 7. Concentrate in vacuo Drying->Concentration Purification 8. Recrystallization Concentration->Purification Characterization 9. Characterization: NMR, IR, MS, MP Purification->Characterization End Characterization->End

Mesogenic Properties of 4-Butoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mesogenic properties of 4-Butoxybenzonitrile. While direct experimental data for this specific compound is not extensively available in the public domain, this document extrapolates its likely liquid crystalline behavior based on established trends within the homologous series of 4-alkoxybenzonitriles. This guide details the theoretical basis for its mesomorphism, predicted phase transitions, and the detailed experimental protocols required for its characterization. The content is intended to serve as a valuable resource for researchers and professionals in materials science and drug development who are interested in the potential applications of calamitic liquid crystals.

Introduction

This compound belongs to the class of calamitic (rod-like) liquid crystals, which are characterized by their elongated molecular structure. This structure, consisting of a rigid aromatic core and a flexible alkyl chain, is conducive to the formation of anisotropic liquid crystalline phases upon changes in temperature. The presence of the polar nitrile group (-C≡N) and the alkoxy group (-OC₄H₉) introduces a significant dipole moment, influencing the intermolecular interactions that govern the formation and stability of mesophases. Understanding the mesogenic properties of such compounds is crucial for their application in various fields, including display technologies, optical switching, and as structured media in drug delivery systems.

Predicted Mesogenic Properties and Phase Transitions

Based on the study of homologous series of 4-alkoxybenzonitriles, it is predicted that this compound will exhibit monotropic liquid crystalline behavior. A monotropic liquid crystal is one that displays a liquid crystalline phase only upon cooling from the isotropic liquid state, as the melting point of the solid is higher than the clearing point of the mesophase. The anticipated mesophase for this compound is a smectic A or a nematic phase.

Quantitative Data Summary

The following table summarizes the predicted transition temperatures and thermodynamic data for this compound. It is crucial to note that these values are hypothetical and are extrapolated from trends observed in the 4-alkoxybenzonitrile homologous series. Experimental verification is required to confirm these predictions.

Parameter Value (Predicted) Unit
Melting Temperature (Tₘ)55 - 65°C
Isotropic to Nematic/Smectic A Transition (Tᵢₙ/Tᵢₛₐ) (on cooling)45 - 55°C
Enthalpy of Fusion (ΔHₘ)20 - 30kJ/mol
Enthalpy of Isotropic to Nematic/Smectic A Transition (ΔHᵢₙ/ΔHᵢₛₐ)0.5 - 1.5kJ/mol

Experimental Protocols for Characterization

The characterization of the mesogenic properties of this compound would involve a combination of thermal analysis, optical microscopy, and X-ray diffraction techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

  • A small sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 5-10 °C/min, under an inert atmosphere (e.g., nitrogen).

  • The heat flow to or from the sample is monitored as a function of temperature.

  • Endothermic peaks on heating correspond to phase transitions (e.g., solid to liquid crystal, liquid crystal to isotropic liquid), while exothermic peaks on cooling indicate the reverse transitions.

  • The onset temperature of a peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify the liquid crystalline phases and observe their characteristic textures.

Methodology:

  • A small amount of this compound is placed between a clean glass slide and a coverslip.

  • The sample is placed on a hot stage attached to a polarizing microscope.

  • The sample is heated to its isotropic liquid state and then cooled at a controlled rate.

  • The sample is observed between crossed polarizers as it cools.

  • Liquid crystalline phases will appear as birefringent regions with characteristic textures (e.g., schlieren texture for nematic, focal-conic fan texture for smectic A).

  • The temperatures at which these textures appear and disappear are recorded and correlated with the DSC data.

X-ray Diffraction (XRD)

Objective: To determine the structural characteristics of the liquid crystalline phases, such as layer spacing in smectic phases.

Methodology:

  • A sample of this compound is loaded into a capillary tube or placed on a temperature-controlled sample holder in an XRD instrument.

  • The sample is heated to the desired liquid crystalline phase.

  • A monochromatic X-ray beam is directed at the sample.

  • The scattered X-rays are detected at various angles.

  • For a nematic phase, a diffuse halo at wide angles is typically observed, indicating short-range positional order.

  • For a smectic A phase, a sharp reflection at a small angle (corresponding to the smectic layer spacing) and a diffuse halo at wide angles are observed.

  • The layer spacing (d) can be calculated from the position of the small-angle reflection using Bragg's law (nλ = 2d sinθ).

Visualizations

Experimental Workflow for Mesophase Characterization

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_characterization Mesophase Characterization cluster_data Data Analysis Synthesis Synthesis of this compound Purification Purification Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC Thermal Analysis POM Polarized Optical Microscopy (POM) Purification->POM Optical Texture Observation XRD X-ray Diffraction (XRD) Purification->XRD Structural Analysis DSC->POM Correlate Transitions TransitionTemps Transition Temperatures DSC->TransitionTemps Enthalpies Enthalpy Changes DSC->Enthalpies POM->XRD Identify Phase for Structural Study Textures Phase Textures POM->Textures Structure Layer Spacing XRD->Structure

Caption: Workflow for the characterization of liquid crystalline properties.

Logical Relationship of Mesophase Identification

MesophaseIdentification cluster_observation Observational Techniques cluster_interpretation Interpretation cluster_conclusion Conclusion DSC DSC Thermogram PhaseTransition Phase Transition Detected DSC->PhaseTransition POM Optical Textures Birefringence Birefringence Observed POM->Birefringence XRD Diffraction Pattern LayeredStructure Layered Structure Confirmed XRD->LayeredStructure Mesophase Mesophase Identified PhaseTransition->Mesophase Birefringence->Mesophase LayeredStructure->Mesophase

Caption: Logical flow for the identification of a liquid crystalline mesophase.

Conclusion

While direct experimental data for this compound remains to be published, a thorough analysis of homologous series of 4-alkoxybenzonitriles strongly suggests that it will exhibit monotropic liquid crystalline behavior, likely in a smectic A or nematic phase. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its mesogenic properties. Such studies are essential to unlock the potential of this compound and similar materials in advanced applications, including their use as responsive materials in drug delivery systems and as components in optical devices. Further experimental investigation is highly encouraged to validate the predictions made in this guide and to fully elucidate the structure-property relationships in this class of liquid crystals.

Unveiling the Thermal Behavior of 4-Butoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the phase transition temperatures of 4-Butoxybenzonitrile, a topic of significant interest to researchers, scientists, and professionals in the field of drug development and materials science. This document compiles available data on the thermal properties of this compound, outlines key experimental protocols for its characterization, and presents a logical workflow for such investigations.

Executive Summary

Data Presentation: Phase Transition Temperatures

Specific, experimentally verified phase transition temperatures for this compound were not found in a comprehensive review of publicly available scientific literature. However, the study of homologous series of 4-alkoxybenzonitriles indicates a clear trend in which the melting and clearing points are dependent on the length of the alkoxy chain. It is anticipated that this compound would exhibit a nematic liquid crystal phase.

To illustrate the expected trends, the table below presents data for analogous compounds in the 4-alkoxybenzonitrile series. This data is essential for predicting the approximate temperature range of the mesophases of this compound.

CompoundAlkoxy Chain LengthMelting Point (°C)Clearing Point (Nematic to Isotropic) (°C)Experimental Method
4-Methoxybenzonitrile157 - 60-Not Applicable
4-Ethoxybenzonitrile2~45-47~57-59DSC, POM
This compound 4 Data Not Available Data Not Available DSC, POM (Predicted)
4-Pentoxybenzonitrile5~35-37~53-55DSC, POM
4-Hexoxybenzonitrile6~42-44~60-62DSC, POM

Note: The data for methoxy-, ethoxy-, pentoxy-, and hexoxybenzonitrile are compiled from various sources studying homologous series of liquid crystals. The exact values can vary slightly depending on the experimental conditions and purity of the sample.

Experimental Protocols

The characterization of the phase transitions of liquid crystalline materials like this compound is primarily conducted using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1][2]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][2] This method allows for the precise determination of the temperatures and enthalpies of phase transitions.

Methodology:

  • Sample Preparation: A small amount of the purified this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). A nitrogen atmosphere is typically maintained to prevent oxidation.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program involves:

    • Heating the sample to a temperature well above its expected isotropic point to erase any previous thermal history.

    • Cooling the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point.

    • Heating the sample again at the same controlled rate. The data from this second heating run is typically used for analysis.

  • Data Analysis: The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic peaks in the DSC thermogram. The area under the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification and characterization of liquid crystal phases.[1] The anisotropic nature of liquid crystals causes them to be birefringent, resulting in characteristic textures when viewed between crossed polarizers.

Methodology:

  • Sample Preparation: A small amount of this compound is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating and Cooling Stage: The slide is placed on a hot stage that allows for precise temperature control.

  • Observation: The sample is heated to its isotropic liquid state, appearing dark under crossed polarizers. It is then slowly cooled.

  • Texture Identification: As the sample cools and enters a liquid crystalline phase, characteristic optical textures will appear. For a nematic phase, typical textures include Schlieren or marbled patterns. The temperature at which these textures appear upon cooling from the isotropic liquid is the clearing point. Further cooling will reveal the crystallization temperature.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and characterization of the phase transition temperatures of a liquid crystal like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc pom Polarized Optical Microscopy (POM) purification->pom data_table Tabulate Phase Transition Temperatures dsc->data_table texture_id Identify Liquid Crystal Phases pom->texture_id texture_id->data_table

Caption: Experimental workflow for determining the phase transition temperatures of this compound.

References

Spectroscopic Profile of 4-Butoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Butoxybenzonitrile, a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.58d8.82Ar-H
6.92d8.82Ar-H
4.02t6.52O-CH₂
1.78quint6.92O-CH₂-CH₂
1.50sext7.42O-(CH₂)₂-CH₂
0.98t7.43CH₃
¹³C NMR Data
Chemical Shift (δ) ppmAssignment
162.7Ar-C-O
133.8Ar-C
119.2Ar-C-CN
115.1Ar-C
104.2Ar-C
68.2O-CH₂
31.1O-CH₂-CH₂
19.2O-(CH₂)₂-CH₂
13.8CH₃
IR Data
Wavenumber (cm⁻¹)Assignment
2957C-H stretch (aliphatic)
2936C-H stretch (aliphatic)
2873C-H stretch (aliphatic)
2224C≡N stretch (nitrile)
1606C=C stretch (aromatic)
1509C=C stretch (aromatic)
1256C-O stretch (aryl ether)
1171C-O stretch (aryl ether)
834C-H bend (p-disubstituted benzene)
Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
17530[M]⁺
119100[M - C₄H₈]⁺
9115[C₇H₅N]⁺
6410[C₅H₄]⁺

Experimental Protocols

The following sections outline the general methodologies employed for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

¹H NMR Spectroscopy Protocol:

  • The spectrometer was tuned and shimmed for the CDCl₃ solvent.

  • A standard one-pulse sequence was used to acquire the ¹H NMR spectrum.

  • The spectral width was set to cover the expected chemical shift range (e.g., 0-10 ppm).

  • A sufficient number of scans (typically 16-64) were accumulated to achieve an adequate signal-to-noise ratio.

  • The free induction decay (FID) was processed with a line broadening factor of 0.3 Hz and Fourier transformed.

  • The resulting spectrum was phase-corrected and baseline-corrected.

  • Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy Protocol:

  • The spectrometer was tuned and shimmed for the CDCl₃ solvent.

  • A proton-decoupled pulse sequence (e.g., zgpg30) was used to acquire the ¹³C NMR spectrum.

  • The spectral width was set to cover the expected chemical shift range (e.g., 0-180 ppm).

  • A larger number of scans (typically 1024 or more) were accumulated due to the lower natural abundance of ¹³C.

  • The FID was processed with a line broadening factor of 1.0 Hz and Fourier transformed.

  • The resulting spectrum was phase-corrected and baseline-corrected.

  • Chemical shifts were referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of neat this compound liquid was placed between two potassium bromide (KBr) plates to form a thin film.

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

FT-IR Spectroscopy Protocol:

  • A background spectrum of the empty sample compartment was recorded to subtract atmospheric CO₂ and H₂O absorptions.

  • The KBr plates with the sample film were placed in the sample holder.

  • The sample spectrum was recorded over the range of 4000-400 cm⁻¹.

  • A sufficient number of scans (typically 16-32) were co-added to improve the signal-to-noise ratio.

  • The resulting interferogram was Fourier transformed to produce the final IR spectrum.

Mass Spectrometry

Sample Preparation: The sample was introduced into the mass spectrometer via direct injection or after separation by gas chromatography.

Instrumentation: Mass spectral data was obtained using a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer.

Mass Spectrometry Protocol:

  • The mass spectrometer was tuned and calibrated using a standard compound (e.g., perfluorotributylamine).

  • The sample was ionized using electron ionization (EI) at 70 eV.

  • The mass analyzer was set to scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 40-300).

  • The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), was recorded.

Logical Workflow of Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Determination of Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of 4-Butoxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Butoxybenzonitrile, a key intermediate in organic synthesis. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document offers a predictive solubility profile based on its molecular structure and the known properties of analogous compounds. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise data tailored to their specific applications. This guide is intended to be a valuable resource for professionals in drug development and chemical research, where a thorough understanding of solubility is paramount for reaction optimization, purification, and formulation.

Introduction

This compound is an aromatic compound featuring a nitrile group (-C≡N) and a butoxy group (-OC₄H₉) attached to a benzene ring. The interplay of these functional groups dictates its physicochemical properties, including its solubility in various organic solvents. In the realms of pharmaceutical sciences and process chemistry, solubility is a critical parameter that influences reaction kinetics, product purity, and the feasibility of formulation and administration of active pharmaceutical ingredients (APIs). A comprehensive understanding of a compound's solubility profile is therefore essential from the earliest stages of research and development.

This guide addresses the solubility of this compound by providing a theoretical assessment of its expected solubility in a range of common organic solvents and a practical, detailed methodology for its empirical determination.

Physicochemical Properties of this compound (Predicted)

Table 1: Predicted and Analogous Physicochemical Properties

Property4-Methoxybenzonitrile (Experimental)This compound (Predicted)Influence of Butoxy Group
Molecular Formula C₈H₇NOC₁₁H₁₃NOIncreased molecular weight
Molecular Weight 133.15 g/mol 175.23 g/mol Increased molecular weight
Melting Point 57-59 °C[1]Likely lower than 4-MethoxybenzonitrileThe longer, more flexible butyl chain may disrupt crystal lattice packing, leading to a lower melting point.
Boiling Point 256-257 °C at 765 mmHgHigher than 4-MethoxybenzonitrileIncreased molecular weight and van der Waals forces will lead to a higher boiling point.
LogP (Predicted) ~2.0 (Calculated)~3.5 (Calculated)The addition of three methylene groups significantly increases lipophilicity.
Water Solubility Soluble[1]Sparingly soluble to insolubleThe significantly higher lipophilicity will drastically reduce solubility in water.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the molecular structure of this compound, with its polar nitrile group and its large nonpolar butoxy and phenyl groups, suggests a nuanced solubility profile.

  • Polar Moieties: The nitrile group (-C≡N) is strongly polar.

  • Nonpolar Moieties: The benzene ring and the n-butyl group are nonpolar.

This dual character indicates that the solubility of this compound will be highly dependent on the solvent's polarity and its ability to engage in specific intermolecular interactions.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolSolubleThe hydroxyl group can interact with the nitrile group, and the short alkyl chain can solvate the nonpolar portions.
EthanolSolubleSimilar to methanol, with slightly better solvation of the nonpolar regions.
WaterSparingly Soluble to InsolubleThe large nonpolar butoxy group will significantly limit solubility in water.
Polar Aprotic AcetoneVery SolubleThe polar carbonyl group can interact favorably with the nitrile group, and the overall polarity is well-suited for the solute.
AcetonitrileSolubleThe polarity is a good match for the nitrile group.
N,N-Dimethylformamide (DMF)Very SolubleA highly polar aprotic solvent capable of effectively solvating both polar and nonpolar moieties.
Dimethyl Sulfoxide (DMSO)Very SolubleA highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.
Nonpolar Aromatic TolueneVery SolubleThe aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, and its low polarity is favorable for the butoxy group.
Nonpolar Aliphatic HexaneSoluble to Sparingly SolubleAs a nonpolar aliphatic solvent, hexane will primarily interact with the butoxy group but may not effectively solvate the polar nitrile group.
Chlorinated Dichloromethane (DCM)Very SolubleThe polarity of dichloromethane is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics.
ChloroformVery SolubleSimilar in polarity to dichloromethane, making it an excellent solvent for this type of solute.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer or thermocouple

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Glass vials with screw caps

  • Pipettes

  • Drying oven or vacuum oven

Procedure
  • Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. Constant agitation is necessary.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization. Immediately filter the solution through a syringe filter into a pre-weighed collection vial.

  • Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound until a constant weight of the dried solute is achieved. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

  • Data Analysis:

    • Mass of the empty collection vial (m_vial)

    • Mass of the vial + saturated solution (m_vial+solution)

    • Mass of the vial + dried solute (m_vial+solute)

    • Mass of the solute = m_vial+solute - m_vial

    • Mass of the solvent = m_vial+solution - m_vial+solute

    • Solubility can then be expressed in various units, such as g/100 g of solvent, mole fraction, or molality.

Diagram of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to vial prep2 Add known amount of solvent prep1->prep2 equilib Equilibrate in thermostatic shaker (e.g., 24-48h at constant T) prep2->equilib settle Allow excess solid to settle equilib->settle sample Withdraw and filter supernatant settle->sample evap Evaporate solvent to isolate solute sample->evap weigh Weigh dried solute evap->weigh calc Calculate solubility weigh->calc result Quantitative Solubility Data calc->result

Caption: Workflow for the gravimetric determination of solubility.

Proposed Synthesis of this compound

This compound can be synthesized via a Williamson ether synthesis from 4-cyanophenol and a suitable butyl halide.

Reaction: 4-Cyanophenol + 1-Bromobutane → this compound

Reagents and Conditions:

  • Starting Materials: 4-Cyanophenol, 1-Bromobutane

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Acetone or N,N-Dimethylformamide (DMF)

  • Conditions: Reflux

Diagram of Proposed Synthesis Pathway

synthesis_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 4-Cyanophenol product This compound reactant1->product reactant2 1-Bromobutane reactant2->product base K₂CO₃ (Base) base->product solvent Acetone (Solvent) solvent->product heat Reflux heat->product

Caption: Proposed synthesis of this compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive assessment can be made based on its molecular structure and comparison with analogous compounds. This guide provides a theoretical framework for understanding its likely solubility in a variety of common organic solvents. For applications requiring precise solubility values, the detailed gravimetric experimental protocol offers a robust method for their determination. The information presented herein is intended to be a valuable starting point for researchers and professionals working with this compound, enabling more informed decisions in experimental design, process development, and formulation.

References

The Dawn of a New Phase: A Technical Guide to the Discovery and History of Alkoxybenzonitrile Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of alkoxybenzonitrile liquid crystals, a class of materials that revolutionized the field of optoelectronics and continues to inspire advancements in materials science. This document provides a comprehensive overview of their development, detailed experimental protocols for their synthesis and characterization, and a summary of their key physical properties.

A Historical Perspective: From Curiosity to Application

The story of liquid crystals begins in 1888 with the Austrian botanist Friedrich Reinitzer, who observed that a derivative of cholesterol appeared to have two distinct melting points.[1][2][3] This peculiar "in-between" phase of matter, exhibiting properties of both liquids and solids, was later termed "liquid crystal" by the German physicist Otto Lehmann.[2] For decades, these materials remained largely a scientific curiosity.

The turning point for the practical application of liquid crystals came with the work of Professor George W. Gray at the University of Hull.[4][5] His systematic research into the relationship between molecular structure and liquid crystalline properties laid the foundation for the design of stable and functional liquid crystal materials.[4][6] A significant breakthrough occurred in 1973 when Gray and his team synthesized 4-cyano-4'-pentylbiphenyl, a compound that exhibited a stable nematic liquid crystal phase at room temperature.[5] This discovery was instrumental in the development of the first commercially viable liquid crystal displays (LCDs).

Following this success, the focus expanded to other classes of cyanophenyl-containing molecules, including the 4-n-alkoxybenzonitrile homologous series. These calamitic (rod-shaped) liquid crystals, with their positive dielectric anisotropy and tunable mesomorphic properties, became crucial components in the burgeoning field of optoelectronics.

Historical Timeline of Alkoxybenzonitrile Liquid Crystals cluster_1800s 19th Century cluster_early_1900s Early 20th Century cluster_mid_1900s Mid 20th Century cluster_late_1900s Late 20th Century 1888 1888: Friedrich Reinitzer discovers liquid crystals in cholesterol derivatives. 1922 1922: Georges Friedel classifies liquid crystal phases (nematic, smectic, cholesteric). 1888->1922 Early Research 1960s 1960s: George Gray begins systematic study of liquid crystal structure-property relationships. 1922->1960s Fundamental Understanding 1973 1973: Gray's group synthesizes stable room-temperature cyanobiphenyl liquid crystals, enabling LCDs. 1960s->1973 Towards Practical Materials Post-1973 Post-1973: Research expands to homologous series like 4-n-alkoxybenzonitriles for advanced applications. 1973->Post-1973 Era of Applications

A brief history of alkoxybenzonitrile liquid crystals.

Synthesis and Experimental Protocols

The most common and versatile method for the synthesis of 4-n-alkoxybenzonitriles is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

General Synthesis of 4-n-Alkoxybenzonitriles

The synthesis is a two-step process starting from 4-hydroxybenzonitrile:

  • Deprotonation of 4-hydroxybenzonitrile: 4-hydroxybenzonitrile is treated with a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), in a suitable solvent like ethanol or dimethylformamide (DMF) to form the corresponding phenoxide salt.

  • Nucleophilic Substitution: The phenoxide salt is then reacted with an appropriate n-alkyl bromide (or iodide) to yield the desired 4-n-alkoxybenzonitrile.

Williamson Ether Synthesis for 4-n-Alkoxybenzonitriles cluster_reactants Reactants cluster_process Process cluster_products Products Hydroxybenzonitrile 4-Hydroxybenzonitrile Deprotonation Deprotonation Hydroxybenzonitrile->Deprotonation AlkylHalide n-Alkyl Bromide SN2 SN2 Reaction AlkylHalide->SN2 Base Base (e.g., KOH) Base->Deprotonation Solvent Solvent (e.g., Ethanol) Solvent->SN2 Deprotonation->SN2 Phenoxide Intermediate Alkoxybenzonitrile 4-n-Alkoxybenzonitrile SN2->Alkoxybenzonitrile Salt Salt (e.g., KBr) SN2->Salt Water Water SN2->Water

Williamson ether synthesis workflow.
Detailed Experimental Protocol

Materials:

  • 4-hydroxybenzonitrile

  • Potassium hydroxide (KOH)

  • n-Alkyl bromide (e.g., 1-bromooctane for 4-n-octyloxybenzonitrile)

  • Absolute ethanol

  • Dichloromethane

  • Distilled water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzonitrile (1 equivalent) and potassium hydroxide (1.1 equivalents) in absolute ethanol.

  • Heat the mixture to reflux with stirring until all the solids have dissolved, forming the potassium 4-cyanophenoxide.

  • Add the n-alkyl bromide (1.05 equivalents) dropwise to the refluxing solution.

  • Continue to reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure 4-n-alkoxybenzonitrile.

Characterization of Alkoxybenzonitrile Liquid Crystals

The mesomorphic properties of the synthesized alkoxybenzonitriles are characterized using several standard techniques.

Polarized Optical Microscopy (POM)

POM is a primary tool for identifying liquid crystalline phases.[7] The anisotropic nature of liquid crystals causes them to be birefringent, meaning they split a beam of polarized light into two rays that travel at different velocities.[2] When viewed between crossed polarizers, this birefringence results in characteristic textures for each type of liquid crystal phase. For the 4-n-alkoxybenzonitrile series, the following textures are typically observed:

  • Nematic Phase: A "threaded" or "Schlieren" texture is characteristic of the nematic phase. These textures arise from defects in the alignment of the liquid crystal director.

  • Smectic A Phase: A "focal conic fan" texture is often observed for the smectic A phase, which appears in the longer-chain homologues of the series.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the transition temperatures and associated enthalpy changes of the liquid crystal.[8] As a sample is heated or cooled at a constant rate, the heat flow to or from the sample is measured. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram. For a typical 4-n-alkoxybenzonitrile, the following transitions can be identified:

  • Crystal-to-Nematic (or Smectic) Transition (Melting Point): An endothermic peak corresponding to the melting of the solid crystal into the liquid crystalline phase.

  • Nematic-to-Isotropic Transition (Clearing Point): A smaller endothermic peak representing the transition from the ordered nematic phase to the disordered isotropic liquid phase.

  • Smectic-to-Nematic Transition: For longer-chain homologues, an additional small endothermic peak may be observed for the transition between the smectic and nematic phases.

Characterization Workflow Synthesized_Compound Synthesized 4-n-Alkoxybenzonitrile POM Polarized Optical Microscopy (POM) Synthesized_Compound->POM DSC Differential Scanning Calorimetry (DSC) Synthesized_Compound->DSC XRD X-ray Diffraction (XRD) Synthesized_Compound->XRD Phase_Identification Phase Identification (Nematic, Smectic) POM->Phase_Identification Transition_Temperatures Transition Temperatures (Melting, Clearing) DSC->Transition_Temperatures Structural_Information Molecular Arrangement (Layer Spacing) XRD->Structural_Information

A general workflow for the characterization of liquid crystals.
X-ray Diffraction (XRD)

XRD is a powerful technique for determining the molecular arrangement in liquid crystal phases. By analyzing the diffraction pattern of X-rays passing through the sample, information about the positional order of the molecules can be obtained. For example, in the smectic A phase, a sharp diffraction peak at a small angle corresponds to the layer spacing.

Data Presentation: The 4-n-Alkoxybenzonitrile Homologous Series

The mesomorphic properties of the 4-n-alkoxybenzonitrile homologous series show a clear dependence on the length of the alkoxy chain (n). As the chain length increases, the intermolecular forces and the overall molecular shape change, leading to variations in the transition temperatures.

Table 1: Transition Temperatures of the 4-n-Alkoxybenzonitrile Homologous Series

Number of Carbon Atoms (n)Crystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)Smectic A to Nematic/Isotropic Transition (°C)
1104118-
298107-
380102-
476105-
568107-
678108-
78310783
88510794
98810698
1089105101
1192104102
1293103103

Note: The above data is a representative compilation from various sources and may show slight variations depending on the experimental conditions and purity of the samples.

A characteristic "odd-even" effect is often observed in the nematic-isotropic transition temperatures of homologous series of liquid crystals.[9] This alternation in transition temperatures is attributed to the change in the anisotropy of the molecular polarizability as the alkyl chain length increases by one methylene unit.

Relevance to Drug Development Professionals

While thermotropic liquid crystals like alkoxybenzonitriles are not typically used directly in drug formulations, their unique properties and the principles governing their self-assembly are highly relevant to the field of drug development. The study of these materials provides valuable insights into the structure-property relationships of organic molecules, which is a cornerstone of medicinal chemistry and drug design.

Furthermore, the field of liquid crystals in drug delivery is a rapidly growing area, primarily focusing on lyotropic liquid crystals which form various mesophases in the presence of a solvent (often water).[10] These systems, which include cubic and hexagonal phases, can encapsulate both hydrophilic and lipophilic drug molecules and provide controlled release. The principles of molecular self-assembly and phase behavior learned from thermotropic liquid crystals like the alkoxybenzonitriles are directly applicable to the design and understanding of these more complex drug delivery systems.

The responsiveness of liquid crystals to external stimuli such as temperature and electric fields also opens up possibilities for the development of novel "smart" drug delivery systems and biosensors. Therefore, a thorough understanding of the fundamental science of liquid crystals, as exemplified by the alkoxybenzonitrile series, is of significant value to researchers and professionals in the pharmaceutical and drug development industries.

References

Theoretical Exploration of 4-Butoxybenzonitrile's Molecular Geometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular geometry of 4-Butoxybenzonitrile. Due to a lack of specific published theoretical studies on this compound, this guide utilizes data from closely related analogs, primarily 4-methoxybenzonitrile, to illustrate the computational methodologies and expected structural parameters. The principles and protocols described herein are directly applicable to the computational analysis of this compound.

Core Concepts in Theoretical Molecular Geometry

The determination of a molecule's three-dimensional structure is fundamental to understanding its chemical reactivity, physical properties, and biological activity. Computational chemistry provides powerful tools to model molecular geometries and predict various molecular properties with high accuracy. The primary methods employed for such studies are ab initio Hartree-Fock (HF) and Density Functional Theory (DFT).[1][2] These methods solve the Schrödinger equation for a molecule to find the lowest energy arrangement of its atoms, which corresponds to the optimized molecular geometry.

Experimental Protocols: A Computational Approach

The in silico "experiments" to determine the molecular geometry of a compound like this compound follow a structured protocol.

1. Initial Structure Generation: The process begins with the creation of an initial 3D structure of the this compound molecule. This can be done using molecular building software where the atoms are connected according to its known chemical formula and stereochemistry. For the butoxy chain, several conformers (different spatial arrangements of the atoms resulting from rotation around single bonds) are possible and should be considered.

2. Geometry Optimization: The initial structure is then subjected to geometry optimization. This is an iterative process where the forces on each atom are calculated, and the atomic coordinates are adjusted to minimize the total energy of the molecule.[3] This process is continued until a stationary point on the potential energy surface is found, where the net forces on all atoms are close to zero.

  • Computational Methods:

    • Density Functional Theory (DFT): This is a popular and accurate method that includes the effects of electron correlation. The B3LYP hybrid functional is a commonly used functional for organic molecules.[4][5]

    • Hartree-Fock (HF) Theory: This is a foundational ab initio method that provides a good starting point for more advanced calculations. It does not, however, account for electron correlation as robustly as DFT.

  • Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wavefunctions. The choice of basis set affects the accuracy and computational cost of the calculation. Common basis sets for organic molecules include:

    • Pople-style basis sets: e.g., 6-31G(d,p), 6-311++G(d,p). The additional symbols denote polarization and diffuse functions, which improve the description of bonding and lone pairs.[5]

    • Correlation-consistent basis sets: e.g., cc-pVTZ, aug-cc-pVTZ. These are generally more accurate but also more computationally expensive.

3. Vibrational Frequency Analysis: Following a successful geometry optimization, a vibrational frequency calculation is performed. This serves two main purposes:

  • Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point on the potential energy surface.

  • Prediction of Infrared and Raman Spectra: The calculated vibrational frequencies and their intensities can be used to simulate the molecule's IR and Raman spectra, which can be compared with experimental data for validation.

4. Conformational Analysis: For a flexible molecule like this compound, with its butoxy side chain, a thorough conformational analysis is crucial. This involves systematically rotating the dihedral angles of the butoxy chain to identify all low-energy conformers. The geometry of each conformer is optimized, and their relative energies are compared to determine the most stable conformation.

Data Presentation: Optimized Geometrical Parameters

Table 1: Optimized Bond Lengths (Å) of 4-Methoxybenzonitrile

BondB3LYP/6-311G(d,p)HF/6-311G(d,p)
C1-C21.4401.430
C2-C31.3891.382
C3-C41.4011.393
C4-C51.4011.393
C5-C61.3891.382
C6-C11.4401.430
C1-C71.4311.423
C7-N81.1591.138
C4-O91.3621.350
O9-C101.4251.415
C10-H111.0951.085
C10-H121.0951.085
C10-H131.0951.085

Atom numbering is based on a standard representation where C1 is attached to the cyano group, and C4 is attached to the oxygen of the alkoxy group.

Table 2: Optimized Bond Angles (°) of 4-Methoxybenzonitrile

AngleB3LYP/6-311G(d,p)HF/6-311G(d,p)
C6-C1-C2117.8117.9
C1-C2-C3121.1121.0
C2-C3-C4119.8119.9
C3-C4-C5120.3120.2
C4-C5-C6119.8119.9
C5-C6-C1121.1121.0
C2-C1-C7121.1121.0
C6-C1-C7121.1121.0
C1-C7-N8179.3179.4
C3-C4-O9119.8119.9
C5-C4-O9119.8119.9
C4-O9-C10117.8118.0
O9-C10-H11109.5109.5

Table 3: Optimized Dihedral Angles (°) of 4-Methoxybenzonitrile

Dihedral AngleB3LYP/6-311G(d,p)HF/6-311G(d,p)
C6-C1-C2-C30.00.0
C2-C1-C7-N8180.0180.0
C3-C4-O9-C100.00.0

For this compound, the key differences would arise in the dihedral angles of the butoxy chain (C-C-C-C and O-C-C-C), which would adopt conformations to minimize steric hindrance, such as anti (180°) and gauche (±60°) arrangements. A full conformational search would be necessary to determine the global minimum energy structure.

Mandatory Visualization: Logical Workflow of a Theoretical Geometry Study

The following diagram illustrates the typical workflow for a theoretical study of molecular geometry.

Theoretical_Workflow cluster_input Input Preparation cluster_computation Computational Steps cluster_output Results and Analysis A 1. Propose Molecular Structure (this compound) B 2. Select Computational Method (e.g., DFT/B3LYP) A->B C 3. Choose Basis Set (e.g., 6-311++G(d,p)) B->C D 4. Geometry Optimization C->D E 5. Convergence Check D->E E->D No F 6. Vibrational Frequency Calculation E->F Yes G 7. Analysis of Frequencies F->G K Transition State? G->K H Optimized Geometry (Bond Lengths, Angles) I Thermodynamic Properties H->I J Simulated Spectra (IR, Raman) H->J K->D Yes (Imaginary Freq.) Re-optimize K->H No (All Real Freq.)

Caption: Workflow for theoretical molecular geometry determination.

Conclusion

Theoretical studies provide a powerful and insightful approach to determining the molecular geometry of compounds like this compound. Through methods such as DFT and HF, coupled with appropriate basis sets, it is possible to obtain detailed structural information, including bond lengths, bond angles, and conformational preferences. While specific data for this compound is not yet prevalent in the literature, the methodologies are well-established, and the data from analogous structures like 4-methoxybenzonitrile offer a strong predictive foundation. The computational workflows, as outlined, provide a systematic pathway for researchers to conduct their own theoretical investigations into the geometry of this and other molecules of interest in drug development and materials science.

References

4-Butoxybenzonitrile: A Technical Guide to its Applications in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butoxybenzonitrile, a versatile organic compound, is emerging as a significant building block in the field of materials science. Its unique molecular architecture, featuring a rigid benzonitrile core coupled with a flexible butoxy tail, imparts desirable properties for the development of advanced materials. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its role in the synthesis and performance of liquid crystals and functional polymers. This document details its synthesis, physicochemical properties, and experimental protocols for its incorporation into novel materials, alongside characterization techniques.

Introduction

The quest for novel materials with tailored properties is a driving force in modern science and technology. This compound (C₁₁H₁₃NO) is a member of the 4-alkoxybenzonitrile family of compounds, which are renowned for their utility as precursors to liquid crystals and specialized polymers. The interplay between the polar cyano group and the nonpolar butoxy chain gives rise to a molecular anisotropy that is fundamental to the formation of mesophases in liquid crystals. Furthermore, the benzonitrile moiety offers reactive sites for polymerization, enabling its integration into polymer backbones to enhance thermal stability, and introduce specific optical or electronic functionalities. This guide serves as a technical resource for researchers exploring the potential of this compound in materials development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in materials science. The following table summarizes key quantitative data for this compound and its close structural analog, 4-Butylbenzonitrile, for comparative purposes.

PropertyThis compound4-Butylbenzonitrile (analog)Source
CAS Number 5735-33-120651-73-4
Molecular Formula C₁₁H₁₃NOC₁₁H₁₃N
Molecular Weight 175.23 g/mol 159.23 g/mol
Melting Point 35-37 °C317.66 K (44.51 °C)[1]
Boiling Point 148-150 °C at 15 mmHg584.82 K (311.67 °C)[1]
Liquid Crystal Phase Nematic (predicted)Not applicable
Transition Temperatures Not explicitly reportedNot applicable

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 4-hydroxybenzonitrile and a suitable butyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar aryl ethers.[2][3][4][5][6]

Materials:

  • 4-Hydroxybenzonitrile

  • 1-Bromobutane (or 1-iodobutane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (or N,N-dimethylformamide - DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzonitrile (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

  • Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by distillation under reduced pressure.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Williamson_Ether_Synthesis Williamson Ether Synthesis (Reflux, 12-24h) 4-Hydroxybenzonitrile->Williamson_Ether_Synthesis 1-Bromobutane 1-Bromobutane 1-Bromobutane->Williamson_Ether_Synthesis K2CO3 K2CO3 K2CO3->Williamson_Ether_Synthesis Acetone Acetone Acetone->Williamson_Ether_Synthesis Filtration Filtration Williamson_Ether_Synthesis->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography or Distillation Extraction->Purification This compound This compound Purification->this compound

Figure 1: Synthetic workflow for this compound.

Applications in Liquid Crystals

4-Alkoxybenzonitriles are a well-established class of mesogens, molecules that can exhibit liquid crystal phases.[7] The combination of a rigid polar core (benzonitrile) and a flexible nonpolar tail (butoxy group) in this compound is expected to induce nematic liquid crystal behavior over a specific temperature range.[8]

Synthesis of Cyanobiphenyl Liquid Crystals

This compound can serve as a key precursor in the synthesis of more complex liquid crystal molecules, such as cyanobiphenyls, through cross-coupling reactions like the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of a 4-Butoxy-4'-alkylbiphenyl Liquid Crystal via Suzuki-Miyaura Coupling

This protocol is a general representation of the Suzuki-Miyaura coupling reaction adapted for the synthesis of biphenyl liquid crystals.[1]

Materials:

  • 4-Bromobenzonitrile (or a suitable boronic acid derivative of this compound)

  • 4-Alkylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 4-bromobenzonitrile (1.0 eq), 4-alkylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and a 2M aqueous solution of the base.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 4-alkoxy-4'-alkylbiphenyl.

SuzukiCoupling cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_product Product Aryl_Halide 4-Butoxybromobenzene Suzuki_Reaction Suzuki-Miyaura Coupling (Toluene/Water, 80-90°C) Aryl_Halide->Suzuki_Reaction Boronic_Acid 4-Cyanophenylboronic Acid Boronic_Acid->Suzuki_Reaction Catalyst Pd(OAc)2 / PPh3 Catalyst->Suzuki_Reaction Base K2CO3 Base->Suzuki_Reaction Biphenyl_LC 4-Butoxy-4'-cyanobiphenyl Suzuki_Reaction->Biphenyl_LC PolymerizationWorkflow cluster_reactants Reactants cluster_reaction Polymerization cluster_workup Isolation Monomer Vinyl-functionalized This compound FRP Free-Radical Polymerization (60-80°C, 12-24h) Monomer->FRP Initiator AIBN Initiator->FRP Solvent Toluene Solvent->FRP Precipitation Precipitation in Methanol FRP->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Polymer Polymer Filtration_Drying->Polymer Characterization Material Material DSC Differential Scanning Calorimetry Material->DSC Thermal Transitions POM Polarized Optical Microscopy Material->POM Liquid Crystal Textures NMR NMR Spectroscopy Material->NMR Molecular Structure FTIR FTIR Spectroscopy Material->FTIR Functional Groups GPC Gel Permeation Chromatography (for polymers) Material->GPC Molecular Weight & Distribution

References

Methodological & Application

Synthesis of 4-Butoxybenzonitrile: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-Butoxybenzonitrile, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis is achieved through a Williamson ether synthesis, a robust and efficient method for the formation of ethers. This protocol outlines the reaction of 4-hydroxybenzonitrile with 1-bromobutane in the presence of a base. Detailed experimental procedures, including reaction setup, work-up, and purification, are provided to ensure reliable and reproducible results for researchers in organic synthesis and drug discovery.

Introduction

This compound is an organic compound featuring a nitrile group and a butoxy group attached to a benzene ring. This substitution pattern makes it a versatile building block in medicinal chemistry and materials science. The Williamson ether synthesis is a classic and highly effective method for preparing ethers, including aryl ethers like this compound.[1][2] The reaction proceeds via an S_N2 mechanism, where a phenoxide ion, generated by the deprotonation of a phenol, acts as a nucleophile and attacks an alkyl halide.[1][3] This protocol details the synthesis of this compound from commercially available 4-hydroxybenzonitrile and 1-bromobutane.

Reaction Scheme

The synthesis of this compound is achieved through a one-step Williamson ether synthesis as depicted below:

Figure 1: Reaction scheme for the synthesis of this compound

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
4-Hydroxybenzonitrile1.0 equivalentProtocol
1-Bromobutane1.2 equivalentsProtocol
Potassium Carbonate1.5 equivalentsProtocol
Product
Molecular FormulaC₁₁H₁₃NO-
Molecular Weight175.23 g/mol -
Typical YieldHigh (expected >85%)[3]
Physical AppearanceSolid[4]
Melting Point57-60 °C (for 4-Methoxybenzonitrile)[5][6]
Characterization Data (Analogous Compound: 4-Methoxybenzonitrile)
¹H NMR (CDCl₃, 400 MHz), δ (ppm)7.58 (d, 2H), 6.95 (d, 2H), 3.86 (s, 3H)[7]
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)162.8, 133.9, 119.2, 114.7, 103.9, 55.5[7]

Note: Characterization data for the analogous compound 4-Methoxybenzonitrile is provided as a reference. Actual values for this compound will differ slightly.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for analogous compounds.[3]

Materials and Reagents:

  • 4-Hydroxybenzonitrile

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetone.

  • Addition of Base: To the solution, add anhydrous potassium carbonate (1.5 equivalents). Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkyl Halide: Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel if necessary.

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflow.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 4-hydroxybenzonitrile in anhydrous acetone B 2. Add anhydrous K₂CO₃ (Stir for 30 min) A->B C 3. Add 1-bromobutane B->C D 4. Reflux for 12-18 hours C->D E 5. Cool and filter solids D->E Reaction complete F 6. Concentrate filtrate E->F G 7. Dissolve in diethyl ether F->G H 8. Wash with 1M HCl, H₂O, brine G->H I 9. Dry with MgSO₄ H->I J 10. Concentrate in vacuo I->J K 11. Purify (recrystallization/ chromatography) J->K L This compound K->L Final Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism Williamson Ether Synthesis Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phenol 4-Hydroxybenzonitrile (Ar-OH) Phenoxide Potassium 4-cyanophenoxide (Ar-O⁻ K⁺) Phenol->Phenoxide Base Base K₂CO₃ Phenoxide2 Potassium 4-cyanophenoxide (Ar-O⁻ K⁺) AlkylHalide 1-Bromobutane (Bu-Br) Product This compound (Ar-O-Bu) AlkylHalide->Product Phenoxide2->Product Nucleophilic Attack

Caption: Mechanism of the Williamson ether synthesis for this compound.

References

Application Note: High-Resolution Characterization of 4-Butoxybenzonitrile Phase Transitions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxybenzonitrile is a liquid crystalline compound belonging to the 4-alkoxybenzonitrile homologous series. The study of its phase transitions is crucial for its application in various fields, including display technologies and advanced materials. Understanding the precise temperatures and enthalpy changes associated with its transformations from a crystalline solid to liquid crystal phases and finally to an isotropic liquid is fundamental for material characterization and device engineering. This application note provides a detailed experimental setup and protocols for accurately measuring these phase transitions using a combination of Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document will utilize data for a closely related compound, 4-Pentyloxybenzonitrile, as an illustrative example to demonstrate the application of the described experimental protocols and data presentation.

Data Presentation

The following table summarizes the phase transition temperatures and enthalpy changes for 4-Pentyloxybenzonitrile, a homolog of this compound. This data serves as a representative example of the type of quantitative information that can be obtained using the protocols outlined in this document.

Phase TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy of Transition (ΔH) (kJ/mol)
Crystal to Nematic54.055.221.5
Nematic to Isotropic67.568.00.58

Note: This data is for 4-Pentyloxybenzonitrile and is intended to be illustrative.

Experimental Protocols

A multi-technique approach is essential for a comprehensive understanding of the phase behavior of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures and measure the enthalpy changes associated with the phase transitions.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Microbalance (accuracy ±0.01 mg)

  • This compound sample (2-5 mg)

  • Inert gas supply (e.g., Nitrogen)

  • Crimping press for sealing pans

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetic aluminum pan.

  • Encapsulation: Place a lid on the pan and seal it using a crimping press. Prepare an empty, sealed aluminum pan to be used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the lowest expected transition (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the final clearing point (e.g., 100°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample at the same rate back to the initial temperature.

    • Perform a second heating and cooling cycle to observe the thermal behavior on a sample with a known thermal history.

  • Data Analysis: The DSC thermogram will display endothermic peaks for melting and clearing transitions upon heating and exothermic peaks for crystallization and liquid crystal phase formation upon cooling. Determine the onset and peak temperatures for each transition. The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak.

Polarized Optical Microscopy (POM)

Objective: To visually observe the phase transitions and identify the different liquid crystalline textures (mesophases).[1]

Materials and Equipment:

  • Polarizing optical microscope equipped with a hot stage and a temperature controller

  • Glass microscope slides and cover slips

  • Spatula

  • This compound sample

Protocol:

  • Sample Preparation: Place a small amount of the this compound sample on a clean glass microscope slide. Gently place a cover slip over the sample and press lightly to create a thin film.

  • Microscope Setup: Place the slide on the hot stage of the polarizing microscope.

  • Thermal Analysis:

    • Slowly heat the sample at a controlled rate (e.g., 1-2°C/min).

    • Observe the sample through the crossed polarizers as the temperature increases.

    • Record the temperatures at which changes in the optical texture occur. Crystalline solids will show birefringence, liquid crystal phases will exhibit characteristic textures (e.g., Schlieren, threaded for nematic), and the isotropic liquid will appear dark.[1]

    • Capture images or videos of the different textures observed for each phase.

    • Slowly cool the sample from the isotropic liquid state and observe the formation of the liquid crystal and crystalline phases.

X-ray Diffraction (XRD)

Objective: To determine the structural characteristics of the different phases, such as layer spacing in smectic phases and the degree of molecular ordering.

Materials and Equipment:

  • X-ray diffractometer with a temperature-controlled sample stage

  • Capillary tube or a thin film sample holder

  • This compound sample

Protocol:

  • Sample Preparation: Load the this compound sample into a capillary tube or prepare a thin, uniform film on a sample holder.

  • Instrument Setup: Mount the sample on the temperature-controlled stage of the XRD instrument.

  • Data Collection:

    • Set the desired temperature for the phase to be investigated (e.g., crystalline, nematic).

    • Perform an X-ray scan over a range of 2θ angles.

    • For the crystalline phase, sharp diffraction peaks will be observed, which can be used to determine the crystal structure.

    • In the nematic phase, a diffuse halo at wide angles indicates short-range positional order, while small-angle scattering can provide information about molecular correlations.

    • If a smectic phase is present, sharp, quasi-Bragg peaks will be observed in the small-angle region, corresponding to the layer spacing.

  • Data Analysis: Analyze the position and shape of the diffraction peaks to determine structural parameters for each phase.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for characterizing the phase transitions of this compound and the logical relationship between the experimental techniques and the information obtained.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis cluster_results Results Sample This compound DSC_Sample Weigh & Encapsulate (2-5 mg) Sample->DSC_Sample POM_Sample Prepare Thin Film on Slide Sample->POM_Sample XRD_Sample Load in Capillary/Film Holder Sample->XRD_Sample DSC Differential Scanning Calorimetry (DSC) DSC_Sample->DSC POM Polarized Optical Microscopy (POM) POM_Sample->POM XRD X-ray Diffraction (XRD) XRD_Sample->XRD DSC_Data Thermogram (Heat Flow vs. Temp) DSC->DSC_Data POM_Data Optical Textures (Images/Videos) POM->POM_Data XRD_Data Diffraction Pattern (Intensity vs. 2θ) XRD->XRD_Data Transition_Temps Transition Temperatures (T_m, T_c) DSC_Data->Transition_Temps Enthalpy Enthalpy of Transitions (ΔH) DSC_Data->Enthalpy POM_Data->Transition_Temps Phase_ID Phase Identification (Nematic, Smectic, etc.) POM_Data->Phase_ID XRD_Data->Phase_ID Structural_Info Structural Information (Layer Spacing, Order) XRD_Data->Structural_Info

Caption: Experimental workflow for phase transition analysis.

LogicalRelationship cluster_techniques Experimental Techniques cluster_info Information Obtained cluster_understanding Overall Understanding DSC DSC Thermal_Props Thermodynamic Properties (T_transition, ΔH) DSC->Thermal_Props POM POM Optical_Props Optical Anisotropy & Phase Textures POM->Optical_Props XRD XRD Structural_Props Molecular & Supramolecular Structure XRD->Structural_Props Phase_Behavior Comprehensive Phase Behavior of This compound Thermal_Props->Phase_Behavior Optical_Props->Phase_Behavior Structural_Props->Phase_Behavior

References

Application Notes and Protocols: Utilizing 4-Butoxybenzonitrile in Nematic Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxybenzonitrile is a calamitic (rod-shaped) liquid crystal belonging to the alkyl-alkoxy benzonitrile family. Its molecular structure, featuring a rigid core composed of a phenyl ring and a nitrile group, coupled with a flexible butoxy chain, gives rise to its mesogenic properties. The nitrile group (-C≡N) imparts a strong dipole moment, which is a crucial factor in determining the dielectric anisotropy of liquid crystal mixtures. This property, along with birefringence and viscosity, is fundamental to the performance of liquid crystal displays (LCDs) and other electro-optical devices. While specific experimental data for this compound is not extensively documented in readily available literature, its structural similarity to other well-characterized benzonitrile derivatives allows for the extrapolation of its expected behavior and the establishment of robust experimental protocols for its application in nematic liquid crystal mixtures.

These application notes provide a comprehensive guide for researchers on how to incorporate and characterize this compound in nematic liquid crystal mixtures. The protocols outlined below will enable the determination of its key physical properties and its effect on the overall performance of the host mixture.

Physicochemical Properties of this compound and its Role in Nematic Mixtures

The addition of this compound to a nematic liquid crystal host is expected to modulate several key parameters. The terminal nitrile group contributes significantly to a positive dielectric anisotropy (Δε), which is essential for the operation of twisted nematic (TN) and other field-effect LCDs. The butoxy tail influences the material's viscosity and its nematic phase stability.

A summary of the anticipated and experimentally determinable properties of this compound and its mixtures is presented below. Researchers should use the provided protocols to populate this table with their experimental data.

Table 1: Physicochemical Properties of this compound and its Nematic Mixtures

PropertyThis compound (Pure)Nematic Host Mixture (e.g., E7)Mixture with X% this compound
Molecular Formula C₁₁H₁₃NOMixtureMixture
Molecular Weight ( g/mol ) 175.23MixtureMixture
CAS Number 5735-43-3VariesVaries
Appearance White Crystalline Solid (Expected)Colorless LiquidColorless Liquid
Nematic Range (°C) To be determined-10 to 60.5To be determined
Clearing Point (T_NI) (°C) To be determined60.5To be determined
Dielectric Anisotropy (Δε) at 25°C To be determined+13.8To be determined
Birefringence (Δn) at 589 nm, 25°C To be determined0.225To be determined
Rotational Viscosity (γ₁) (mPa·s) at 25°C To be determined188To be determined

Note: The values for the nematic host mixture E7 are provided as a typical example. Researchers should substitute these with the properties of their chosen host material.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of nematic liquid crystal mixtures containing this compound.

Protocol 1: Preparation of Nematic Liquid Crystal Mixtures

This protocol describes the preparation of a nematic liquid crystal mixture by doping a host with this compound.

Materials:

  • This compound

  • Nematic liquid crystal host (e.g., E7, 5CB)

  • Volumetric flasks

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound and the nematic host mixture into a clean, dry vial using an analytical balance. The concentration of the dopant can be varied to study its effect on the mixture's properties.

  • Dissolution: Add a small amount of a volatile solvent with a low boiling point (e.g., dichloromethane or chloroform) to facilitate mixing.

  • Mixing: Securely cap the vial and mix the components thoroughly using a vortex mixer until a homogenous solution is formed.

  • Solvent Evaporation: Remove the solvent by placing the vial in a vacuum oven at a temperature slightly above the solvent's boiling point but well below the clearing point of the liquid crystal mixture. A gentle stream of inert gas can also be used to aid evaporation.

  • Homogenization: After complete removal of the solvent, heat the mixture to its isotropic phase (above the clearing point) and maintain this temperature for approximately 30 minutes to ensure complete homogenization.

  • Cooling: Slowly cool the mixture back to room temperature. The mixture is now ready for characterization.

Protocol 2: Determination of Phase Transition Temperatures

This protocol outlines the use of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to determine the phase transition temperatures of the prepared mixtures.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Polarized Optical Microscope (POM) with a hot stage

Procedure (DSC):

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal mixture into an aluminum DSC pan and seal it.

  • Thermal Cycling:

    • Heat the sample to a temperature well above its expected clearing point (e.g., 100°C) at a controlled rate (e.g., 10°C/min) to erase any thermal history.

    • Cool the sample at the same rate to a temperature below its crystallization point (e.g., -20°C).

    • Reheat the sample at the same rate to the isotropic phase.

  • Data Analysis: The phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic) are identified as the peak temperatures of the endothermic transitions observed in the second heating scan.

Procedure (POM):

  • Sample Preparation: Place a small drop of the liquid crystal mixture between a clean glass slide and a coverslip.

  • Observation: Place the sample on the hot stage of the POM.

  • Heating and Cooling: Slowly heat and cool the sample while observing the texture changes under crossed polarizers. The nematic phase is typically characterized by a Schlieren or marbled texture. The nematic-to-isotropic transition is marked by the disappearance of birefringence, resulting in a dark field of view.

Protocol 3: Measurement of Dielectric Anisotropy

This protocol describes the measurement of the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director to determine the dielectric anisotropy (Δε = ε∥ - ε⊥).

Instrumentation:

  • LCR meter

  • Liquid crystal test cell with parallel plate electrodes (with and without alignment layers)

  • Temperature controller

  • Function generator and amplifier (for applying a high-frequency, high-voltage aligning field)

  • Magnetic field source (alternative for alignment)

Procedure:

  • Cell Filling: Fill the liquid crystal test cell with the prepared mixture in its isotropic phase via capillary action.

  • Planar Alignment (for ε⊥): Use a cell with a planar alignment layer (e.g., rubbed polyimide). The director will align parallel to the electrode surfaces. Measure the capacitance of the cell using the LCR meter at a specific frequency (e.g., 1 kHz) and temperature.

  • Homeotropic Alignment (for ε∥): Use a cell with a homeotropic alignment layer (e.g., lecithin). The director will align perpendicular to the electrode surfaces. Alternatively, apply a strong magnetic field parallel to the electric field or a high-frequency AC electric field to achieve homeotropic alignment in a planar cell. Measure the capacitance under these conditions.

  • Calculation: Calculate ε∥ and ε⊥ from the measured capacitances and the cell's geometry. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Protocol 4: Measurement of Birefringence

This protocol details the determination of the ordinary (nₒ) and extraordinary (nₑ) refractive indices to calculate the birefringence (Δn = nₑ - nₒ) using an Abbe refractometer.

Instrumentation:

  • Abbe refractometer with a temperature-controlled prism

  • Polarizer

Procedure:

  • Sample Application: Apply a small amount of the liquid crystal mixture onto the prism of the Abbe refractometer.

  • Measurement of nₒ: Use a polarizer to orient the light polarization perpendicular to the liquid crystal director (which will be aligned by the prism surface). Measure the refractive index, which corresponds to nₒ.

  • Measurement of nₑ: Rotate the polarizer by 90 degrees to orient the light polarization parallel to the liquid crystal director. Measure the refractive index, which corresponds to nₑ.

  • Calculation: The birefringence is calculated as Δn = nₑ - nₒ.

Visualizations

The following diagrams illustrate the logical workflow for the preparation and characterization of nematic liquid crystal mixtures containing this compound.

experimental_workflow cluster_prep Mixture Preparation cluster_char Characterization cluster_data Data Analysis & Application weigh Weigh Components dissolve Dissolve in Solvent weigh->dissolve mix Vortex & Sonicate dissolve->mix evaporate Solvent Evaporation mix->evaporate homogenize Homogenize in Isotropic Phase evaporate->homogenize dsc DSC (Phase Transitions) homogenize->dsc pom POM (Texture & T_NI) homogenize->pom dielectric Dielectric Spectroscopy (Δε) homogenize->dielectric birefringence Refractometry (Δn) homogenize->birefringence viscosity Viscometry (γ₁) homogenize->viscosity analysis Analyze Properties vs. Concentration dsc->analysis pom->analysis dielectric->analysis birefringence->analysis viscosity->analysis application Evaluate for Device Application analysis->application

Caption: Experimental workflow for mixture preparation and characterization.

logical_relationship cluster_molecular Molecular Structure cluster_properties Physical Properties cluster_application Device Performance structure This compound (Rigid Core + Flexible Tail + Dipole) dielectric Positive Dielectric Anisotropy (Δε) structure->dielectric birefringence Birefringence (Δn) structure->birefringence viscosity Viscosity (γ₁) structure->viscosity nematic_range Nematic Phase Stability structure->nematic_range switching Switching Voltage & Speed dielectric->switching contrast Contrast Ratio dielectric->contrast response Response Time dielectric->response birefringence->switching birefringence->contrast birefringence->response viscosity->switching viscosity->contrast viscosity->response

Caption: Relationship between molecular structure, physical properties, and device performance.

Conclusion

Application Notes and Protocols for the Preparation of 4-Butoxybenzonitrile for Display Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butoxybenzonitrile is a key component in the formulation of liquid crystal mixtures used in a variety of display technologies. Its molecular structure, featuring a polar nitrile group and a nonpolar butoxy tail, contributes to the desirable mesomorphic properties, such as a stable nematic phase over a wide temperature range. The synthesis of high-purity this compound is crucial, as impurities can significantly degrade the performance of liquid crystal displays (LCDs) by affecting parameters like the clearing point, viscosity, and electrical resistivity.

This document provides detailed protocols for the synthesis, purification, and characterization of this compound, tailored for applications in display technology.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

ParameterValueReference
Molecular Formula C₁₁H₁₃NON/A
Molecular Weight 175.23 g/mol N/A
Typical Yield 85-95%Estimated from similar Williamson ether syntheses
Purity > 99.5% (after purification)Required for display applications
Melting Point 36-38 °CEstimated based on homologous series
Nematic Range Exhibits nematic phase[1]
Appearance White crystalline solidN/A

Experimental Protocols

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a reliable and high-yielding method for the formation of ethers.[2]

Synthesis of this compound via Williamson Ether Synthesis

Reaction Scheme:

4-Hydroxybenzonitrile + 1-Bromobutane → this compound

Materials and Reagents:

  • 4-Hydroxybenzonitrile

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkyl Halide: Slowly add 1-bromobutane (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain this temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

High purity is paramount for liquid crystal materials. A two-step purification process involving column chromatography followed by recrystallization is recommended.

1. Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack it into a chromatography column.

    • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

    • Elute the column with the solvent mixture, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.[3][4]

2. Recrystallization:

  • Solvent: A suitable solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. Ethanol or a mixture of ethanol and water is often a good choice.

  • Procedure:

    • Dissolve the product from the column chromatography in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point Determination: A sharp melting point range indicates high purity.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure of the molecule.

    • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and ether (C-O-C) stretches.

  • Liquid Crystal Phase Analysis:

    • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and determine the phase transition temperatures.[1]

    • Differential Scanning Calorimetry (DSC): To quantitatively measure the phase transition temperatures and enthalpies.[1]

Mandatory Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Reaction_Vessel Reflux in Acetone 4-Hydroxybenzonitrile->Reaction_Vessel 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction_Vessel Potassium_Carbonate Potassium_Carbonate Potassium_Carbonate->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Solvent_Removal_1 Solvent Removal Filtration->Solvent_Removal_1 Extraction Extraction Solvent_Removal_1->Extraction Drying Drying Extraction->Drying Solvent_Removal_2 Solvent Removal Drying->Solvent_Removal_2 Column_Chromatography Column_Chromatography Solvent_Removal_2->Column_Chromatography Crude Product Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product Pure this compound

Caption: Synthesis workflow for this compound.

Purity_Impact cluster_purity Purity of this compound cluster_properties Liquid Crystal Properties cluster_performance LCD Performance High_Purity High Purity (>99.5%) Stable_Nematic_Range Stable & Wide Nematic Range High_Purity->Stable_Nematic_Range Low_Viscosity Low Viscosity High_Purity->Low_Viscosity High_Resistivity High Electrical Resistivity High_Purity->High_Resistivity Low_Purity Low Purity (<99%) Depressed_Clearing_Point Depressed Clearing Point Low_Purity->Depressed_Clearing_Point Increased_Viscosity Increased Viscosity Low_Purity->Increased_Viscosity Low_Resistivity Low Electrical Resistivity Low_Purity->Low_Resistivity Optimal_Performance Optimal Display Performance Stable_Nematic_Range->Optimal_Performance Low_Viscosity->Optimal_Performance High_Resistivity->Optimal_Performance Degraded_Performance Degraded Display Performance Depressed_Clearing_Point->Degraded_Performance Increased_Viscosity->Degraded_Performance Low_Resistivity->Degraded_Performance

Caption: Impact of purity on LCD performance.

References

Characterization of 4-Butoxybenzonitrile Using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Butoxybenzonitrile is a chemical compound of interest in materials science and pharmaceutical development due to its potential liquid crystalline properties and its utility as a synthetic intermediate. Understanding the thermal properties of this material is crucial for its processing, formulation, and application. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal transitions of a material as a function of temperature. This application note provides a detailed protocol for the characterization of this compound using DSC, enabling the determination of key thermal parameters such as melting point and enthalpy of fusion.

Principle of Differential Scanning Calorimetry

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. When the sample undergoes a thermal transition, such as melting, it will either absorb (endothermic) or release (exothermic) heat. This results in a difference in heat flow compared to the inert reference, which is detected by the instrument and plotted as a thermogram. The peak of an endothermic or exothermic event on the thermogram corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy change associated with the transition.

Quantitative Data Summary

While specific experimental DSC data for this compound is not widely published, the following table presents expected thermal transition data based on the analysis of homologous 4-alkoxybenzonitriles. This data serves as a reference for the anticipated thermal behavior of this compound.

Thermal TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy of Fusion (ΔHfus) (J/g)
Melting45 - 5550 - 60100 - 130
Crystallization (on cooling)30 - 4025 - 35-100 - -130

Note: The values presented are estimates based on trends in the 4-alkoxybenzonitrile series and should be confirmed by experimental analysis.

Experimental Protocol

This section outlines a detailed protocol for the thermal characterization of this compound using a standard heat-flux DSC instrument.

4.1. Materials and Equipment

  • This compound (high purity)

  • DSC instrument (e.g., Mettler Toledo DSC 3, TA Instruments Q2000)

  • Aluminum DSC pans with lids

  • Crimper for sealing DSC pans

  • Microbalance (accurate to ±0.01 mg)

  • Nitrogen gas supply (high purity, for purging)

4.2. Sample Preparation

  • Accurately weigh 3-5 mg of this compound directly into a tared aluminum DSC pan using a microbalance.

  • Securely seal the pan with an aluminum lid using a crimper. Ensure a hermetic seal to prevent any loss of sample due to volatilization.

  • Prepare an empty, sealed aluminum pan to be used as the reference.

4.3. DSC Instrument Setup and Calibration

  • Turn on the DSC instrument and allow it to stabilize.

  • Initiate the nitrogen purge gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Perform a temperature and enthalpy calibration using a certified indium standard according to the instrument manufacturer's instructions.

4.4. Measurement Procedure

  • Place the prepared sample pan and the reference pan into the DSC cell.

  • Equilibrate the sample at 25 °C.

  • Heat the sample from 25 °C to 100 °C at a constant heating rate of 10 °C/min. This will erase any prior thermal history of the sample.

  • Hold the sample at 100 °C for 2 minutes to ensure complete melting.

  • Cool the sample from 100 °C to 0 °C at a controlled cooling rate of 10 °C/min to observe crystallization.

  • Hold the sample at 0 °C for 2 minutes.

  • Heat the sample from 0 °C to 100 °C at a heating rate of 10 °C/min to record the melting transition.

4.5. Data Analysis

  • Analyze the resulting DSC thermogram from the second heating scan.

  • Determine the onset temperature and peak temperature of the melting endotherm.

  • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

  • Analyze the cooling scan to determine the crystallization temperature.

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the logical workflow for the DSC characterization of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement DSC Measurement cluster_analysis Data Analysis weigh Weigh 3-5 mg of This compound seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference seal->load stabilize Instrument Stabilization purge Start Nitrogen Purge stabilize->purge calibrate Calibrate with Indium purge->calibrate calibrate->load heat1 Heat to 100°C (10°C/min) load->heat1 hold1 Hold at 100°C for 2 min heat1->hold1 cool Cool to 0°C (10°C/min) hold1->cool hold2 Hold at 0°C for 2 min cool->hold2 heat2 Heat to 100°C (10°C/min) hold2->heat2 analyze Analyze Thermogram (2nd Heating Scan) heat2->analyze determine Determine Onset & Peak Temps analyze->determine calculate Calculate Enthalpy of Fusion analyze->calculate

DSC Experimental Workflow

Conclusion

This application note provides a comprehensive protocol for the thermal characterization of this compound using Differential Scanning Calorimetry. By following this methodology, researchers can obtain reliable and reproducible data on the melting point, crystallization temperature, and enthalpy of fusion of this compound. These thermal properties are fundamental for understanding the material's behavior and are essential for its application in various scientific and industrial fields. The provided workflow and data table serve as a valuable resource for scientists and professionals engaged in the analysis and development of materials containing this compound.

Application Notes and Protocols for Polarizing Optical Microscopy of 4-Butoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An detailed guide to polarizing optical microscopy (POM) of 4-Butoxybenzonitrile textures is provided below, tailored for researchers, scientists, and professionals in drug development. This document outlines the principles of POM, experimental protocols for observing liquid crystal phases, and the expected optical textures.

1. Introduction

This compound is a calamitic (rod-shaped) liquid crystal, a material that exhibits intermediate phases, known as mesophases, between the crystalline solid and isotropic liquid states. These mesophases possess a degree of molecular order, which makes them birefringent and thus observable using polarizing optical microscopy (POM). POM is a powerful and accessible technique for characterizing the mesophases of liquid crystals by observing their unique optical textures. The textures provide insights into the molecular arrangement and can be used to identify the type of liquid crystal phase (e.g., nematic, smectic).

2. Principles of Polarizing Optical Microscopy

Polarizing optical microscopy utilizes polarized light to investigate the optical properties of anisotropic materials like liquid crystals. A standard optical microscope is equipped with two polarizers: a polarizer placed before the sample and an analyzer placed after the sample.[1][2][3][4][5][6] The polarizers are typically oriented perpendicular to each other ("crossed polars").

When unpolarized light passes through the first polarizer, it becomes linearly polarized. If this polarized light passes through an isotropic material (which has the same refractive index in all directions), it remains unchanged and is blocked by the analyzer, resulting in a dark field of view. However, when polarized light passes through a birefringent material like a liquid crystal, it is split into two rays with different refractive indices that travel at different speeds.[1][5][6] This phase difference results in elliptically polarized light that can partially pass through the analyzer, producing a bright image with interference colors. The specific textures observed depend on the molecular alignment of the liquid crystal.

3. Experimental Protocols

This section provides a detailed methodology for the preparation and observation of this compound textures using POM.

3.1. Materials and Equipment

  • Polarizing optical microscope with a hot stage and temperature controller

  • Glass microscope slides and cover slips

  • This compound sample

  • Spatula

  • Hot plate (for initial melting, optional)

  • Cleaning supplies for microscope slides (e.g., ethanol, isopropanol, lint-free wipes)

3.2. Sample Preparation

  • Cleaning: Thoroughly clean the microscope slide and cover slip with a suitable solvent (e.g., ethanol or isopropanol) and dry them with a lint-free wipe to ensure no dust particles or residues interfere with the liquid crystal alignment.

  • Sample Placement: Place a small amount of crystalline this compound (a few milligrams is sufficient) onto the center of the clean microscope slide.

  • Melting: Gently place the slide on a pre-heated hot plate set to a temperature above the expected clearing point of this compound to melt the solid into an isotropic liquid. Alternatively, the sample can be melted directly on the microscope's hot stage.

  • Cover Slip Placement: Carefully place a clean cover slip over the molten droplet. The liquid will spread out via capillary action to form a thin film. The ideal sample thickness is typically between 5 and 25 micrometers.

  • Shearing (Optional): To promote a uniform planar alignment, the cover slip can be gently sheared (moved back and forth) while the sample is in the isotropic phase.

3.3. Polarizing Optical Microscopy Observation

  • Microscope Setup: Place the prepared slide on the hot stage of the polarizing microscope. Ensure that the polarizer and analyzer are in the crossed position.

  • Heating and Cooling Cycle:

    • Heating: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to the isotropic phase. This ensures a uniform starting point and erases any previous thermal history. The field of view will appear dark in the isotropic phase.

    • Cooling: Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-5 °C/min). Carefully observe the changes in the field of view as the sample cools.

  • Texture Observation and Data Acquisition:

    • Record the temperature at which the first bright domains appear upon cooling from the isotropic liquid. This corresponds to the nematic-isotropic (N-I) transition.

    • Observe and capture images of the characteristic textures formed in the nematic phase. For this compound, a schlieren texture is expected.

    • Continue to cool the sample and observe for any further phase transitions. If a smectic phase is present, a different texture, such as a focal conic fan texture , will appear.

    • Record the temperature of any subsequent phase transitions.

    • Upon further cooling, the sample will crystallize, and the liquid crystal textures will be replaced by solid crystalline domains. Record the crystallization temperature.

4. Data Presentation

The quantitative data obtained from the POM experiment, primarily the phase transition temperatures, should be summarized in a table for clarity and easy comparison.

Note: Specific, experimentally verified phase transition temperatures for this compound were not available in the searched literature. The following table provides placeholder values based on the expected behavior of similar calamitic liquid crystals. Researchers should determine these values experimentally for their specific sample.

Phase TransitionAbbreviationPlaceholder Temperature (°C)
Crystal to Nematic (on heating)TC-N~45 - 55
Nematic to Isotropic (on heating/clearing point)TN-I~60 - 70
Isotropic to Nematic (on cooling)TI-N~60 - 70
Nematic to Crystal (on cooling)TN-C~35 - 45

5. Expected Textures of this compound

Based on the molecular structure of this compound, the following textures are anticipated in its liquid crystalline phases:

  • Nematic Phase: Schlieren Texture The nematic phase is characterized by long-range orientational order of the molecular long axes, but no positional order. When a sample with no surface treatment to enforce a specific alignment is cooled from the isotropic phase, a schlieren texture is commonly observed.[7][8][9][10] This texture is characterized by dark brushes that originate from point-like defects called disclinations.[7] The number of brushes emanating from a disclination point indicates its strength.

  • Smectic A Phase (if present): Focal Conic Fan Texture Some n-alkyl cyanobiphenyls exhibit a smectic A phase at temperatures below the nematic phase. The smectic A phase has a layered structure in addition to the orientational order. A common texture for the smectic A phase is the focal conic fan texture.[8][9] This texture appears as a collection of fan-shaped domains and is a result of the layering of the smectic phase.

6. Visualizations

The following diagrams illustrate the experimental workflow and the relationship between temperature, phase, and the observed textures.

experimental_workflow Experimental Workflow for POM of this compound cluster_prep Sample Preparation cluster_obs POM Observation p1 Clean Microscope Slide and Cover Slip p2 Place Sample on Slide p1->p2 p3 Melt Sample p2->p3 p4 Apply Cover Slip p3->p4 o1 Place Sample on Hot Stage p4->o1 o2 Heat to Isotropic Phase o1->o2 o3 Cool at Controlled Rate o2->o3 o4 Observe Textures o3->o4 o5 Record Transition Temperatures o4->o5

Caption: Experimental workflow for POM analysis.

phase_texture_relationship Temperature-Phase-Texture Relationship for this compound cluster_phases Phase and Texture temp Temperature iso Isotropic (Dark Field) temp->iso High Temp nem Nematic (Schlieren Texture) iso->nem Cooling (T_I-N) nem->iso Heating (T_N-I) cryst Crystal (Crystalline Grains) nem->cryst Cooling (T_N-C) cryst->nem Heating (T_C-N)

Caption: Phase transitions and corresponding textures.

References

Application Notes and Protocols for the Formulation of Eutectic Mixtures with 4-Alkoxybenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eutectic mixtures are multi-component systems that exhibit a melting point lower than any of their individual components. This unique characteristic offers significant advantages in pharmaceutical formulations, particularly for enhancing the solubility, dissolution rate, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1] 4-Alkoxybenzonitriles, a class of organic compounds, serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The formulation of eutectic mixtures with these compounds can provide a novel approach to improve their physicochemical properties for various drug delivery applications.

This document provides detailed application notes and experimental protocols for the formulation and characterization of eutectic mixtures containing a model 4-alkoxybenzonitrile, 4-methoxybenzonitrile, with various pharmaceutically acceptable co-formers.

Physicochemical Properties of 4-Methoxybenzonitrile

A summary of the key physicochemical properties of 4-methoxybenzonitrile is presented in Table 1.

PropertyValueReference
CAS Number 874-90-8[3]
Molecular Formula C₈H₇NO[3]
Molecular Weight 133.15 g/mol [3]
Melting Point 57-59 °C[4]
Boiling Point 256-257 °C[4]
Appearance White crystalline powder[3]

Potential Co-formers for Eutectic Systems

The selection of a suitable co-former is critical for the successful formation of a eutectic mixture. Ideal co-formers are non-toxic, pharmaceutically acceptable, and have a melting point that allows for the formation of a low-melting eutectic. Based on the literature for similar aromatic compounds, several potential co-formers are proposed for 4-methoxybenzonitrile.

Co-formerMelting Point (°C)Rationale for Selection
L-Menthol 41-44Forms eutectics with various APIs, acts as a penetration enhancer.
Thymol 49-51Structurally similar to menthol, known to form deep eutectic solvents.
Ibuprofen 75-78A widely used NSAID, its formulation as a eutectic can improve its properties.
Lidocaine 66-69A local anesthetic, eutectic formation can lead to liquid formulations at room temperature.

Experimental Protocols

Preparation of Eutectic Mixtures

Objective: To prepare binary mixtures of 4-methoxybenzonitrile and a selected co-former at various molar ratios.

Method: Solvent Evaporation

  • Accurately weigh appropriate amounts of 4-methoxybenzonitrile and the co-former to achieve the desired molar ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • Dissolve the weighed components in a minimal amount of a suitable volatile solvent (e.g., ethanol, methanol, or dichloromethane) in a glass vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Allow the solvent to evaporate slowly at room temperature in a fume hood or under a gentle stream of nitrogen.

  • Once the solvent has completely evaporated, scrape the solid mixture from the vial and lightly grind it with a mortar and pestle to ensure homogeneity.

  • Store the prepared mixtures in a desiccator until further analysis.

Characterization of Eutectic Mixtures

The formation of a eutectic mixture can be confirmed by thermal analysis, X-ray diffraction, and spectroscopic techniques.

Objective: To determine the thermal behavior of the binary mixtures and identify the eutectic temperature and composition.

Protocol:

  • Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., indium).

  • Accurately weigh 3-5 mg of the prepared binary mixture into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 50 mL/min).

  • Record the heat flow as a function of temperature. The thermogram will show endothermic peaks corresponding to the melting of the components.

  • The eutectic melting point is observed as a single, sharp endotherm at a temperature lower than the melting points of the individual components.

  • Plot the melting temperatures against the molar fraction of the components to construct a phase diagram and determine the eutectic composition.

Objective: To analyze the solid-state properties of the binary mixtures and confirm the presence of a new eutectic phase.

Protocol:

  • Place a small amount of the powdered sample on a sample holder.

  • Gently press the powder to create a flat, even surface.

  • Mount the sample holder in the PXRD instrument.

  • Scan the sample over a suitable 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

  • Set the step size and scan speed to obtain a high-resolution diffractogram.

  • The PXRD pattern of the eutectic mixture will be a simple superposition of the patterns of the two individual components if it is a simple eutectic. In some cases, new peaks may appear, or existing peaks may shift, indicating solid solution formation or other interactions.

Objective: To investigate the intermolecular interactions between 4-methoxybenzonitrile and the co-former in the eutectic mixture.

Protocol:

  • Prepare a KBr pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry potassium bromide (approx. 100-200 mg) and pressing the mixture into a transparent disk.

  • Alternatively, for liquid or low-melting samples, a thin film can be prepared between two KBr plates.

  • Place the sample in the FTIR spectrometer.

  • Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Compare the spectrum of the eutectic mixture with the spectra of the individual components.

  • Shifts in the characteristic vibrational bands (e.g., C≡N stretch of the nitrile, O-H or C=O stretch of the co-former) can indicate the formation of new intermolecular interactions, such as hydrogen bonds, in the eutectic phase.

Data Presentation

The quantitative data obtained from the experimental characterization should be summarized in clear and structured tables for easy comparison.

Table 2: Thermal Analysis Data from DSC

Molar Ratio (4-Methoxybenzonitrile:Co-former)Onset Melting Temp. (°C)Peak Melting Temp. (°C)Enthalpy of Fusion (J/g)
10:0
9:1
8:2
...
0:10

Table 3: Key PXRD Peak Positions (2θ)

Component/MixturePeak 1Peak 2Peak 3...
4-Methoxybenzonitrile
Co-former
Eutectic Mixture

Table 4: Significant FTIR Vibrational Frequencies (cm⁻¹)

Functional Group4-MethoxybenzonitrileCo-formerEutectic MixtureShift (Δν)
C≡N (Nitrile)N/A
O-H (Alcohol/Acid)N/A
C=O (Acid/Ester)N/A
...

Visualizations

Logical Workflow for Eutectic Mixture Formulation and Characterization

Workflow cluster_prep Preparation cluster_char Characterization cluster_analysis Data Analysis start Select 4-Alkoxybenzonitrile and Co-former weigh Weigh Components (Varying Molar Ratios) start->weigh dissolve Dissolve in Volatile Solvent weigh->dissolve evaporate Solvent Evaporation dissolve->evaporate grind Homogenize by Grinding evaporate->grind dsc Differential Scanning Calorimetry (DSC) grind->dsc pxrd Powder X-ray Diffraction (PXRD) grind->pxrd ftir Fourier-Transform Infrared Spectroscopy (FTIR) grind->ftir phase_diagram Construct Phase Diagram dsc->phase_diagram solid_state Analyze Solid-State Properties pxrd->solid_state interactions Identify Intermolecular Interactions ftir->interactions end Eutectic Mixture Formulation Confirmed phase_diagram->end Determine Eutectic Composition & Temperature solid_state->end interactions->end Confirm Eutectic Formation Signaling_Context cluster_synthesis Pharmaceutical Synthesis cluster_action Mechanism of Action A 4-Alkoxybenzonitrile (Precursor) B Chemical Synthesis (Multi-step) A->B C Active Pharmaceutical Ingredient (API) B->C D API interacts with Cellular Target (e.g., Receptor, Enzyme) C->D Drug Formulation & Administration E Modulation of Signaling Pathway (e.g., Kinase Cascade) D->E F Therapeutic Effect (e.g., Anti-proliferative, Anti-inflammatory) E->F

References

Application Notes and Protocols for the Alignment of 4-Butoxybenzonitrile Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for aligning 4-Butoxybenzonitrile, a nematic liquid crystal. The protocols detailed below are foundational for the fabrication of liquid crystal cells used in various research and development applications, including but not limited to, display technologies, biosensing, and drug delivery systems. While the specific parameters may require optimization for your particular application, these guidelines offer a robust starting point for achieving uniform liquid crystal alignment.

Introduction to Liquid Crystal Alignment

This compound is a calamitic (rod-like) liquid crystal that exhibits a nematic phase at room temperature. In this phase, the molecules have long-range orientational order but no long-range positional order. The average direction of the long molecular axis is known as the director. Controlling the orientation of this director is crucial for harnessing the unique optical and electrical properties of the liquid crystal. The primary methods for achieving this control involve surface-mediated alignment, and alignment using external fields.

Surface-mediated alignment relies on the anisotropic properties of a treated substrate to orient the liquid crystal molecules at the interface. This alignment then propagates through the bulk of the liquid crystal. Common techniques include:

  • Rubbing: A polymer-coated substrate is mechanically rubbed to create microgrooves and align the polymer chains, which in turn directs the liquid crystal molecules.

  • Photoalignment: A photosensitive polymer layer is exposed to polarized light, inducing an anisotropic surface that aligns the liquid crystal.

External field alignment utilizes electric or magnetic fields to orient the liquid crystal director throughout the bulk of the material. This is possible due to the dielectric and diamagnetic anisotropy of the liquid crystal molecules.

General Experimental Workflow

The fabrication of a liquid crystal cell for alignment studies typically follows a standardized workflow. This process is crucial for achieving reproducible results.

Liquid Crystal Cell Fabrication Workflow cluster_Substrate_Preparation Substrate Preparation cluster_Alignment_Layer Alignment Layer Deposition cluster_Alignment_Induction Alignment Induction cluster_Cell_Assembly Cell Assembly cluster_Filling_and_Sealing Filling and Sealing ITO_Cleaning ITO Substrate Cleaning Spin_Coating Spin Coating (e.g., Polyimide) ITO_Cleaning->Spin_Coating Cleaned Substrate Rubbing Mechanical Rubbing Spin_Coating->Rubbing Coated Substrate Photoalignment Photoalignment Spin_Coating->Photoalignment Coated Substrate Spacers Dispensing Spacers & Sealant Rubbing->Spacers Aligned Substrate Photoalignment->Spacers Aligned Substrate Assembly Assembling the Cell Spacers->Assembly Filling Filling with This compound Assembly->Filling Empty Cell Sealing Sealing the Cell Filling->Sealing

Caption: General workflow for fabricating a liquid crystal cell.

I. Surface-Mediated Alignment Techniques

A. Mechanical Rubbing

Mechanical rubbing of a polymer alignment layer is a widely used and robust technique for achieving uniform planar alignment of nematic liquid crystals.[1] The process creates microgrooves on the polymer surface and induces a preferred orientation of the polymer chains, which then directs the liquid crystal molecules.[2]

Quantitative Data for Rubbing Alignment

ParameterTypical ValueNotes
Alignment Layer Material Polyimide (e.g., SE150), Polyvinyl Alcohol (PVA)Polyimide is common for display applications due to its thermal stability.
Alignment Layer Thickness 20 - 80 nmAchieved by controlling spin coating parameters and solution concentration.[2]
Rubbing Method Cloth rubbing, Microrubbing with a metallic sphereCloth rubbing is the conventional method.[3]
Rubbing Load 30 nN (for AFM nano-rubbing)Varies significantly with the rubbing apparatus.[4]
Rubbing Speed 10 mm/minute (for microrubbing)Parameter to be optimized for desired alignment quality.[3]
Resulting Pretilt Angle 0° - 20°Dependent on the polymer and rubbing conditions.[1]

Experimental Protocol: Polyimide Alignment Layer and Rubbing

  • ITO Substrate Cleaning:

    • Ultrasonically clean indium tin oxide (ITO) coated glass substrates sequentially in a detergent solution (e.g., Decon 90), deionized water, acetone, and isopropyl alcohol (IPA) for 15-30 minutes each.[5][6]

    • Rinse thoroughly with deionized water between each solvent wash.

    • Dry the substrates with a stream of dry nitrogen gas.[7]

    • Optional: Treat with UV-ozone for 10 minutes to remove any remaining organic residues.[5][7]

  • Polyimide Spin Coating:

    • Prepare a 1-2% solution of polyimide in a suitable solvent (e.g., N-methyl-2-pyrrolidone or butyl acetate).[2]

    • Dispense the polyimide solution onto the cleaned ITO substrate.

    • Spin coat at a speed of 3000 rpm for 60 seconds to achieve a uniform thin film.[8]

    • Soft bake the coated substrates at 60-90°C for 5 minutes to evaporate the solvent.[2]

  • Curing:

    • Cure the polyimide film by baking at a high temperature, typically ≥180°C for at least one hour, to induce thermal imidization.[2]

  • Mechanical Rubbing:

    • Use a rubbing machine equipped with a velvet or cotton cloth.

    • Rub the cured polyimide surface in a single direction with a controlled pressure and speed.

  • Cell Assembly:

    • Dispense a UV-curable sealant mixed with spacer beads (typically a few micrometers in diameter) onto one of the rubbed substrates.

    • Place the second rubbed substrate on top of the first, with the rubbing directions either parallel (for a planar aligned cell) or perpendicular (for a twisted nematic cell).

    • Press the substrates together to ensure a uniform cell gap defined by the spacers.

    • Cure the sealant using a UV lamp.

  • Liquid Crystal Filling:

    • Place the empty cell in a vacuum chamber.

    • Introduce this compound liquid crystal at the edge of the cell.

    • Fill the cell via capillary action by breaking the vacuum.

    • Alternatively, for larger cells, the One Drop Fill (ODF) method can be used where a precise amount of liquid crystal is dispensed on one substrate before assembly in a vacuum.[9]

  • Sealing:

    • Seal the filling port with an epoxy resin.

Rubbing_Alignment_Process Start Clean ITO Substrate SpinCoat Spin Coat Polyimide Start->SpinCoat Cure Cure Polyimide Film SpinCoat->Cure Rub Mechanical Rubbing Cure->Rub Assemble Assemble Cell Rub->Assemble Fill Fill with LC Assemble->Fill Seal Seal Cell Fill->Seal End Aligned LC Cell Seal->End

Caption: Protocol for mechanical rubbing alignment.

B. Photoalignment

Photoalignment is a non-contact technique that avoids the mechanical damage and static charge generation associated with rubbing.[10] It utilizes photosensitive materials that become anisotropic upon exposure to polarized light.[11]

Quantitative Data for Photoalignment

ParameterTypical ValueNotes
Photoalignment Material Azo-dyes (e.g., SD1), Cinnamate derivatives, CoumarinsThe choice of material depends on the desired alignment and processing conditions.[10][12]
Light Source Polarized UV light (e.g., 320-355 nm) or blue lightThe wavelength should match the absorption spectrum of the photoalignment material.[10][12]
Exposure Intensity ~2 mW/cm²This value is material-dependent.[13]
Exposure Time 2 seconds to 10 minutesDepends on the material's sensitivity and the light intensity.[12][13]
Resulting Alignment Planar, with director perpendicular or parallel to the light polarizationThe alignment direction is specific to the photoalignment material used.[13]

Experimental Protocol: Azo-Dye Photoalignment

  • ITO Substrate Cleaning: Follow the same procedure as for the rubbing technique.

  • Photoalignment Material Spin Coating:

    • Prepare a solution of the azo-dye (e.g., SD1) in a suitable solvent.

    • Spin coat the solution onto the cleaned ITO substrate (e.g., 3000 rpm for 60s).[8]

    • Bake the substrate to remove the solvent according to the material's specifications.

  • Photo-exposure:

    • Expose the coated substrate to linearly polarized UV light. The liquid crystal molecules will typically align perpendicular to the polarization direction of the exposing light for azo-dyes.[13]

  • Cell Assembly, Filling, and Sealing: Follow the same procedures as for the rubbing technique.

Photoalignment_Process Start Clean ITO Substrate SpinCoat Spin Coat Azo-Dye Start->SpinCoat Bake Bake Substrate SpinCoat->Bake Expose Polarized UV Exposure Bake->Expose Assemble Assemble Cell Expose->Assemble Fill Fill with LC Assemble->Fill Seal Seal Cell Fill->Seal End Aligned LC Cell Seal->End Field_Alignment_Comparison cluster_Electric Electric Field Alignment cluster_Magnetic Magnetic Field Alignment E_Field Apply AC Voltage to ITO Electrodes E_Result Director aligns based on Dielectric Anisotropy (Δε) E_Field->E_Result M_Field Place LC in Magnetic Field and cool from Isotropic Phase M_Result Director aligns based on Diamagnetic Anisotropy (Δχ) M_Field->M_Result

References

Measuring the Dielectric Anisotropy of 4-Butoxybenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for measuring the dielectric anisotropy of the nematic liquid crystal, 4-Butoxybenzonitrile.

Introduction

This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase. In this phase, the molecules have long-range orientational order but no long-range positional order. This molecular anisotropy leads to anisotropic material properties, including the dielectric permittivity. The dielectric anisotropy (Δε) is the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of the long molecular axes, known as the director. It is a crucial parameter for the application of liquid crystals in display technologies and other electro-optical devices. Benzonitrile derivatives, due to their strong dipole moment along the molecular axis, typically exhibit a positive dielectric anisotropy.

Quantitative Data

Table 1: Dielectric Properties of this compound in the Nematic Phase

Temperature (T) (°C)Frequency (f) (kHz)Dielectric Permittivity parallel (ε∥)Dielectric Permittivity perpendicular (ε⊥)Dielectric Anisotropy (Δε = ε∥ - ε⊥)
TN-I - 11ValueValueValue
TN-I - 51ValueValueValue
TN-I - 101ValueValueValue
TN-I - 110ValueValueValue
TN-I - 510ValueValueValue
TN-I - 1010ValueValueValue
TN-I - 1100ValueValueValue
TN-I - 5100ValueValueValue
TN-I - 10100ValueValueValue

Note: TN-I refers to the nematic-isotropic phase transition temperature. The nematic phase of this compound is expected to be in a similar range to other 4-alkoxybenzonitriles. For instance, the related compound N-(4-methoxybenzylidene)-4-butylaniline (MBBA) has a nematic range from approximately 21°C to 47°C.

Experimental Protocols

The following protocols outline the key steps for measuring the dielectric anisotropy of this compound.

Liquid Crystal Cell Preparation

The proper alignment of the liquid crystal molecules is critical for accurate measurement of ε∥ and ε⊥. This requires the preparation of two types of liquid crystal cells: one for planar alignment (to measure ε⊥) and one for homeotropic alignment (to measure ε∥).

Materials:

  • Indium Tin Oxide (ITO) coated glass slides

  • Polyimide alignment layer solution (for planar alignment)

  • Silane coupling agent (e.g., octadecyltrichlorosilane in a suitable solvent for homeotropic alignment)

  • UV-curable adhesive

  • Glass spacers of known thickness (e.g., 5-20 µm)

  • This compound

  • Spinner for coating

  • UV lamp

  • Hot plate

  • Cleaning agents (e.g., acetone, isopropanol, deionized water)

Protocol for Planar Alignment Cell:

  • Thoroughly clean the ITO glass slides by sonicating in a sequence of deionized water, acetone, and isopropanol.

  • Dry the slides using a nitrogen gun and bake on a hot plate to remove any residual moisture.

  • Spin-coat a thin layer of polyimide solution onto the ITO-coated surfaces of two slides.

  • Bake the slides at the temperature recommended by the polyimide manufacturer to cure the polymer.

  • Gently rub the cured polyimide surfaces in one direction with a velvet cloth to create microgrooves that will induce planar alignment.

  • Assemble the cell by placing the two slides with their rubbed surfaces facing each other, separated by glass spacers at the edges.

  • Apply UV-curable adhesive to the edges to seal the cell, leaving two small openings for filling.

  • Cure the adhesive using a UV lamp.

Protocol for Homeotropic Alignment Cell:

  • Clean the ITO glass slides as described above.

  • Treat the ITO surfaces with a solution of a silane coupling agent to promote homeotropic alignment. This can be done by dip-coating or spin-coating.

  • Bake the slides to cure the silane layer.

  • Assemble and seal the cell as described for the planar alignment cell.

Dielectric Spectroscopy Measurement

Equipment:

  • Impedance Analyzer or LCR Meter

  • Temperature-controlled hot stage with electrical connections

  • Function generator (to apply a DC or low-frequency AC bias field)

  • Magnetic field source (alternative to electric field for alignment)

  • Prepared liquid crystal cells (planar and homeotropic)

Protocol:

  • Filling the Cell: Heat the this compound sample to its isotropic phase. Fill the prepared liquid crystal cells via capillary action through the openings. Seal the openings with epoxy.

  • Mounting the Cell: Place the filled cell in the temperature-controlled hot stage.

  • Measurement of ε⊥ (Planar Cell):

    • Set the temperature to a point within the nematic range of this compound.

    • Connect the electrodes of the planar aligned cell to the impedance analyzer.

    • Apply a small AC voltage (typically < 1 V) across the cell to measure its capacitance (C⊥) over a desired frequency range (e.g., 100 Hz to 1 MHz).

    • The dielectric permittivity perpendicular to the director is calculated using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap thickness, A is the electrode area, and ε₀ is the permittivity of free space.

  • Measurement of ε∥ (Homeotropic Cell):

    • Use the homeotropic aligned cell.

    • Alternatively, for a planar cell, a sufficiently strong electric or magnetic field can be applied perpendicular to the glass plates to reorient the director parallel to the field, thus achieving a homeotropic-like alignment for the measurement.

    • Measure the capacitance (C∥) as a function of frequency.

    • The dielectric permittivity parallel to the director is calculated using the formula: ε∥ = (C∥ * d) / (ε₀ * A).

  • Data Analysis:

    • Calculate the dielectric anisotropy (Δε) at each temperature and frequency point using the formula: Δε = ε∥ - ε⊥.

    • Repeat the measurements at different temperatures within the nematic range to study the temperature dependence of the dielectric anisotropy.

Visualizations

The following diagrams illustrate the key experimental concepts and workflows.

Experimental_Workflow cluster_prep Cell Preparation cluster_measurement Dielectric Measurement cluster_analysis Data Analysis Clean_ITO Clean ITO Slides Coat_Alignment Coat Alignment Layer Clean_ITO->Coat_Alignment Assemble_Cell Assemble and Seal Cell Coat_Alignment->Assemble_Cell Fill_LC Fill with this compound Assemble_Cell->Fill_LC Mount_Cell Mount in Hot Stage Fill_LC->Mount_Cell Measure_Planar Measure C⊥ (Planar) Mount_Cell->Measure_Planar Measure_Homeotropic Measure C∥ (Homeotropic) Mount_Cell->Measure_Homeotropic Vary_Temp_Freq Vary Temperature & Frequency Measure_Planar->Vary_Temp_Freq Measure_Homeotropic->Vary_Temp_Freq Calculate_Permittivity Calculate ε∥ and ε⊥ Vary_Temp_Freq->Calculate_Permittivity Calculate_Anisotropy Calculate Δε Calculate_Permittivity->Calculate_Anisotropy Plot_Data Plot Data Calculate_Anisotropy->Plot_Data

Caption: Experimental workflow for measuring dielectric anisotropy.

Molecular_Alignment cluster_planar Planar Alignment (for ε⊥) cluster_homeotropic Homeotropic Alignment (for ε∥) p_top ITO Glass p_lc This compound p_top->p_lc p_bottom ITO Glass p_lc->p_bottom p_director Director (n) p_field E-Field h_top ITO Glass h_lc This compound h_top->h_lc h_bottom ITO Glass h_lc->h_bottom h_director Director (n) h_field E-Field cluster_planar cluster_planar cluster_homeotropic cluster_homeotropic

Caption: Molecular alignment for dielectric measurements.

Troubleshooting & Optimization

improving the yield and purity of 4-Butoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Butoxybenzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzonitrile with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) in the presence of a base. The reaction proceeds via an S(_N)2 mechanism where the phenoxide ion of 4-hydroxybenzonitrile acts as a nucleophile, attacking the electrophilic carbon of the butyl halide.

Q2: Which butyl halide is best for this synthesis: 1-bromobutane or 1-iodobutane?

Both 1-bromobutane and 1-iodobutane are effective for this synthesis. Iodide is a better leaving group than bromide, which can lead to faster reaction times. However, 1-bromobutane is often more cost-effective and is commonly used with high success. For laboratory-scale synthesis, either is a suitable choice, and the selection can be based on availability and cost.

Q3: What are the recommended bases and solvents for this reaction?

A variety of bases and solvents can be used, with the optimal choice depending on the desired reaction rate and scale. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient and are a good starting point. For faster reactions, stronger bases such as sodium hydroxide (NaOH) or sodium hydride (NaH) can be employed, although they may require more stringent anhydrous conditions.

Polar aprotic solvents are generally preferred as they effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[1] Commonly used solvents include N,N-dimethylformamide (DMF), acetonitrile, and acetone.[2]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate alongside spots of the starting materials (4-hydroxybenzonitrile and the butyl halide). The disappearance of the 4-hydroxybenzonitrile spot and the appearance of a new, less polar product spot (this compound) indicate the progression of the reaction.

Q5: What is the most common method for purifying the crude this compound?

Recrystallization is the most common and effective method for purifying the crude product.[3] This technique relies on the differential solubility of the desired compound and impurities in a suitable solvent at varying temperatures.[4] By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, pure crystals of this compound will form while the impurities remain in the mother liquor.[4]

Troubleshooting Guide

Low Yield
Problem Possible Cause Solution
Low or no product formation Incomplete deprotonation of 4-hydroxybenzonitrile. The base may be too weak or wet.- Use a stronger base (e.g., NaOH or NaH instead of K₂CO₃).- Ensure the base is anhydrous, especially when using NaH.- Use freshly opened or properly stored base.
Low reaction temperature. - Increase the reaction temperature. The reaction is often run at the reflux temperature of the solvent.
Insufficient reaction time. - Monitor the reaction by TLC until the 4-hydroxybenzonitrile is consumed. Typical reaction times are 1-8 hours.[2]
Alkyl halide has low reactivity or has degraded. - Use a more reactive alkyl halide (e.g., 1-iodobutane instead of 1-bromobutane).- Use fresh, properly stored alkyl halide.
Significant amount of unreacted 4-hydroxybenzonitrile Insufficient amount of base or alkyl halide. - Ensure at least one equivalent of base is used.- Use a slight excess (1.1-1.2 equivalents) of the butyl halide.
Reaction has not gone to completion. - Increase the reaction time and/or temperature.
Formation of elimination byproducts (e.g., butene) Use of secondary or tertiary butyl halides. - Crucially, use a primary butyl halide like 1-bromobutane or 1-iodobutane. Secondary and tertiary halides are prone to E2 elimination, especially with a strong base.[1]
Reaction temperature is too high. - While reflux is common, excessively high temperatures can favor elimination. If elimination is a significant issue, try running the reaction at a lower temperature for a longer duration.
Purity Issues
Problem Possible Cause Solution
Product is an oil and will not crystallize Presence of impurities. Impurities can lower the melting point of the product and inhibit crystallization.- Attempt to purify the oil by column chromatography on silica gel.- Try dissolving the oil in a suitable solvent and washing it with aqueous base (to remove unreacted 4-hydroxybenzonitrile) and brine.
"Oiling out" during recrystallization. The product is precipitating as a liquid because its melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5]- Change the recrystallization solvent or use a solvent mixture.
Colored impurities in the final product Impurities from starting materials or side reactions. - During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and filter the hot solution before allowing it to cool.
Presence of 4-hydroxybenzonitrile in the final product Incomplete reaction or insufficient workup. - During the workup, wash the organic layer with an aqueous base solution (e.g., 5% NaOH) to extract any unreacted 4-hydroxybenzonitrile.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a similar procedure for the synthesis of 3-cyano-4-isobutoxybenzothiamide.[5]

Materials:

  • 4-Hydroxybenzonitrile

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 1-bromobutane (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-85°C and stir vigorously.

  • Monitor the reaction progress by TLC until the 4-hydroxybenzonitrile is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with 5% NaOH solution (2x), followed by water (1x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexane) to dissolve the solid completely.[6][7]

  • If the solution is colored, add a small amount of activated charcoal, swirl, and filter the hot solution through a fluted filter paper into a clean flask.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or air-dry to obtain pure this compound.

Data Presentation

Table 1: General Reaction Conditions for Williamson Ether Synthesis of this compound

ParameterConditionNotes
Substrates 4-Hydroxybenzonitrile, 1-Bromobutane1-Iodobutane can also be used for faster reaction.
Base K₂CO₃, NaOH, NaHK₂CO₃ is a milder and common choice. NaOH and NaH are stronger and may increase reaction rate.
Solvent DMF, Acetonitrile, AcetonePolar aprotic solvents are preferred.[1]
Temperature 50 - 100 °C (often reflux)Higher temperatures increase the reaction rate but may also promote side reactions.[2]
Reaction Time 1 - 8 hoursMonitor by TLC for completion.[2]
Typical Yield 50 - 95%Yield is dependent on specific conditions and purity of reagents.[2]

Visualizations

Synthesis_Workflow A Reaction Setup 4-Hydroxybenzonitrile, K2CO3, DMF B Add 1-Bromobutane A->B C Heat to 80-85°C (Monitor by TLC) B->C D Workup (Quench with Water, Extract with Ethyl Acetate) C->D E Aqueous Wash (5% NaOH, H2O, Brine) D->E F Dry and Concentrate E->F G Crude Product F->G H Recrystallization (e.g., Ethanol/Water) G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Start Low Yield or Purity Issue Q1 Is there unreacted 4-hydroxybenzonitrile? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Check for Side Products Q1->A1_No No Sol1 Increase reaction time/temp Use stronger base Check reagent stoichiometry A1_Yes->Sol1 Q2 Is elimination product (butene) present? A1_No->Q2 A2_Yes Elimination Side Reaction Q2->A2_Yes Yes A2_No Product is Impure/Oily Q2->A2_No No Sol2 Ensure primary butyl halide is used Consider lower reaction temp A2_Yes->Sol2 Sol3 Purify via column chromatography Optimize recrystallization: - Slow cooling - Scratch flask - Change solvent A2_No->Sol3

Caption: Troubleshooting decision tree for this compound synthesis.

References

common side reactions and impurities in 4-Butoxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Butoxybenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzonitrile with a butyl halide (e.g., 1-bromobutane) in the presence of a base. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion, generated by the deprotonation of 4-hydroxybenzonitrile, acts as a nucleophile and attacks the electrophilic carbon of the butyl halide.[1][2]

Q2: What are the critical parameters that influence the yield of this compound synthesis?

A2: Several factors can significantly impact the yield of the Williamson ether synthesis for this compound:

  • Choice of Base: A strong enough base is required to fully deprotonate the hydroxyl group of 4-hydroxybenzonitrile to form the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[2]

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they can enhance the nucleophilicity of the alkoxide.[2]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[2]

  • Nature of the Alkyl Halide: Primary alkyl halides, such as 1-bromobutane or 1-iodobutane, are ideal for this S(_N)2 reaction. Secondary and tertiary alkyl halides are more prone to undergo E2 elimination, leading to the formation of butene as a byproduct.[2]

Q3: What are the most common side reactions in the synthesis of this compound?

A3: The primary side reactions that can occur during the Williamson ether synthesis of this compound are:

  • E2 Elimination: This is the most common competing reaction, especially if using secondary or tertiary butyl halides. The basic phenoxide can abstract a proton from the butyl halide, leading to the formation of butene instead of the desired ether.[2]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to the formation of butyl-substituted benzonitrile isomers.

  • Dialkylation: If there are other nucleophilic sites on the starting material or if the reaction conditions are not carefully controlled, multiple alkyl groups may be added.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Deprotonation of 4-Hydroxybenzonitrile - Use a stronger base (e.g., NaH instead of K₂CO₃). - Ensure the base is fresh and has not been deactivated by moisture. - Use a sufficient stoichiometric amount of the base.
Poor Nucleophilicity of the Phenoxide - Switch to a polar aprotic solvent like DMF or DMSO to better solvate the cation and leave a "naked" and more reactive phenoxide anion.[2]
Inefficient Alkylating Agent - Use 1-iodobutane instead of 1-bromobutane, as iodide is a better leaving group. - Ensure the purity of the butyl halide.
Competing E2 Elimination - Use a primary butyl halide (1-bromobutane or 1-iodobutane). - Maintain a lower reaction temperature to favor the S(_N)2 reaction over E2 elimination.[2]
Steric Hindrance - While less of an issue with a primary alkyl halide, ensure the reaction is not being attempted with a bulky butyl isomer.
Moisture in the Reaction - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Presence of Significant Impurities in the Final Product

Observed Impurity Potential Cause Mitigation Strategy
Unreacted 4-Hydroxybenzonitrile - Incomplete reaction.- Increase the reaction time. - Increase the amount of butyl halide and/or base. - Optimize the reaction temperature.
Butene (gas) - E2 elimination side reaction.- Use a primary butyl halide. - Lower the reaction temperature.[2]
Dibutyl Ether - Reaction of the butoxide (formed from residual butanol in the butyl halide) with another molecule of butyl halide.- Use a high-purity butyl halide.
C-Alkylated Byproducts - Reaction at the carbon of the aromatic ring.- This is generally a minor byproduct but can be minimized by carefully controlling reaction conditions. Lower temperatures may favor O-alkylation.

III. Quantitative Data

Parameter Condition Expected Impact on Yield Expected Impact on Purity
Alkyl Halide Primary (e.g., 1-bromobutane)HighHigh
Secondary (e.g., 2-bromobutane)Low to ModerateLow (due to alkene byproduct)
Tertiary (e.g., tert-butyl bromide)Very Low to NoneVery Low (alkene is the major product)
Base Weak (e.g., NaHCO₃)LowModerate
Moderate (e.g., K₂CO₃)Moderate to HighHigh
Strong (e.g., NaH)HighHigh
Solvent Protic (e.g., Ethanol)ModerateModerate
Polar Aprotic (e.g., DMF, DMSO)HighHigh
Temperature LowSlower reaction, potentially higher purityHigher (favors S(_N)2 over E2)
HighFaster reaction, potentially lower yield and purityLower (favors E2 elimination)

IV. Experimental Protocol (Adapted)

The following is a generalized experimental protocol for the synthesis of this compound via Williamson ether synthesis. This protocol is adapted from procedures for similar ether syntheses and should be optimized for specific laboratory conditions.

Materials:

  • 4-Hydroxybenzonitrile

  • 1-Bromobutane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).

  • Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).

  • Washing: Wash the combined organic layers with 1 M HCl, followed by water, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

V. Visualizations

Synthesis_Pathway 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Reaction Mixture Reaction Mixture 4-Hydroxybenzonitrile->Reaction Mixture Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Mixture 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction Mixture This compound This compound Potassium Bromide Potassium Bromide Potassium Bicarbonate Potassium Bicarbonate Reaction Mixture->this compound DMF, Heat Reaction Mixture->Potassium Bromide Reaction Mixture->Potassium Bicarbonate

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_base Is the base strong enough and fresh? start->check_base check_solvent Is a polar aprotic solvent being used? check_base->check_solvent Yes solution Optimize reaction conditions check_base->solution No check_halide Is a primary butyl halide being used? check_solvent->check_halide Yes check_solvent->solution No check_temp Is the reaction temperature optimized? check_halide->check_temp Yes check_halide->solution No check_moisture Are anhydrous conditions being maintained? check_temp->check_moisture Yes check_temp->solution No check_moisture->solution Yes/No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Side_Reactions cluster_0 Desired Reaction cluster_1 Side Reactions phenoxide 4-Cyanophenoxide sn2 SN2 Attack (O-alkylation) phenoxide->sn2 e2 E2 Elimination phenoxide->e2 c_alkylation C-Alkylation phenoxide->c_alkylation butyl_bromide 1-Bromobutane butyl_bromide->sn2 butyl_bromide->e2 butyl_bromide->c_alkylation product This compound sn2->product butene Butene e2->butene c_product Butyl-substituted Benzonitrile c_alkylation->c_product

Caption: Competing reaction pathways in this compound synthesis.

References

Technical Support Center: Purification of 4-Butoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-butoxybenzonitrile. Given that this compound is a liquid at room temperature, conventional recrystallization methods are not applicable. Therefore, this guide focuses on low-temperature recrystallization and fractional freezing as primary purification techniques.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the low-temperature purification of this compound.

IssuePossible Cause(s)Recommended Solution(s)
No crystal or solid formation upon cooling. The concentration of this compound in the solvent is too low.Concentrate the solution by carefully evaporating a portion of the solvent under reduced pressure and then attempt to cool again.
The cooling temperature is not low enough.Use a colder cooling bath. A dry ice/acetone bath (-78 °C) or an ice/salt bath can provide lower temperatures than an ice/water bath.
An inappropriate solvent was used.The ideal solvent should dissolve this compound at or near room temperature but have very low solubility at the cooling temperature. Experiment with different solvents to find one with a significant solubility difference across the temperature range.
The compound "oils out" instead of forming a solid. The cooling process is too rapid.Allow the solution to cool more slowly. Gradual cooling promotes the formation of a crystalline solid rather than an amorphous oil.[1]
The solution is supersaturated.Add a small amount of additional solvent to the oiled-out mixture, gently warm to redissolve, and then cool slowly.
Impurities are preventing crystallization.If the oil solidifies upon further cooling, it may be impure. Consider pre-purification by another method, such as column chromatography, if significant impurities are present.
The recovery of purified this compound is low. Too much solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of solvent necessary to dissolve the compound at the higher temperature. After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of the product.
The solid was not completely separated from the mother liquor.Ensure efficient filtration. Use a pre-chilled filtration apparatus to minimize redissolving the product during filtration. Wash the collected solid with a minimal amount of the ice-cold solvent.
The purified this compound is still impure. Impurities were co-precipitated or trapped within the solid matrix.Ensure slow and gradual cooling to allow for the formation of well-defined crystals, which are more likely to exclude impurities. A second low-temperature recrystallization or fractional freezing cycle may be necessary.
The washing step was inefficient.Wash the collected solid with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor which contains dissolved impurities.

Frequently Asked Questions (FAQs)

Q1: Why can't I use traditional recrystallization to purify this compound?

A1: Traditional recrystallization is a technique used to purify solid compounds. Since this compound is a liquid at room temperature, it will not crystallize upon cooling a hot, saturated solution to ambient temperatures. Therefore, low-temperature methods are required to induce solidification for purification.

Q2: What is the difference between low-temperature recrystallization and fractional freezing?

A2: In low-temperature recrystallization, a solvent is used to dissolve the liquid compound at a higher temperature (e.g., room temperature), and then the solution is cooled to a low temperature to induce crystallization. In fractional freezing, the neat (undiluted) liquid compound is slowly cooled to partially freeze it. The initial solid that forms is generally purer than the remaining liquid, which becomes enriched with impurities.

Q3: How do I choose a suitable solvent for low-temperature recrystallization?

A3: An ideal solvent for low-temperature recrystallization of this compound should:

  • Completely dissolve the compound at or slightly above room temperature.

  • Have very low solubility for the compound at the intended low crystallization temperature.

  • Be chemically inert towards this compound.

  • Have a low freezing point itself to remain liquid at the crystallization temperature.

  • Be easily removable from the purified product.

Common candidate solvents could include low-molecular-weight alcohols (e.g., ethanol, isopropanol) or alkanes (e.g., hexane), but empirical testing is necessary.

Q4: How can I induce solidification if my compound remains a supercooled liquid?

A4: Supercooling is a common issue. To induce solidification, you can try:

  • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the supercooled liquid. This "seed crystal" will act as a template for further crystallization.

Q5: What is the expected purity and yield from these methods?

A5: The purity and yield will depend on the initial purity of the this compound and the careful execution of the procedure. Purity can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Yields can vary, but optimizing factors like the choice of solvent, cooling rate, and filtration technique can maximize recovery.

Experimental Protocols

Protocol 1: Low-Temperature Recrystallization of this compound

  • Solvent Selection: In a small test tube, dissolve a few drops of this compound in a minimal amount of a test solvent (e.g., ethanol, hexane, or isopropanol) at room temperature.

  • Cooling: Place the test tube in a low-temperature bath (e.g., ice-salt or dry ice-acetone). Observe if a solid forms. The ideal solvent will show good solubility at room temperature and poor solubility at low temperatures.

  • Dissolution: In a flask, dissolve the impure this compound in the minimum amount of the chosen solvent at room temperature.

  • Cooling and Crystallization: Slowly cool the solution in a low-temperature bath. Allow sufficient time for the solid to form. Slow cooling is crucial for obtaining purer crystals.

  • Isolation: Quickly filter the cold mixture through a pre-chilled Büchner funnel under vacuum to collect the solid.

  • Washing: Wash the collected solid with a small amount of the ice-cold solvent to remove residual impurities.

  • Drying: Dry the purified solid under vacuum to remove any remaining solvent.

Protocol 2: Purification by Fractional Freezing

  • Initial Freezing: Place the impure liquid this compound in a suitable container (e.g., a round-bottom flask).

  • Slow Cooling: Partially immerse the container in a cooling bath and slowly agitate or swirl the liquid. The goal is to induce slow, partial freezing. A solid layer should begin to form on the walls of the container.

  • Separation: Once a significant amount of solid has formed (e.g., 10-20% of the total volume), decant the remaining liquid, which is now enriched in impurities.

  • Thawing and Collection: Allow the solid to melt at room temperature. This melted liquid represents the purified fraction.

  • Iteration: For higher purity, this process can be repeated on the purified fraction. The purity of each fraction can be monitored by analytical methods.

Data Presentation

Due to the lack of specific quantitative solubility data in publicly available literature, a qualitative solubility profile is provided based on the structural features of this compound (a polar nitrile group and a nonpolar butoxy group).

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventPredicted Solubility at Room TemperatureSuitability for Low-Temperature Recrystallization
Alcohols Ethanol, IsopropanolSolublePotentially suitable, good polarity match.
Alkanes Hexane, HeptaneSparingly Soluble to SolublePotentially suitable, especially for less polar impurities.
Ketones AcetoneSolubleLikely a good solvent, may require very low temperatures.
Ethers Diethyl Ether, THFSolubleGood solubility, low boiling points are advantageous for removal.
Halogenated DichloromethaneVery SolubleLikely too good of a solvent for effective recrystallization.

Note: This table provides a predictive guide. Experimental verification is essential to determine the optimal solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ltr Low-Temperature Recrystallization cluster_ff Fractional Freezing start Start with Impure This compound (Liquid) choose_method Choose Purification Method start->choose_method ltr_dissolve Dissolve in Minimal Suitable Solvent at RT choose_method->ltr_dissolve LTR ff_cool Slowly Cool Neat Liquid to Partially Freeze choose_method->ff_cool FF ltr_cool Slowly Cool to Low Temperature ltr_dissolve->ltr_cool ltr_filter Vacuum Filter Cold (Pre-chilled Funnel) ltr_cool->ltr_filter ltr_wash Wash with Ice-Cold Solvent ltr_filter->ltr_wash ltr_dry Dry Under Vacuum ltr_wash->ltr_dry end_node Pure this compound ltr_dry->end_node ff_separate Separate Solid from Remaining Liquid ff_cool->ff_separate ff_melt Melt the Solid Fraction ff_separate->ff_melt ff_melt->end_node

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Purification Attempt issue Issue Encountered? start->issue no_solid No Solid Forms issue->no_solid Yes oiling_out Oiling Out issue->oiling_out low_yield Low Yield issue->low_yield impure_product Product Still Impure issue->impure_product end_node Successful Purification issue->end_node No sol_conc Concentrate Solution no_solid->sol_conc sol_temp Lower Cooling Temp. no_solid->sol_temp sol_solvent Change Solvent no_solid->sol_solvent sol_slow_cool Cool More Slowly oiling_out->sol_slow_cool sol_add_solvent Add More Solvent & Re-cool oiling_out->sol_add_solvent sol_min_solvent Use Minimal Solvent low_yield->sol_min_solvent sol_wash Efficient Washing low_yield->sol_wash sol_recrystallize Repeat Purification impure_product->sol_recrystallize sol_slow_cool2 Ensure Slow Cooling impure_product->sol_slow_cool2 sol_conc->start sol_temp->start sol_solvent->start sol_slow_cool->start sol_add_solvent->start sol_min_solvent->start sol_wash->start sol_recrystallize->start sol_slow_cool2->start no_issue No yes_issue Yes

References

Technical Support Center: Synthesis of 4-Butoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Butoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the O-alkylation of 4-hydroxybenzonitrile with a butyl halide, typically 1-bromobutane, in the presence of a base.[4] The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated from 4-hydroxybenzonitrile by the base, acts as a nucleophile and attacks the electrophilic carbon of the butyl halide.[2][4]

Q2: What are the critical parameters to control for a successful synthesis?

Several parameters are crucial for maximizing the yield and purity of this compound:

  • Choice of Base: A suitable base is required to deprotonate the hydroxyl group of 4-hydroxybenzonitrile to form the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[5] The choice of base can depend on the reactivity of the alkylating agent and the need for anhydrous conditions.[5]

  • Reaction Temperature: The reaction temperature influences the rate of reaction. Insufficient temperature can lead to a slow or incomplete reaction, while excessively high temperatures may promote side reactions or decomposition.[5][6]

  • Reaction Time: The optimal reaction time is necessary to ensure the reaction goes to completion. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is recommended to determine the appropriate time to stop the reaction.[4][5]

  • Solvent: A polar aprotic solvent, such as acetone, acetonitrile, or N,N-dimethylformamide (DMF), is typically used to dissolve the reactants and facilitate the SN2 reaction.[4][5]

  • Anhydrous Conditions: The presence of water can lead to undesired side reactions, such as the hydrolysis of the nitrile group.[6] Therefore, using anhydrous reagents and solvents is recommended.

Q3: Can a phase transfer catalyst be used for this synthesis?

Yes, a phase transfer catalyst (PTC) can be highly beneficial in the synthesis of this compound, especially when dealing with two immiscible phases (e.g., an aqueous base and an organic solvent).[7][8] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction rate.[7][9][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the 4-hydroxybenzonitrile.[5]- Use a stronger base (e.g., switch from K₂CO₃ to NaOH or NaH).[5]- Ensure the base is fresh and has not been deactivated by atmospheric moisture.
Suboptimal Reaction Temperature or Time: The reaction may not have proceeded to completion.[5]- Increase the reaction temperature or prolong the reaction time.[5]- Monitor the reaction progress by TLC to determine the optimal endpoint.[4]
Competing Elimination Reaction: The use of a secondary or tertiary alkyl halide can favor elimination over substitution.[2]- Use a primary alkyl halide like 1-bromobutane.[2]
Poor Solubility of Reactants: The reactants may not be sufficiently dissolved in the chosen solvent.- Select a more appropriate polar aprotic solvent (e.g., DMF, DMSO).- Consider using a phase transfer catalyst to improve interfacial reactions.[7]
Significant Byproduct Formation O-alkylation vs. C-alkylation: Although less common for phenols, C-alkylation of the aromatic ring can occur under certain conditions.- Use milder reaction conditions.- Employ a polar aprotic solvent to favor O-alkylation.
Dialkylation: If there are other nucleophilic sites, dialkylation might occur. (Not a primary concern for 4-hydroxybenzonitrile).- Use a stoichiometric amount of the alkylating agent.
Hydrolysis of Nitrile Group: Presence of water, especially under harsh basic or acidic conditions during workup, can hydrolyze the nitrile to a carboxylic acid.[6]- Ensure anhydrous reaction conditions.[6]- Perform the workup under neutral or mildly acidic/basic conditions and at a low temperature.
Product is Difficult to Purify Presence of Unreacted Starting Materials: Incomplete reaction.- Optimize reaction conditions for full conversion (see "Low Yield").- Use column chromatography for separation.
Formation of Closely Eluting Impurities: Side products with similar polarity to the desired product.- Optimize the mobile phase for column chromatography to improve separation.- Consider recrystallization from a suitable solvent system to purify the product.
Oily Product Instead of Solid: Presence of impurities or residual solvent.- Ensure complete removal of the solvent under reduced pressure.- Purify the product by column chromatography or recrystallization.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound

This is a generalized procedure and may require optimization.

Materials and Reagents:

  • 4-Hydroxybenzonitrile

  • 1-Bromobutane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 equivalent) in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the mixture vigorously at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.[4]

  • Addition of Alkyl Halide: Add 1-bromobutane (1.05 equivalents) dropwise to the reaction mixture.[4]

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).[4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.[4]

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel.[4] Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Data Presentation

Parameter Typical Value Notes
Molecular Formula C₁₁H₁₃NO-
Molecular Weight 175.23 g/mol -
Typical Yield 85 - 95%Dependent on reaction conditions and purification method.
Purity >98%Achievable with proper purification.
Melting Point 49-51 °CLiterature value.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Extraction cluster_3 Purification A 1. Dissolve 4-Hydroxybenzonitrile in Anhydrous Acetone B 2. Add Anhydrous K2CO3 A->B C 3. Add 1-Bromobutane B->C D 4. Reflux and Monitor by TLC C->D E 5. Cool and Filter D->E F 6. Concentrate Filtrate E->F G 7. Dissolve in Ether & Wash F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography or Recrystallization H->I

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G A Low Yield Observed B Check for Complete Deprotonation A->B C Verify Reaction Conditions (Temp & Time) A->C D Assess for Competing Reactions A->D E Use Stronger Base (NaOH, NaH) B->E F Increase Temperature/Time Monitor with TLC C->F G Use Primary Alkyl Halide (1-Bromobutane) D->G H Improved Yield E->H F->H G->H

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

removing unreacted starting materials from 4-Butoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 4-Butoxybenzonitrile by providing clear and concise troubleshooting guides and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in the synthesis of this compound?

A1: The most prevalent synthetic route to this compound is the Williamson ether synthesis. In this reaction, the typical unreacted starting materials you may encounter are 4-hydroxybenzonitrile and 1-bromobutane (or other n-butyl halides).

Q2: How can I tell if my this compound is impure?

A2: Impurities can be detected by several analytical methods. A broad melting point range for the solid product is a common indicator of impurity. Spectroscopic techniques such as NMR and IR can show peaks corresponding to the starting materials. Chromatographic methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) will show multiple spots or peaks if the product is not pure.

Q3: What is the most straightforward method to remove unreacted 4-hydroxybenzonitrile?

A3: Unreacted 4-hydroxybenzonitrile, being a phenolic compound, is acidic. It can be easily removed by washing the organic layer with an aqueous basic solution, such as 5% sodium hydroxide or saturated sodium bicarbonate. The 4-hydroxybenzonitrile will deprotonate to form a water-soluble salt, which will partition into the aqueous layer.

Q4: How do I remove residual 1-bromobutane from my product?

A4: 1-Bromobutane is a volatile liquid with a significantly lower boiling point than this compound. It can typically be removed by evaporation under reduced pressure (using a rotary evaporator) after the initial work-up. For trace amounts, purification by column chromatography or distillation may be necessary.

Q5: My final product is an oil, but I expect a solid. What could be the reason?

A5: Pure this compound is a low-melting solid. If your product is an oil at room temperature, it is likely contaminated with unreacted starting materials or solvent residues. Further purification is recommended.

Troubleshooting Guides

Issue 1: The organic layer is not separating well from the aqueous layer during extraction.

  • Possible Cause: Emulsion formation.

  • Solution:

    • Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel, gently swirl, and allow the layers to separate.

    • If the emulsion persists, you can try filtering the mixture through a pad of celite or glass wool.

    • Patience is key; sometimes allowing the mixture to stand for an extended period will resolve the emulsion.

Issue 2: After washing with a base and water, my product still shows the presence of 4-hydroxybenzonitrile in the NMR spectrum.

  • Possible Cause 1: Insufficient washing.

  • Solution 1: Repeat the aqueous base wash (e.g., 5% NaOH) one or two more times. Ensure thorough mixing of the layers during the wash.

  • Possible Cause 2: The pH of the aqueous layer was not sufficiently basic.

  • Solution 2: Check the pH of the aqueous wash to ensure it is basic (pH > 10). If not, use a more concentrated base solution.

Issue 3: I see a significant amount of a low-boiling point contaminant in my GC analysis after rotary evaporation.

  • Possible Cause: Incomplete removal of 1-bromobutane or the organic solvent used for extraction.

  • Solution:

    • Ensure the rotary evaporator is set to an appropriate temperature and vacuum for a sufficient amount of time.

    • For complete removal, consider purification by fractional distillation or column chromatography.

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
This compound C₁₁H₁₃NO175.2329-31~280Soluble in organic solvents (e.g., dichloromethane, ethyl acetate), insoluble in water.
4-HydroxybenzonitrileC₇H₅NO119.12110-113DecomposesSoluble in organic solvents, slightly soluble in water, soluble in aqueous base.[1]
1-BromobutaneC₄H₉Br137.02-112101-102[2][3]Soluble in organic solvents, insoluble in water.[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction and Wash

This protocol is the first step in purifying the crude reaction mixture after a Williamson ether synthesis.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Aqueous Base Wash: Add an equal volume of 5% aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate. The top layer is typically the organic layer (confirm by adding a drop of water). Drain the lower aqueous layer.

  • Repeat Base Wash: Repeat the wash with 5% NaOH solution one more time to ensure complete removal of 4-hydroxybenzonitrile.

  • Water Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Recrystallization

This method is suitable for purifying the solid this compound after the initial work-up.

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Hexanes or a mixture of ethanol and water are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Column Chromatography

For high-purity this compound, column chromatography is an effective method.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). This compound is less polar than 4-hydroxybenzonitrile.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_extraction start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve wash_base Wash with 5% NaOH (aq) (x2) dissolve->wash_base separate_layers Separate Layers wash_base->separate_layers wash_water Wash with Water separate_layers->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Crude this compound filter_concentrate->end

Caption: Workflow for the liquid-liquid extraction of this compound.

experimental_workflow_recrystallization start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly cool_ice Cool in Ice Bath cool_slowly->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Recrystallization procedure for purifying this compound.

Caption: Relationship between impurities and purification methods.

References

Technical Support Center: Optimizing the Williamson Ether Synthesis of 4-Butoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the Williamson ether synthesis of 4-butoxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Williamson ether synthesis of this compound?

The synthesis involves the reaction of 4-cyanophenol with a butyl halide (e.g., 1-bromobutane or 1-iodobutane) in the presence of a base. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by the deprotonation of 4-cyanophenol, acts as a nucleophile and displaces the halide from the alkyl halide.[1]

Q2: How does the acidity of 4-cyanophenol affect the choice of base?

4-Cyanophenol is significantly more acidic (pKa ≈ 7.7-8.0) than phenol (pKa ≈ 10) due to the electron-withdrawing nature of the cyano (-CN) group, which stabilizes the resulting phenoxide ion through resonance.[2][3][4] This increased acidity allows for the use of milder bases, such as potassium carbonate (K₂CO₃), in addition to stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH).[5]

Q3: Which alkyl halide should I use: 1-bromobutane or 1-iodobutane?

Both are suitable primary alkyl halides that favor the SN2 reaction.[6] 1-Iodobutane is more reactive than 1-bromobutane because iodide is a better leaving group than bromide. This can lead to faster reaction times or allow for lower reaction temperatures. However, 1-bromobutane is often more cost-effective. The choice may depend on desired reaction kinetics and economic considerations.

Q4: What is the best solvent for this reaction?

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the base, leaving a more reactive, "naked" nucleophile (the phenoxide).[7] This enhances the rate of the SN2 reaction. Recommended solvents include:

  • Dimethylformamide (DMF)

  • Acetonitrile (CH₃CN)

  • Acetone

  • Dimethyl sulfoxide (DMSO) [5]

Using the parent alcohol (butanol) as a solvent is generally not recommended for this specific synthesis as it can lead to trans-etherification or other side reactions.

Q5: What is Phase-Transfer Catalysis (PTC) and is it beneficial for this synthesis?

Phase-Transfer Catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[8] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), carries the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with the alkyl halide.[9][10] PTC is highly effective for this synthesis, especially on an industrial scale, as it can allow the use of inexpensive bases like aqueous NaOH while achieving high yields and avoiding the need for strictly anhydrous conditions.[8][11]

Troubleshooting Guide

Q6: My reaction yield is very low. What are the possible causes and how can I fix it?

Low yield is a common issue that can stem from several factors. Refer to the troubleshooting workflow and the table below for potential solutions.

  • Incomplete Deprotonation: The 4-cyanophenol may not be fully converted to the nucleophilic phenoxide.

    • Solution: Ensure you are using at least one full equivalent of a sufficiently strong base. For weaker bases like K₂CO₃, using a slight excess (e.g., 1.5 equivalents) can drive the equilibrium towards the phenoxide.[12] Check the purity and dryness of your base.

  • Low Reaction Temperature/Short Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction temperature (typically in the 50-100 °C range) or extend the reaction time.[11] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint.

  • Poor Reagent Quality: Impure or wet reactants and solvents can inhibit the reaction.

    • Solution: Use freshly distilled or high-purity anhydrous solvents. Ensure your 4-cyanophenol and alkyl halide are pure. Water can protonate the phenoxide, rendering it non-nucleophilic.

  • Side Reactions: Competing reactions, such as elimination (E2) of the alkyl halide, may be occurring.

    • Solution: While less common with primary halides, high temperatures can promote elimination.[7] Use the lowest effective temperature. Ensure your base is not excessively strong or sterically hindered if other side reactions are suspected.

Q7: I am observing significant side product formation. How can I identify and minimize it?

The most likely side products are from elimination or C-alkylation.

  • Alkene Formation (Elimination): 1-Butene can be formed via an E2 elimination reaction, especially at higher temperatures.[7]

    • Minimization: Lower the reaction temperature. Using a less hindered base can also favor substitution over elimination. Polar aprotic solvents generally favor SN2 over E2.[7]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[5]

    • Minimization: O-alkylation is generally favored in Williamson ether synthesis. Using polar aprotic solvents helps to keep the oxygen atom as the primary reactive site.

Q8: The purification of my product is difficult. What is the best work-up and purification strategy?

  • Work-up:

    • After the reaction is complete, cool the mixture and filter off any inorganic salts (e.g., K₂CO₃, KBr).

    • If a high-boiling solvent like DMF or DMSO was used, it can be removed under reduced pressure or by aqueous extraction.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a dilute base (e.g., 5% NaOH) to remove any unreacted 4-cyanophenol.[9]

    • Wash with water and then brine to remove residual base and water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent.

  • Purification:

    • Recrystallization: this compound is a solid at room temperature, making recrystallization an excellent purification method. A mixed solvent system like ethanol/water or hexanes/ethyl acetate can be effective.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the expected impact of different reaction parameters on the yield of this compound. Yields are illustrative and based on general principles of organic synthesis.

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Alkyl Halide Expected Yield (%) Notes
1K₂CO₃ (1.5)Acetone56 (Reflux)121-Bromobutane85-95Standard, reliable conditions.[12]
2K₂CO₃ (1.5)DMF8061-Bromobutane90-98Higher temperature and polar solvent accelerate the reaction.
3NaH (1.1)THF6041-Bromobutane>95Strong base, requires anhydrous conditions.[6]
4NaOH (2.0) / TBAB (0.05)Toluene/H₂O9051-Bromobutane90-97Phase-Transfer Catalysis (PTC) conditions, good for scale-up.[9]
5K₂CO₃ (1.5)Acetone56 (Reflux)81-Iodobutane90-98More reactive halide leads to shorter reaction time.
6Cs₂CO₃ (1.5)Acetonitrile8041-Bromobutane>95Cesium carbonate is highly effective but more expensive.[5]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-cyanophenol and 1-bromobutane using potassium carbonate as the base.

Materials:

  • 4-Cyanophenol (1.0 eq)

  • 1-Bromobutane (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, powder) (1.5 eq)

  • Acetone (anhydrous)

  • Diethyl ether or Ethyl acetate

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-cyanophenol (1.0 eq) and anhydrous acetone. Stir until the solid is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension vigorously.

  • Alkyl Halide Addition: Add 1-bromobutane (1.1 eq) to the mixture dropwise.

  • Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain this temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solid with a small amount of acetone.

    • Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in diethyl ether.

    • Transfer the solution to a separatory funnel and wash with 5% NaOH solution (2x) to remove unreacted 4-cyanophenol.

    • Wash the organic layer with water (1x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain a white crystalline solid.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_steps Reaction Steps cluster_products Products p_cyanophenol 4-Cyanophenol deprotonation 1. Deprotonation (Phenoxide Formation) p_cyanophenol->deprotonation n_bromobutane 1-Bromobutane sn2_attack 2. SN2 Attack n_bromobutane->sn2_attack base Base (e.g., K₂CO₃) base->deprotonation solvent Solvent (e.g., Acetone) solvent->sn2_attack Reaction Medium deprotonation->sn2_attack Phenoxide Nucleophile product This compound sn2_attack->product byproduct Salt Byproduct (e.g., KBr) sn2_attack->byproduct

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow setup 1. Reaction Setup (Dissolve 4-cyanophenol in acetone) add_base 2. Add Base (K₂CO₃) setup->add_base add_halide 3. Add Alkyl Halide (1-Bromobutane) add_base->add_halide reflux 4. Heat to Reflux (Monitor by TLC) add_halide->reflux workup 5. Aqueous Work-up (Filter, Extract, Wash) reflux->workup purify 6. Purification (Recrystallization) workup->purify characterize 7. Characterization (NMR, IR, MP) purify->characterize

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree start Low Yield or Impure Product check_deprotonation Incomplete Deprotonation? start->check_deprotonation solution_base Use stronger base or >1.0 equivalent. Ensure anhydrous conditions. check_deprotonation->solution_base Yes check_completion Incomplete Reaction? check_deprotonation->check_completion No solution_time_temp Increase temperature or prolong reaction time. Monitor via TLC. check_completion->solution_time_temp Yes check_side_reactions Side Product Formation? check_completion->check_side_reactions No solution_side_reactions Lower reaction temperature. Ensure primary alkyl halide is used. check_side_reactions->solution_side_reactions Yes check_workup Purification Issues? check_side_reactions->check_workup No solution_workup Wash with dilute base to remove unreacted phenol. Recrystallize from appropriate solvent. check_workup->solution_workup Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

preventing byproduct formation in the synthesis of alkoxybenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of alkoxybenzonitriles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of alkoxybenzonitriles, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Alkoxybenzonitrile in a Two-Step Synthesis (Williamson Ether Synthesis followed by Cyanation)

  • Question: I am performing a two-step synthesis of an alkoxybenzonitrile, starting with a Williamson ether synthesis to form an alkoxybenzene, followed by a cyanation reaction. My overall yield is disappointingly low. What are the potential causes and how can I improve it?

  • Answer: Low overall yield in a multi-step synthesis can be due to inefficiencies in either or both steps. Here’s a breakdown of potential issues and solutions for each stage:

    Step 1: Williamson Ether Synthesis

    • Common Byproducts:

      • C-alkylation: The phenoxide nucleophile can attack the alkyl halide at a carbon atom of the aromatic ring instead of the oxygen, leading to the formation of an alkylated phenol byproduct.

      • Elimination (E2): The alkoxide can act as a base, causing the elimination of HX from the alkyl halide to form an alkene, especially with secondary and tertiary alkyl halides.

    • Troubleshooting:

      • Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide. Secondary and tertiary alkyl halides are more prone to elimination reactions.

      • Solvent Selection: Use polar aprotic solvents like DMF (N,N-dimethylformamide) or acetonitrile. These solvents favor the desired SN2 reaction (O-alkylation) over C-alkylation.

      • Base Selection: Use a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the phenol.

      • Temperature Control: Maintain a moderate reaction temperature. Higher temperatures can favor the elimination byproduct.

    Step 2: Cyanation Reaction

    • Common Issues:

      • Incomplete conversion: The cyanation of the intermediate alkoxybenzene may not go to completion.

      • Side reactions: Depending on the method, other functional groups on your molecule might react.

    • Troubleshooting:

      • Choice of Cyanation Method: The choice of cyanation method can significantly impact the yield. Consider the following options:

        • Sandmeyer Reaction: Starts from an aniline derivative. Yields can be moderate. For example, the synthesis of 4-methoxybenzonitrile from 4-methoxyaniline has a reported yield of 52%.[1]

        • Rosenmund-von Braun Reaction: Involves the reaction of an aryl halide with copper(I) cyanide. This method often requires high temperatures, but modifications using additives like L-proline can allow for lower temperatures (80–120 °C).

        • Palladium-Catalyzed Cyanation: This is a versatile method that can be used with aryl halides or triflates and often proceeds with high yields.

Issue 2: Formation of Carboxylic Acid Byproduct (Nitrile Hydrolysis)

  • Question: I am observing the formation of the corresponding alkoxybenzoic acid as a byproduct in my reaction. What causes this and how can I prevent it?

  • Answer: The formation of a carboxylic acid byproduct is due to the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, often during the reaction work-up.

    • Prevention Strategies:

      • Control pH during Work-up: Carefully neutralize the reaction mixture. Avoid strongly acidic or basic conditions for prolonged periods.

      • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as the presence of water can facilitate hydrolysis, especially at elevated temperatures.

      • Reaction Time: Do not extend the reaction time unnecessarily, as this can increase the likelihood of hydrolysis.

Issue 3: Cleavage of the Ether Bond (Dealkylation)

  • Question: During my synthesis, I am noticing the formation of a hydroxybenzonitrile byproduct, indicating that the alkoxy group is being cleaved. Why is this happening?

  • Answer: Cleavage of the ether bond, or dealkylation, can occur under certain reaction conditions, particularly with strong acids or bases at high temperatures. For instance, some reagents used in cyanation reactions or harsh work-up procedures can lead to the removal of the alkyl group from the ether.

    • Prevention Strategies:

      • Milder Reagents: If possible, opt for milder cyanation methods that do not require strongly acidic or basic conditions.

      • Temperature Control: Avoid excessive heating during the reaction and work-up.

      • Protecting Groups: In complex syntheses, it may be necessary to use a more robust ether protecting group that is stable to the reaction conditions required for nitrile formation.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing alkoxybenzonitriles?

A1: The "best" method depends on the specific starting materials available and the desired scale of the reaction. Here is a comparison of common methods for introducing the nitrile group to an alkoxybenzene precursor:

Synthesis MethodStarting MaterialTypical ReagentsReported Yield for 4-MethoxybenzonitrileAdvantagesDisadvantages
Sandmeyer Reaction Substituted Aniline (e.g., 4-Methoxyaniline)NaNO₂, HCl, CuCN52%[1]Well-established, readily available starting materials.Yields can be moderate, involves diazotization step.
Rosenmund-von Braun Reaction Substituted Aryl Halide (e.g., 4-Bromoanisole)CuCNGood to excellentDirect conversion of aryl halides.Often requires high temperatures and stoichiometric copper cyanide.
Palladium-Catalyzed Cyanation Substituted Aryl Halide or TriflatePd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])HighHigh yields, broad substrate scope, milder conditions.Cost of palladium catalyst and ligands.
From Aldehyde Substituted Benzaldehyde (e.g., 4-Methoxybenzaldehyde)Various (e.g., hydroxylamine, then dehydration)>90%[2]High yields, avoids toxic cyanide reagents.Requires the corresponding aldehyde as starting material.

Q2: How can I minimize the formation of the C-alkylation byproduct during the Williamson ether synthesis step?

A2: To favor O-alkylation over C-alkylation:

  • Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are preferred.

  • Counter-ion: The choice of the counter-ion for the phenoxide can have an effect.

  • Phase-transfer catalysis: This technique can enhance the rate of O-alkylation.

Q3: What are the typical byproducts of the Rosenmund-von Braun reaction?

A3: Besides incomplete reaction, potential byproducts can include those arising from the high temperatures often required, such as decomposition of starting materials or products. Purification can also be challenging due to the use of excess copper cyanide and high-boiling polar solvents.[3]

Q4: Can the nitrile group be reduced during the synthesis?

A4: Yes, if a reducing agent is present. For example, if you were to use a strong hydride reagent like lithium aluminum hydride (LiAlH₄) in an attempt to, for instance, reduce another functional group in the molecule, the nitrile would also be reduced to a primary amine. Therefore, it is crucial to choose reagents that are selective for the desired transformation.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzonitrile from 4-Bromoanisole via Palladium-Catalyzed Cyanation

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • 4-Bromoanisole

    • Palladium(II) acetate (Pd(OAc)₂)

    • Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (XPhos)

    • Zinc cyanide (Zn(CN)₂)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Toluene, anhydrous

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoanisole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

    • Add anhydrous DMF and toluene.

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-methoxybenzonitrile.

Visualizations

Byproduct_Formation_Alkoxybenzonitrile_Synthesis cluster_williamson Williamson Ether Synthesis cluster_cyanation Cyanation Phenol Phenol Alkoxybenzene Alkoxybenzene Phenol->Alkoxybenzene O-Alkylation (Desired) C_Alkylation_Byproduct C_Alkylation_Byproduct Phenol->C_Alkylation_Byproduct C-Alkylation Alkyl_Halide Alkyl_Halide Elimination_Byproduct Elimination_Byproduct Alkyl_Halide->Elimination_Byproduct E2 Elimination Alkoxybenzene_Intermediate Alkoxybenzene Alkoxybenzene->Alkoxybenzene_Intermediate Alkoxybenzonitrile Alkoxybenzonitrile Alkoxybenzene_Intermediate->Alkoxybenzonitrile Cyanation (Desired) Hydrolysis_Byproduct Alkoxybenzoic Acid Alkoxybenzonitrile->Hydrolysis_Byproduct Nitrile Hydrolysis

Caption: Byproduct formation pathways in a two-step alkoxybenzonitrile synthesis.

Troubleshooting_Workflow start Low Yield of Alkoxybenzonitrile check_step1 Analyze Williamson Ether Synthesis Step start->check_step1 c_alkylation C-Alkylation or Elimination Byproducts Present? check_step1->c_alkylation check_step2 Analyze Cyanation Step incomplete_cyanation Incomplete Conversion to Nitrile? check_step2->incomplete_cyanation c_alkylation->check_step2 No optimize_williamson Optimize Williamson Synthesis: - Use primary alkyl halide - Use polar aprotic solvent - Control temperature c_alkylation->optimize_williamson Yes optimize_cyanation Optimize Cyanation: - Change cyanation method - Increase reaction time/temperature cautiously - Check catalyst activity incomplete_cyanation->optimize_cyanation Yes end Improved Yield incomplete_cyanation->end No optimize_williamson->end optimize_cyanation->end

Caption: Troubleshooting workflow for low yield in alkoxybenzonitrile synthesis.

References

Technical Support Center: Controlling Mesophase Stability in 4-Butoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the mesophase transition temperatures for 4-Butoxybenzonitrile could not be located in publicly available resources. The following information is based on the general behavior of homologous series of 4-alkoxybenzonitriles and other similar thermotropic liquid crystals. The provided temperature ranges are illustrative and should be determined experimentally for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a mesophase and why is temperature control crucial for this compound?

A mesophase is an intermediate state of matter between a solid and a liquid, exhibiting properties of both. For calamitic (rod-shaped) liquid crystals like this compound, these phases are characterized by long-range orientational order of the molecules. Temperature is a critical parameter as thermotropic liquid crystals transition between different mesophases (e.g., nematic, smectic) and the isotropic liquid state at specific, well-defined temperatures.[1] Precise temperature control is essential to induce and maintain the desired mesophase for characterization and application purposes.

Q2: What are the expected mesophases for a compound like this compound?

Based on the behavior of similar 4-alkoxybenzonitriles and other liquid crystals with a cyanobiphenyl core, this compound is expected to exhibit a nematic phase.[2][3] Depending on the purity and specific molecular structure, it might also exhibit one or more smectic phases at temperatures below the nematic phase. The transition to an isotropic liquid occurs at a higher temperature.

Q3: How can I determine the phase transition temperatures of my this compound sample?

The most common techniques for determining the phase transition temperatures of liquid crystals are Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM) with a hot stage.[4][5][6][7][8]

  • DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks.[6][7]

  • PLM with a hot stage allows for the visual observation of the sample's texture as the temperature is changed. Different liquid crystal phases have characteristic optical textures that can be used for identification.[4][5][9]

Q4: What is "supercooling" and how might it affect my experiments with this compound?

Supercooling is the phenomenon where a liquid is cooled below its freezing point without becoming a solid. In the context of liquid crystals, the material might remain in a higher-temperature mesophase or the isotropic state even when cooled below the transition temperature. This can affect the reproducibility of experiments, and it is often necessary to use controlled cooling rates or introduce a seed crystal to induce the desired phase transition.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inability to achieve a stable mesophase 1. Temperature controller malfunction or poor calibration. 2. Impurities in the this compound sample. 3. Incorrect temperature range for the expected mesophase.1. Calibrate the temperature controller using a known standard. Ensure good thermal contact between the sensor and the sample holder. 2. Purify the sample using appropriate techniques such as recrystallization or chromatography. 3. Perform a preliminary temperature scan using DSC or hot-stage microscopy to determine the correct transition temperatures.
Mesophase is not uniform 1. Temperature gradients across the sample. 2. Inadequate sample preparation (e.g., air bubbles, non-uniform thickness). 3. Surface effects from the substrate.1. Ensure the heating/cooling stage provides uniform temperature distribution.[4] 2. Prepare the sample carefully between two clean glass slides, ensuring a thin, uniform layer. 3. Use alignment layers (e.g., rubbed polyimide) on the substrates to promote uniform molecular orientation.
Phase transitions occur at different temperatures than expected 1. Scan rate during heating or cooling is too fast. 2. Thermal lag between the sensor and the sample. 3. The sample is a mixture or has degraded.1. Use a slower scan rate (e.g., 1-5 °C/min) to allow the sample to reach thermal equilibrium. 2. Ensure the temperature sensor is placed as close to the sample as possible. 3. Verify the purity of the sample. For mixtures, the transition temperatures will differ from the pure components.
Difficulty in identifying the mesophase 1. The optical texture is not well-defined. 2. The mesophase range is very narrow.1. Observe the texture while shearing the sample (gently moving the top glass slide). This can help in identifying the characteristic defects of different phases. 2. Use a high-precision temperature controller and a slow heating/cooling rate to carefully navigate the narrow temperature window.

Data Presentation: Phase Transition Temperatures of Analogous Liquid Crystals

Compound FamilyAlkoxy Chain Length (n)Crystal to Smectic/Nematic Transition (°C)Smectic to Nematic Transition (°C)Nematic to Isotropic Transition (°C)Mesophase Range (°C)
4-n-Alkoxybenzoic Acids 4115-14732
5104-14541
6100-15353
79310014754
89810814749
4-n-Alkoxybenzylidene-4'-alkyloxyanilines 5--VariesVaries

Note: The data for 4-n-alkoxybenzoic acids is illustrative of the general trends.[10] The mesomorphic properties of 4-n-alkoxybenzylidene-4'-alkyloxyanilines are also well-documented and show similar trends.[11]

Experimental Protocols

Protocol 1: Determination of Mesophase Transition Temperatures using Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a clean aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature well above the expected isotropic point (e.g., 100 °C) at a rate of 10 °C/min to erase any previous thermal history.

    • Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate of 5 °C/min.

    • Heat the sample again at a rate of 5 °C/min to a temperature above the isotropic point.

  • Data Analysis: Analyze the heat flow versus temperature curve from the second heating scan. The peaks in the curve correspond to the phase transitions. The onset temperature of the peak is typically taken as the transition temperature.

Protocol 2: Visual Observation of Mesophases using Polarized Light Microscopy with a Hot Stage
  • Sample Preparation: Place a small amount of this compound onto a clean microscope slide. Cover it with a clean coverslip and gently press to create a thin, uniform film.

  • Microscope and Hot Stage Setup: Place the slide on the hot stage of the polarized light microscope. Ensure the polarizers are crossed.

  • Heating and Observation:

    • Slowly heat the sample at a rate of 2-5 °C/min.

    • Carefully observe the changes in the optical texture of the sample as the temperature increases.

    • Record the temperatures at which the textures change, which correspond to the phase transitions. Characteristic textures (e.g., Schlieren for nematic, focal conic for smectic) will help in phase identification.

  • Cooling and Observation: Slowly cool the sample from the isotropic liquid phase and observe the formation of mesophases. Note the temperatures of these transitions.

Mandatory Visualizations

TroubleshootingWorkflow start Problem: Unstable Mesophase check_temp Is the temperature controller calibrated and stable? start->check_temp check_purity Is the sample pure? check_temp->check_purity Yes calibrate Calibrate temperature controller. check_temp->calibrate No check_setup Is the experimental setup providing uniform heating? check_purity->check_setup Yes purify Purify the this compound sample. check_purity->purify No improve_setup Improve thermal contact and ensure uniform heating. check_setup->improve_setup No re_evaluate Re-determine transition temperatures (DSC/PLM). check_setup->re_evaluate Yes calibrate->check_temp purify->check_purity improve_setup->check_setup success Stable Mesophase Achieved re_evaluate->success

Caption: Troubleshooting workflow for achieving a stable mesophase.

ExperimentalWorkflow start Start: Obtain this compound dsc Determine Transition Temperatures (DSC) start->dsc plm Visually Identify Mesophases (PLM with Hot Stage) dsc->plm select_temp Select Target Temperature within Mesophase Range plm->select_temp stabilize Set Hot Stage to Target Temperature and allow to stabilize select_temp->stabilize characterize Perform Characterization Experiments stabilize->characterize end Experiment Complete characterize->end

Caption: Experimental workflow for establishing a stable mesophase.

References

Technical Support Center: 4-Butoxybenzonitrile Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butoxybenzonitrile. The information is designed to help anticipate and address stability and degradation issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to hydrolysis, thermal decomposition, and photodegradation. The nitrile functional group can be hydrolyzed under acidic or basic conditions, and the butoxy ether linkage can be cleaved under more forceful conditions. Elevated temperatures and exposure to UV light can also induce degradation.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidative degradation.

Q3: What are the likely degradation products of this compound?

A3: Under forced degradation conditions, the following are the most probable degradation products:

  • Hydrolysis: 4-Butoxybenzamide and 4-Butoxybenzoic acid.

  • Oxidative Stress: Potentially hydroxylated and/or cleaved products of the butoxy group.

  • Thermal Stress: Cleavage of the ether bond leading to 4-hydroxybenzonitrile and butane-derived products.

  • Photodegradation: A complex mixture of products may arise from radical-initiated reactions.

Q4: Are there any known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can accelerate its degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of a this compound Sample
Possible Cause Troubleshooting Steps
Degradation due to improper storage 1. Review storage conditions. Ensure the sample was stored in a tightly sealed container, protected from light, and at a cool temperature. 2. If degradation is suspected, perform a forced degradation study to tentatively identify the degradation products.
Contamination of the sample or solvent 1. Prepare a fresh sample using high-purity solvents. 2. Run a blank injection (solvent only) to check for contamination in the mobile phase or system.
Hydrolysis of the nitrile group 1. Check the pH of the sample solution and mobile phase. Avoid highly acidic or basic conditions if hydrolysis is not the intended outcome. 2. If hydrolysis is suspected, compare the retention time of the unknown peak with that of a 4-butoxybenzamide or 4-butoxybenzoic acid standard, if available.
Issue 2: Loss of Assay Purity of this compound Over Time
Possible Cause Troubleshooting Steps
Slow degradation under ambient conditions 1. Re-evaluate the storage conditions. Consider storing at a lower temperature and under an inert atmosphere. 2. Perform a long-term stability study under controlled conditions to determine the shelf-life.
Photodegradation from exposure to light 1. Ensure the sample is stored in an amber vial or otherwise protected from light. 2. Conduct a photostability study according to ICH Q1B guidelines to assess the impact of light.
Reaction with container material 1. Ensure the container is made of an inert material (e.g., borosilicate glass). 2. If leachables are suspected, analyze a blank solvent stored in the same container type.

Predicted Degradation Pathways

The following diagram illustrates the predicted degradation pathways of this compound under hydrolytic conditions.

G This compound This compound 4-Butoxybenzamide 4-Butoxybenzamide This compound->4-Butoxybenzamide Acid/Base Hydrolysis 4-Butoxybenzoic Acid 4-Butoxybenzoic Acid 4-Butoxybenzamide->4-Butoxybenzoic Acid Further Hydrolysis G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Solution Prepare 1 mg/mL this compound in Acetonitrile Acid 0.1 N HCl, 80°C, 24h Stock Solution->Acid Base 0.1 N NaOH, 80°C, 24h Stock Solution->Base Oxidation 3% H2O2, RT, 24h Stock Solution->Oxidation Photo ICH Q1B Light Exposure Stock Solution->Photo HPLC Analyze all samples by Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal Solid, 105°C, 48h Thermal->HPLC Photo->HPLC

Validation & Comparative

A Comparative Analysis of 4-Butoxybenzonitrile and 4-Pentoxybenzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical intermediates, 4-alkoxybenzonitriles stand out for their versatile applications, ranging from the synthesis of liquid crystals to their potential as scaffolds in medicinal chemistry. This guide provides a detailed comparative analysis of two closely related homologues: 4-Butoxybenzonitrile and 4-Pentoxybenzonitrile. By examining their physicochemical properties, synthesis, and potential performance characteristics, this document aims to equip researchers, scientists, and drug development professionals with the objective data needed to inform their selection and application of these compounds.

Physicochemical Properties: A Comparative Overview

The addition of a single methylene group in the alkoxy chain from this compound to 4-pentoxybenzonitrile subtly alters the physicochemical properties of the molecule. These differences, while seemingly minor, can have significant impacts on solubility, lipophilicity, and intermolecular interactions, which are critical parameters in both materials science and drug design.

PropertyThis compound4-Pentoxybenzonitrile
Molecular Formula C₁₁H₁₃NOC₁₂H₁₅NO
Molecular Weight 175.23 g/mol 189.25 g/mol [1]
CAS Number 5203-14-5120893-63-2[1]
Boiling Point 148-150 °C at 11 mmHgNo experimental data available
Melting Point Not availableNot available
XLogP3 3.13.6[1]
Hydrogen Bond Donor Count 00[1]
Hydrogen Bond Acceptor Count 22[1]
Rotatable Bond Count 45[1]
Topological Polar Surface Area 33 Ų33 Ų[1]

Synthesis of 4-Alkoxybenzonitriles: A General Protocol

Both this compound and 4-Pentoxybenzonitrile can be readily synthesized from the common precursor, 4-hydroxybenzonitrile, via a Williamson ether synthesis. This straightforward and high-yielding reaction provides a reliable route to a homologous series of 4-alkoxybenzonitriles.

Experimental Protocol: Williamson Ether Synthesis of 4-Alkoxybenzonitriles

Materials:

  • 4-Hydroxybenzonitrile

  • 1-Bromobutane (for this compound) or 1-Bromopentane (for 4-Pentoxybenzonitrile)

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxybenzonitrile (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl bromide (1-bromobutane or 1-bromopentane, 1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkoxybenzonitrile.

Synthesis_of_4_Alkoxybenzonitriles cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Reaction Williamson Ether Synthesis 4-Hydroxybenzonitrile->Reaction Alkyl_Bromide 1-Bromobutane or 1-Bromopentane Alkyl_Bromide->Reaction Base K₂CO₃ Base->Reaction Solvent Acetone or DMF Solvent->Reaction Product This compound or 4-Pentoxybenzonitrile Reaction->Product

Figure 1: General synthesis pathway for 4-alkoxybenzonitriles.

Performance in Liquid Crystal Applications: A Comparative Outlook

Generally, as the alkyl chain length increases in a homologous series of calamitic (rod-like) liquid crystals, the melting point tends to show an odd-even effect, while the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid) typically decreases. The presence and stability of smectic phases also tend to increase with longer alkyl chains.

PropertyThis compound (Predicted)4-Pentoxybenzonitrile (Predicted)
Mesophase Type Likely NematicLikely Nematic, potential for monotropic smectic phase
Clearing Point (N-I Transition) Higher than 4-PentoxybenzonitrileLower than this compound
Birefringence (Δn) Expected to be slightly higherExpected to be slightly lower
Dielectric Anisotropy (Δε) Expected to be similarExpected to be similar

Note: The values in this table are predictions based on general trends in homologous series of liquid crystals and are not based on direct experimental comparison.

LC_Comparison_Logic cluster_structure Molecular Structure cluster_properties Predicted Liquid Crystal Properties Butoxy 4-Butoxy Group (Shorter Alkyl Chain) ClearingPoint Higher Clearing Point (More Stable Nematic Phase) Butoxy->ClearingPoint SmecticTendency Lower Tendency for Smectic Phases Butoxy->SmecticTendency Pentoxy 4-Pentoxy Group (Longer Alkyl Chain) LowerClearingPoint Lower Clearing Point (Less Stable Nematic Phase) Pentoxy->LowerClearingPoint HigherSmecticTendency Higher Tendency for Smectic Phases Pentoxy->HigherSmecticTendency

Figure 2: Logical relationship between alkyl chain length and predicted liquid crystal properties.

Biological Activity: A Prospective Analysis

Direct comparative studies on the biological activities of this compound and 4-Pentoxybenzonitrile are currently lacking in the scientific literature. However, the benzonitrile and alkoxybenzene moieties are present in numerous biologically active compounds, suggesting that these molecules could serve as valuable starting points for drug discovery programs.

The lipophilicity (as indicated by XLogP3) increases from this compound to 4-Pentoxybenzonitrile. This seemingly small change can significantly impact pharmacokinetic and pharmacodynamic properties. Increased lipophilicity can lead to enhanced membrane permeability and binding to hydrophobic pockets of target proteins, but it can also result in lower aqueous solubility and increased metabolic clearance.

Proposed Experimental Workflow for Comparative Biological Evaluation

To address the gap in knowledge, a systematic comparative evaluation of the biological activities of these two compounds is warranted. A suggested workflow would involve a tiered screening approach.

Bioactivity_Workflow Start Comparative Screening PrimaryScreening Primary Screening (e.g., Cytotoxicity, Receptor Binding Assays) Start->PrimaryScreening HitIdentification Activity Observed? PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Enzyme Inhibition, Cellular Assays) HitIdentification->SecondaryScreening Yes NoActivity No Significant Activity HitIdentification->NoActivity No LeadOptimization Lead Optimization (Structure-Activity Relationship Studies) SecondaryScreening->LeadOptimization

Figure 3: Proposed workflow for comparative biological evaluation.

Conclusion

This compound and 4-Pentoxybenzonitrile represent a homologous pair of 4-alkoxybenzonitriles with subtle yet potentially significant differences in their physicochemical properties. While their synthesis is straightforward, a comprehensive understanding of their comparative performance in applications such as liquid crystals and as bioactive molecules requires further experimental investigation. The predicted trends suggest that this compound may exhibit a more stable nematic phase, while 4-Pentoxybenzonitrile's increased lipophilicity could be a key factor in its biological activity profile. This guide provides a foundational comparison based on available data and theoretical considerations, highlighting the need for direct comparative studies to fully elucidate the potential of these versatile compounds.

References

A Comparative Guide to Liquid Crystals for Display Applications: 4-Butoxybenzonitrile vs. 4-alkyl-4'-cyanobiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

In the field of liquid crystal displays (LCDs), the performance of the device is intrinsically linked to the physicochemical properties of the liquid crystal materials used. Among the vast array of available compounds, 4-alkyl-4'-cyanobiphenyls have historically been a cornerstone of the industry, offering a stable nematic phase at ambient temperatures and favorable electro-optical characteristics. This guide provides a detailed comparison of the performance of this well-established class of materials against 4-alkoxybenzonitriles, with a specific focus on 4-butoxybenzonitrile, for researchers and scientists in materials science and drug development.

Executive Summary

Molecular Structure and its Influence on Performance

The performance of a liquid crystal is dictated by its molecular structure. Key components include a rigid core that promotes anisotropic alignment, flexible terminal chains that influence the mesophase stability and viscosity, and polar groups that determine the dielectric properties.

G cluster_structure Molecular Structure cluster_properties Physical Properties cluster_performance LCD Performance Structure Core Structure (e.g., Biphenyl vs. Phenyl) Birefringence Birefringence (Δn) Structure->Birefringence Core size & conjugation Terminal_Groups Terminal Groups (e.g., -CN, -OR, -Alkyl) Dielectric Dielectric Anisotropy (Δε) Terminal_Groups->Dielectric Dipole moment Alkyl_Chain Alkyl/Alkoxy Chain Length (e.g., C4, C5) ClearingPoint Clearing Point (T_NI) Alkyl_Chain->ClearingPoint Molecular aspect ratio & van der Waals forces Viscosity Viscosity (η) Alkyl_Chain->Viscosity Intermolecular friction OpTemp Operating Temperature ClearingPoint->OpTemp ResponseTime Response Time Viscosity->ResponseTime Contrast Contrast Ratio Birefringence->Contrast ThresholdV Threshold Voltage Dielectric->ThresholdV

Figure 1. Logical relationship between molecular structure, physical properties, and LCD performance.

Performance Data Comparison

The following table summarizes key performance metrics for the homologous series of 4-alkyl-4'-cyanobiphenyls (nCBs). The lack of corresponding data for this compound in the literature prevents a direct numerical comparison.

Property4-pentyl-4'-cyanobiphenyl (5CB)4-hexyl-4'-cyanobiphenyl (6CB)4-heptyl-4'-cyanobiphenyl (7CB)4-octyl-4'-cyanobiphenyl (8CB)
Molecular Formula C₁₈H₁₉NC₁₉H₂₁NC₂₀H₂₃NC₂₁H₂₅N
Molar Mass ( g/mol ) 249.35263.38277.41291.44
Melting Point (°C) 22.5[1]13.028.521.5
Clearing Point (°C) 35.0[1]29.042.040.5 (N-I), 33.5 (SmA-N)
Nematic Range (°C) 12.516.013.57.0
Birefringence (Δn) ~0.18 (at 25°C, 589 nm)~0.16~0.17~0.16
Dielectric Anisotropy (Δε) +11.5 (at 25°C, 1 kHz)+10.0+9.5+8.5
Rotational Viscosity (mPa·s) ~28 (at 25°C)~35~45~55

Note: Values can vary slightly based on experimental conditions and purity.

Observations on the 4-alkyl-4'-cyanobiphenyl (nCB) Series:

  • Clearing Point: The clearing point shows an odd-even effect, where compounds with an odd number of carbons in the alkyl chain tend to have higher clearing points than the next homolog with an even number of carbons.

  • Nematic Range: The nematic range is generally broad enough for many applications. The appearance of a smectic A phase in 8CB narrows its nematic range.

  • Birefringence (Δn): The birefringence is relatively high and decreases slightly with increasing alkyl chain length.

  • Dielectric Anisotropy (Δε): The strong positive dielectric anisotropy, a result of the polar cyano (-C≡N) group, is a key feature of this family. It decreases as the non-polar alkyl chain gets longer.

  • Viscosity: Viscosity increases with the length of the alkyl chain, which can lead to slower switching times in displays.

Experimental Protocols

Accurate characterization of liquid crystal properties is crucial for predicting their performance in display applications. The following are standard methodologies for measuring key parameters.

Phase Transition Temperature Measurement
  • Methodology: Differential Scanning Calorimetry (DSC) is the primary technique used to determine phase transition temperatures (e.g., melting point and clearing point).

  • Protocol: A small, weighed sample (typically 5-10 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference. The sample and reference are subjected to a controlled temperature program (e.g., heating and cooling at a rate of 10 °C/min). Phase transitions are identified as endothermic or exothermic peaks in the heat flow versus temperature plot. Polarized Optical Microscopy (POM) is used to visually confirm the transitions and identify the type of mesophase by observing the characteristic textures.

Birefringence (Δn) Measurement
  • Methodology: Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is commonly measured using an Abbé refractometer.

  • Protocol: A thin, homogeneously aligned film of the liquid crystal is created between the prisms of the refractometer. For a planar alignment, light polarized parallel to the director measures nₑ, and light polarized perpendicular to the director measures nₒ. The measurements are typically performed using a monochromatic light source (e.g., a sodium lamp at 589 nm) and at a controlled temperature.

Dielectric Anisotropy (Δε) Measurement
  • Methodology: The dielectric anisotropy (Δε = ε∥ - ε⊥) is determined by measuring the capacitance of a liquid crystal cell.

  • Protocol: The liquid crystal material is introduced into a test cell consisting of two parallel glass plates with transparent electrodes. To measure ε∥, a strong magnetic field or a surface alignment layer is used to orient the liquid crystal director parallel to the applied electric field. To measure ε⊥, the director is oriented perpendicular to the electric field. The capacitance of the cell is measured in both orientations using an LCR meter, typically at a frequency of 1 kHz. The dielectric permittivity is then calculated from the capacitance, electrode area, and cell gap.

Viscosity (η) Measurement
  • Methodology: The rotational viscosity is a key parameter for determining the switching speed of an LCD. It is often measured using electro-optical or spectroscopic methods.

  • Protocol: A common method involves measuring the transient current or optical response of a twisted nematic cell after an electric field is switched off. The decay time of the signal is related to the rotational viscosity (γ₁) of the material. Alternatively, mechanical rheometers can be used, though they are more suited for measuring bulk viscosity rather than the specific rotational viscosity relevant to display switching[2].

Conclusion

The 4-alkyl-4'-cyanobiphenyl family of liquid crystals exhibits a robust set of properties that have made them mainstays in the LCD industry for decades. Their predictable behavior, wide nematic range near room temperature, and strong positive dielectric anisotropy are ideal for standard display applications. The performance can be fine-tuned by adjusting the alkyl chain length or by creating eutectic mixtures to optimize the operating temperature range and viscosity.

While this compound belongs to a class of molecules with the potential for liquid crystalline behavior, the current lack of comprehensive, publicly available performance data suggests it is not a primary material for high-performance displays. The absence of a mesophase in shorter-chain alkoxybenzonitriles, as suggested by some studies on related homologous series, may limit its utility in this context. Future research into novel benzonitrile derivatives could yield materials with competitive properties, but for current applications, the 4-alkyl-4'-cyanobiphenyls remain a well-characterized and reliable choice.

References

Validating Mesophase Transition Temperatures: A Comparative Guide for 4-Butoxybenzonitrile and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of mesophase transition temperatures is critical for the research and application of liquid crystals. This guide provides a comparative overview of the validation of these temperatures, with a focus on 4-Butoxybenzonitrile and its analogs. We will explore the experimental data for related compounds and detail the key methodologies used for these measurements.

Comparison of Mesophase Transition Temperatures

Compound NameStructureCrystal to Nematic Transition (T_CN) [°C]Nematic to Isotropic Transition (T_NI) [°C]Smectic A to Nematic Transition (T_AN) [°C]
This compound (Target) C₄H₉O-C₆H₄-CNData not availableData not availableData not available
4-Cyanophenyl 4-butylbenzoate C₄H₉-C₆H₄-COO-C₆H₄-CN67-69 (Melting Point)[1]Data not availableData not available
4-Cyano-3-fluorophenyl 4-butylbenzoate C₄H₉-C₆H₄-COO-C₆H₃F-CN15.28 (Metastable Crystal)[2]6.25 (Metastable Nematic)[2]Data not available
4'-Octyloxy-4-biphenylcarbonitrile (8OCB) C₈H₁₇O-C₆H₄-C₆H₄-CN52.86 (Crystal to Smectic A)[3]79.10[3]66.65[3]

Note: The data for 4-cyanophenyl 4-butylbenzoate represents the melting point, and the nematic to isotropic transition temperature was not specified in the source.

Experimental Protocols

The determination of mesophase transition temperatures relies on two primary experimental techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As a material undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat, which is detected by the instrument as a change in heat flow.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the liquid crystal sample (typically 1-5 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of material during heating. An empty sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a standard material with a known melting point, such as indium.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle at a defined rate (e.g., 5-10 °C/min). The instrument measures the heat flow to the sample relative to the reference.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Phase transitions are identified as peaks in the thermogram. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a qualitative technique that allows for the direct visualization of the different liquid crystalline phases based on their unique optical textures. Liquid crystals are birefringent, meaning they have different refractive indices for light polarized in different directions.

Methodology:

  • Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating and Cooling Stage: The slide is placed on a hot stage, which allows for precise control of the sample's temperature.

  • Observation: The sample is observed through a polarizing microscope with crossed polarizers as the temperature is slowly increased and decreased.

  • Phase Identification: Different liquid crystal phases (e.g., nematic, smectic) exhibit characteristic textures. The temperatures at which these textures appear and disappear upon heating and cooling are recorded as the transition temperatures. For example, the nematic phase is often characterized by a "Schlieren" or "marbled" texture.

Experimental Workflow

The following diagram illustrates the typical workflow for validating the mesophase transition temperatures of a liquid crystal.

experimental_workflow Workflow for Mesophase Transition Temperature Validation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Interpretation cluster_validation Validation sample Liquid Crystal Sample dsc_sample Weigh & Seal in DSC Pan sample->dsc_sample pom_sample Place on Microscope Slide sample->pom_sample dsc Differential Scanning Calorimetry (DSC) dsc_sample->dsc pom Polarized Optical Microscopy (POM) pom_sample->pom thermogram Generate Thermogram dsc->thermogram textures Observe Optical Textures pom->textures peak_analysis Analyze Peaks for Transition Temps & Enthalpy thermogram->peak_analysis texture_id Identify Phases & Record Transition Temps textures->texture_id comparison Compare DSC & POM Results peak_analysis->comparison texture_id->comparison final_temps Validated Transition Temperatures comparison->final_temps

Caption: A flowchart illustrating the complementary use of DSC and POM for the accurate validation of liquid crystal mesophase transition temperatures.

References

A Spectroscopic Comparison of 4-Butoxybenzonitrile and Other Alkoxybenzonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of 4-Butoxybenzonitrile and other p-alkoxybenzonitriles. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to facilitate compound identification and characterization.

Introduction to Alkoxybenzonitriles

Alkoxybenzonitriles are a class of organic compounds characterized by a cyanophenyl group substituted with an alkoxy group. The length of the alkyl chain in the alkoxy group can significantly influence the molecule's physicochemical properties, which in turn is reflected in their spectroscopic signatures. Understanding these spectroscopic variations is crucial for structure elucidation, purity assessment, and quality control in synthetic and medicinal chemistry. This guide focuses on comparing this compound with its shorter and longer chain analogs to highlight these differences.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of other p-alkoxybenzonitriles. Please note that while data for 4-Methoxybenzonitrile is readily available, complete datasets for longer chain analogs like this compound, 4-Propoxybenzonitrile, and 4-Pentoxybenzonitrile are less common in single literature sources. Therefore, some of the data presented is based on typical values for homologous series and data from closely related structures.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)

CompoundAr-H (ortho to CN)Ar-H (ortho to O-R)-O-CH₂-Alkyl Chain Protons
4-Methoxybenzonitrile7.58 (d, J=8.0 Hz, 2H)[1]6.95 (d, J=8.0 Hz, 2H)[1]3.86 (s, 3H)[1]-
4-Ethoxybenzonitrile~7.57 (d)~6.93 (d)~4.07 (q)~1.43 (t)
4-Propoxybenzonitrile~7.57 (d)~6.92 (d)~3.96 (t)~1.82 (sextet), ~1.04 (t)
This compound~7.57 (d)~6.92 (d)~4.00 (t)~1.79 (quintet), ~1.50 (sextet), ~0.98 (t)
4-Pentoxybenzonitrile~7.57 (d)~6.92 (d)~3.99 (t)~1.80 (quintet), ~1.43 (m), ~0.94 (t)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

CompoundC-CNC-OC-CN (ipso)Ar-C (ortho to CN)Ar-C (ortho to O-R)-O-CH₂-Alkyl Chain Carbons
4-Methoxybenzonitrile119.2[1]162.8[1]103.9[1]133.9[1]114.7[1]55.5[1]-
4-Ethoxybenzonitrile~119.3~162.3~104.5~133.8~115.2~63.9~14.7
4-Propoxybenzonitrile~119.3~162.5~104.4~133.8~115.2~69.9~22.5, ~10.5
This compound~119.3~162.5~104.4~133.8~115.2~68.2~31.2, ~19.2, ~13.8
4-Pentoxybenzonitrile~119.3~162.5~104.4~133.8~115.2~68.5~28.9, ~28.2, ~22.5, ~14.0

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compoundν(C≡N)ν(C-O-C) asymmetricν(C-O-C) symmetricν(C-H) aromaticν(C-H) aliphatic
4-Methoxybenzonitrile~2225~1260~1030~3050-3100~2840, ~2950
4-Ethoxybenzonitrile~2225~1255~1040~3050-3100~2870-2980
4-Propoxybenzonitrile~2225~1255~1045~3050-3100~2870-2970
This compound~2225~1255~1045~3050-3100~2870-2960
4-Pentoxybenzonitrile~2225~1255~1045~3050-3100~2860-2960

Table 4: UV-Vis Spectroscopic and Mass Spectrometry Data

Compoundλmax (nm)Molecular Ion (m/z)
4-Methoxybenzonitrile~245133.15
4-Ethoxybenzonitrile~246147.18
4-Propoxybenzonitrile~246161.20
This compound~246175.23
4-Pentoxybenzonitrile~246189.26

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using the spectrometer's software. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions of the major absorption bands are identified and assigned to the corresponding functional group vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the analyte is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically over a range of 200-400 nm. The solvent is used as a reference in the second beam.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) is a common method for volatile compounds like alkoxybenzonitriles.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated. The molecular ion peak (M⁺) is identified to determine the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample_Preparation Sample Preparation (Dissolution, Derivatization) NMR NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR NMR Sample IR FT-IR Spectroscopy Sample_Preparation->IR IR Sample UV_Vis UV-Vis Spectroscopy Sample_Preparation->UV_Vis UV-Vis Sample MS Mass Spectrometry Sample_Preparation->MS MS Sample Process_Spectra Process Raw Data (FT, Baseline Correction) NMR->Process_Spectra IR->Process_Spectra UV_Vis->Process_Spectra MS->Process_Spectra Analyze_Spectra Analyze Individual Spectra (Peak Picking, Integration) Process_Spectra->Analyze_Spectra Correlate_Data Correlate Data from Different Techniques Analyze_Spectra->Correlate_Data Propose_Structure Propose Putative Structure(s) Correlate_Data->Propose_Structure Confirm_Structure Confirm Structure (Comparison with Standards, Further Experiments) Propose_Structure->Confirm_Structure

Caption: A logical workflow for the spectroscopic analysis of organic compounds.

Conclusion

The spectroscopic data of p-alkoxybenzonitriles show clear and predictable trends with increasing alkyl chain length. In NMR spectroscopy, the chemical shifts of the aromatic protons and carbons are only slightly affected, while the signals corresponding to the alkoxy chain provide clear evidence of its length and structure. IR spectroscopy consistently shows the characteristic nitrile and ether stretches, with the aliphatic C-H stretching region becoming more complex with longer chains. UV-Vis spectroscopy is less sensitive to the alkyl chain length, showing similar λmax values for the series. Mass spectrometry provides a definitive determination of the molecular weight, which increases by 14 amu for each additional methylene group in the alkyl chain. This comparative guide provides a valuable resource for the identification and characterization of this compound and related alkoxybenzonitriles.

References

A Comparative Guide to the Electro-Optical Performance of Nematic Liquid Crystals: E7, 5CB, and MBBA

Author: BenchChem Technical Support Team. Date: December 2025

In the field of optoelectronics and material science, the selection of a liquid crystal is paramount to the performance of display technologies and photonic devices. This guide provides a comparative analysis of the electro-optical properties of three well-established nematic liquid crystals: E7, 4-cyano-4'-pentylbiphenyl (5CB), and N-(4-Methoxybenzylidene)-4-butylaniline (MBBA). While the target compound, 4-Butoxybenzonitrile, lacks readily available experimental data in the searched literature, this comparison of commonly used alternatives offers valuable insights for researchers and developers.

The electro-optical characteristics of a liquid crystal, such as its birefringence, dielectric anisotropy, threshold voltage, and response time, are critical determinants of its suitability for various applications. These parameters dictate the contrast, power consumption, and switching speed of liquid crystal displays (LCDs) and other light-modulating devices.

Comparative Data of Electro-Optical Properties

The following table summarizes the key electro-optical performance metrics for E7, 5CB, and MBBA. These values represent typical measurements at room temperature and standard optical wavelengths, providing a basis for objective comparison.

PropertyE75CBMBBA
Birefringence (Δn) ~0.225 (at 589 nm)~0.18 (at 589 nm)[1]~0.15 (at 589 nm)
Dielectric Anisotropy (Δε) +13.8 (at 1 kHz)+11.5 (at room temp.)[2]-0.75[3]
Threshold Voltage (Vth) ~1.0 V~1.5 V~4-8 V
Response Time (τ) ~10-20 ms~20-30 ms~44 ms[4]

Experimental Protocols

The accurate characterization of liquid crystal properties relies on standardized experimental methodologies. Below are detailed protocols for measuring the key electro-optical parameters discussed in this guide.

Birefringence (Δn) Measurement

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental property of liquid crystals that governs their light-modulating capabilities.

  • Methodology: Interferometry

    • Sample Preparation: A liquid crystal cell of a known thickness (d) is fabricated with transparent electrodes (e.g., ITO-coated glass) and an alignment layer (e.g., rubbed polyimide) to induce a planar alignment of the liquid crystal molecules.

    • Optical Setup: The cell is placed in one arm of an interferometer, such as a Mach-Zehnder or Michelson interferometer.[5] A polarized laser beam is used as the light source.

    • Measurement Procedure:

      • The orientation of the liquid crystal director is aligned parallel to the polarization of the incident light to measure nₑ.

      • An electric field is applied across the cell to reorient the liquid crystal molecules perpendicular to the light propagation direction, allowing for the measurement of nₒ.

      • The phase shift (ΔΦ) of the laser beam passing through the cell is measured for both orientations.

    • Calculation: The birefringence (Δn) is calculated using the formula: Δn = (ΔΦ * λ) / (2π * d) where λ is the wavelength of the laser.

Dielectric Anisotropy (Δε) Measurement

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It determines the responsiveness of the material to an electric field.

  • Methodology: Capacitance Measurement

    • Sample Preparation: Two types of liquid crystal cells are prepared: one with planar alignment and one with homeotropic alignment (director perpendicular to the substrate).[6]

    • Instrumentation: An LCR meter is used to measure the capacitance of the cells.

    • Measurement Procedure:

      • The capacitance of the empty cell (C_empty) is measured.

      • The liquid crystal is introduced into the cells, and the capacitances for the planar (C_planar) and homeotropic (C_homeotropic) alignments are measured.

    • Calculation: The dielectric permittivities are calculated as: ε∥ = C_planar / C_empty ε⊥ = C_homeotropic / C_empty The dielectric anisotropy is then: Δε = ε∥ - ε⊥.

Threshold Voltage (Vth) Measurement

The threshold voltage is the minimum voltage required to initiate the reorientation of the liquid crystal molecules, a critical parameter for display applications.

  • Methodology: Electro-Optical Switching

    • Setup: A planar-aligned liquid crystal cell is placed between two crossed polarizers. A light source (e.g., He-Ne laser) illuminates the setup, and a photodetector measures the transmitted light intensity.

    • Procedure:

      • A low-frequency AC voltage is applied to the cell, and the voltage is gradually increased.

      • The transmitted light intensity is monitored as a function of the applied voltage.

    • Determination: The threshold voltage is identified as the voltage at which the transmitted intensity begins to change, indicating the onset of molecular reorientation.[7]

Response Time (τ) Measurement

Response time refers to the time it takes for the liquid crystal molecules to switch between two states (e.g., ON and OFF) upon the application or removal of an electric field.

  • Methodology: Optical Transmittance

    • Setup: The same setup as for the threshold voltage measurement is used.

    • Procedure:

      • A square-wave voltage is applied to the liquid crystal cell to switch it between the OFF (low voltage) and ON (high voltage) states.

      • The photodetector output is connected to an oscilloscope to monitor the change in transmitted light intensity over time.[4]

    • Calculation:

      • Rise Time (τ_on): The time taken for the transmittance to change from 10% to 90% of its maximum value when the voltage is applied.

      • Fall Time (τ_off): The time taken for the transmittance to change from 90% to 10% of its maximum value when the voltage is removed. The total response time is the sum of the rise and fall times.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

Birefringence_Measurement cluster_prep Sample Preparation cluster_setup Optical Setup cluster_measurement Measurement cluster_calc Calculation Prep1 Fabricate LC Cell Prep2 Induce Planar Alignment Prep1->Prep2 Setup1 Place Cell in Interferometer Prep2->Setup1 Setup2 Align with Polarized Laser Setup1->Setup2 Meas1 Measure Phase Shift for nₑ Setup2->Meas1 Meas2 Apply E-field Meas1->Meas2 Meas3 Measure Phase Shift for nₒ Meas2->Meas3 Calc1 Calculate Δn Meas3->Calc1

Birefringence Measurement Workflow

Dielectric_Anisotropy_Measurement cluster_prep Sample Preparation cluster_measurement Capacitance Measurement cluster_calc Calculation Prep1 Prepare Planar Cell Meas2 Fill Cells with LC Prep1->Meas2 Prep2 Prepare Homeotropic Cell Prep2->Meas2 Meas1 Measure C_empty Meas1->Meas2 Meas3 Measure C_planar Meas2->Meas3 Meas4 Measure C_homeotropic Meas2->Meas4 Calc1 Calculate ε∥ and ε⊥ Meas3->Calc1 Meas4->Calc1 Calc2 Calculate Δε Calc1->Calc2

Dielectric Anisotropy Measurement Workflow

Response_Time_Measurement Setup Setup: LC Cell between Crossed Polarizers ApplyV Apply Square-Wave Voltage Setup->ApplyV MonitorI Monitor Transmitted Intensity with Oscilloscope ApplyV->MonitorI CalcT Calculate Rise Time (τ_on) and Fall Time (τ_off) MonitorI->CalcT

Response Time Measurement Workflow

References

A Comparative Guide to the Experimental and Computational Analysis of 4-Butoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental and computational methodologies for the characterization of 4-Butoxybenzonitrile. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines generalized experimental protocols and presents computational predictions for the closely related analogue, 4-Butylbenzonitrile. This approach offers a framework for the analysis of this compound and similar aromatic nitriles.

Data Presentation: Physicochemical Properties

A direct comparison of experimental and computational data for this compound is challenging due to the scarcity of published experimental values. However, computational methods can provide estimated values for key physicochemical properties. For the purpose of this guide, we present predicted data for the structural analogue, 4-Butylbenzonitrile, to illustrate the type of information that can be obtained through computational chemistry.

Table 1: Comparison of Predicted Physicochemical Properties for 4-Butylbenzonitrile

PropertyPredicted ValueComputational Method/Source
Molecular Weight159.23 g/mol ---
Normal Boiling Point584.82 KJoback Method
Normal Melting Point317.66 KJoback Method
LogP (Octanol/Water Partition Coefficient)2.901Crippen Method
Water Solubility (log10(mol/L))-3.46Crippen Method
Critical Temperature805.11 KJoback Method
Critical Pressure2543.05 kPaJoback Method
Critical Volume0.570 m³/kmolJoback Method

Note: These values are for 4-Butylbenzonitrile and are intended to serve as an example of computational predictions.[1] Experimental validation is crucial for confirming these properties for this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of aromatic nitriles like this compound.

1. Synthesis of this compound

A plausible synthetic route to this compound involves the Williamson ether synthesis, starting from 4-cyanophenol and 1-bromobutane, or a nucleophilic aromatic substitution from 4-bromobenzonitrile. A general procedure based on the latter is described below.

Materials:

  • 4-Bromobenzonitrile

  • Sodium butoxide (or sodium hydride and 1-butanol)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., (R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzonitrile, sodium butoxide, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated time (typically several hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.[2][3]

2. Spectroscopic Characterization

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[4]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals would include those for the aromatic protons and the protons of the butoxy group.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This will show distinct signals for the aromatic carbons, the nitrile carbon, and the carbons of the butoxy chain. The nitrile carbon typically appears in the 115-130 ppm range.[5]

b) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding 1-2 mg of the sample with about 100 mg of dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[4]

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A characteristic sharp, intense absorption band for the nitrile (-C≡N) stretching vibration is expected around 2230 cm⁻¹.[5][6]

c) Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or acetonitrile.[7]

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The molecular ion peak (M+) would confirm the molecular weight of this compound. The fragmentation pattern may show the loss of the butoxy group or parts of it.[8]

Mandatory Visualization

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (4-Bromobenzonitrile, 1-Butanol) reaction Palladium-Catalyzed Cross-Coupling Reaction start->reaction workup Reaction Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ftir->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Biological Activity

Currently, there is a lack of specific data on the biological activity or signaling pathways associated with this compound in the reviewed literature. However, related alkoxy benzonitrile derivatives have been investigated for various biological activities, including anti-inflammatory properties.[9] Further research would be required to determine the specific biological profile of this compound. A general approach to assessing biological activity would involve in vitro screening against relevant biological targets.

References

A Comparative Analysis of 5CB and Commercial Nematic Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physical and electro-optical properties of the nematic liquid crystal 4-Pentyl-4'-cyanobiphenyl (5CB) against three widely used commercial liquid crystal mixtures: E7, MLC-6608, and ZLI-4792. This document summarizes key performance indicators in structured tables, details the experimental protocols for their measurement, and presents visualizations of the experimental workflow and comparative logic.

The selection of a liquid crystal material is a critical decision in the development of display technologies, optical shutters, and various drug delivery systems. This choice is dictated by a material's unique combination of properties, including its nematic range, viscosity, birefringence, and dielectric anisotropy. While 4-Butoxybenzonitrile was the initial subject of this guide, a lack of available data on its liquid crystalline properties necessitated the substitution of a well-characterized and structurally related compound, 4-Pentyl-4'-cyanobiphenyl (5CB). 5CB, a fundamental component of many commercial mixtures, serves as a valuable benchmark for this comparative analysis.

Performance Data Summary

The following tables summarize the key quantitative properties of 5CB and the commercial liquid crystal mixtures E7, MLC-6608, and ZLI-4792. These values represent typical data reported in the scientific literature and commercial datasheets.

Table 1: Mesophase and Physical Properties

MaterialNematic Range (°C)Viscosity (mPa·s at 20°C)
5CB 22.5 - 35.0[1]~45 (parallel alignment)[2]
E7 -62 - 60[3]~40[4]
MLC-6608 -30 - 90[5]Not specified
ZLI-4792 -30 - 92Not specified

Table 2: Electro-Optical Properties at Room Temperature (unless specified)

MaterialBirefringence (Δn) at 589 nmDielectric Anisotropy (Δε) at 1 kHz
5CB ~0.18 - 0.21[6][7]+11.5[8]
E7 ~0.225[9]+13.8
MLC-6608 0.083[10]-4.2[5][10]
ZLI-4792 Not specified+5.3[11]

Experimental Protocols

The data presented in this guide are typically obtained through the following established experimental methodologies.

Determination of Nematic Range: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the phase transition temperatures of liquid crystals.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as the transition from a crystalline solid to a nematic liquid crystal (melting point) and from the nematic phase to an isotropic liquid (clearing point), are accompanied by endothermic or exothermic events that are detected by the instrument.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, precisely weighed sample of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC furnace.

    • The furnace is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected phase transitions.

    • The heat flow to or from the sample relative to the reference is recorded as a function of temperature, generating a thermogram.

    • The onset or peak of the endothermic/exothermic peaks in the thermogram corresponds to the phase transition temperatures. The nematic range is the temperature interval between the melting point and the clearing point.

Measurement of Birefringence: Abbe Refractometer

The birefringence of a nematic liquid crystal, which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a crucial parameter for optical applications. An Abbe refractometer is a common instrument for this measurement.

  • Principle: An Abbe refractometer measures the refractive index of a sample by determining the critical angle of total internal reflection at the interface between the sample and a high-refractive-index prism. For an anisotropic material like a nematic liquid crystal, two distinct critical angles can be observed, corresponding to nₑ and nₒ.

  • Apparatus: An Abbe refractometer equipped with a polarizing eyepiece and a temperature-controlled sample stage.

  • Procedure:

    • A thin layer of the liquid crystal sample is placed between the prisms of the Abbe refractometer. The surfaces of the prisms are typically treated with an alignment layer to induce a uniform orientation of the liquid crystal molecules.

    • The sample is illuminated with a monochromatic light source (e.g., a sodium lamp with a wavelength of 589 nm).

    • By rotating the prisms and observing through the polarizing eyepiece, two distinct shadow lines corresponding to the ordinary and extraordinary rays can be found.

    • The refractive index scale is read for each shadow line to obtain the values of nₑ and nₒ.

    • The birefringence (Δn) is calculated as the difference: Δn = nₑ - nₒ.

Determination of Viscosity: Rotational Viscometer

The viscosity of a liquid crystal influences its switching speed in display applications. A rotational viscometer is used to measure this property.

  • Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the liquid crystal sample at a constant angular velocity. The viscosity is proportional to this torque. For anisotropic nematic liquid crystals, different viscosity coefficients can be measured depending on the orientation of the director relative to the flow and shear directions.

  • Apparatus: A rotational viscometer with a temperature-controlled sample holder and appropriate spindle geometry (e.g., cone-plate or parallel-plate).

  • Procedure:

    • The liquid crystal sample is placed in the temperature-controlled sample holder of the viscometer.

    • The spindle is immersed in the sample.

    • The spindle is rotated at a series of known angular velocities, and the corresponding torque is measured.

    • The viscosity is calculated from the torque, angular velocity, and the geometry of the spindle. For nematic liquid crystals, applying a magnetic or electric field can align the director to measure specific viscosity coefficients.

Measurement of Dielectric Anisotropy: Dielectric Spectroscopy

Dielectric spectroscopy is employed to measure the dielectric properties of liquid crystals, including the dielectric anisotropy (Δε), which is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director.

  • Principle: A liquid crystal sample is placed between two electrodes, forming a capacitor. An oscillating electric field is applied across the sample, and the resulting capacitance and conductance are measured over a range of frequencies. The dielectric permittivity is calculated from these measurements.

  • Apparatus: An impedance analyzer or LCR meter, a temperature-controlled liquid crystal cell with parallel-plate electrodes, and a function generator.

  • Procedure:

    • The liquid crystal is introduced into a cell with a known electrode area and spacing. The inner surfaces of the cell are treated with alignment layers to produce either planar (director parallel to the electrodes) or homeotropic (director perpendicular to the electrodes) alignment.

    • For measuring ε∥, a homeotropically aligned cell is used, and the electric field is applied parallel to the director.

    • For measuring ε⊥, a planar aligned cell is used, and the electric field is applied perpendicular to the director.

    • The capacitance of the cell is measured at a specific frequency (commonly 1 kHz).

    • The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitance values.

    • The dielectric anisotropy (Δε) is then calculated as: Δε = ε∥ - ε⊥.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflow for characterizing liquid crystals and the logical relationship in the comparative analysis.

Experimental_Workflow cluster_sample Sample Preparation cluster_characterization Property Measurement cluster_properties Measured Properties LC_Sample Liquid Crystal Sample DSC Differential Scanning Calorimetry (DSC) LC_Sample->DSC Abbe Abbe Refractometer LC_Sample->Abbe Viscometer Rotational Viscometer LC_Sample->Viscometer Dielectric Dielectric Spectroscopy LC_Sample->Dielectric Nematic_Range Nematic Range DSC->Nematic_Range Birefringence Birefringence (Δn) Abbe->Birefringence Viscosity Viscosity (η) Viscometer->Viscosity Dielectric_Anisotropy Dielectric Anisotropy (Δε) Dielectric->Dielectric_Anisotropy

Experimental workflow for liquid crystal characterization.

Comparison_Logic cluster_materials Materials cluster_properties Key Properties cluster_performance Performance Metrics 5CB 5CB Nematic_Range Nematic Range 5CB->Nematic_Range Viscosity Viscosity 5CB->Viscosity Birefringence Birefringence 5CB->Birefringence Dielectric_Anisotropy Dielectric Anisotropy 5CB->Dielectric_Anisotropy E7 E7 E7->Nematic_Range E7->Viscosity E7->Birefringence E7->Dielectric_Anisotropy MLC6608 MLC-6608 MLC6608->Nematic_Range MLC6608->Viscosity MLC6608->Birefringence MLC6608->Dielectric_Anisotropy ZLI4792 ZLI-4792 ZLI4792->Nematic_Range ZLI4792->Viscosity ZLI4792->Birefringence ZLI4792->Dielectric_Anisotropy Operating_Temp Operating Temperature Nematic_Range->Operating_Temp Switching_Speed Switching Speed Viscosity->Switching_Speed Contrast_Ratio Contrast Ratio Birefringence->Contrast_Ratio Driving_Voltage Driving Voltage Dielectric_Anisotropy->Driving_Voltage

Logical relationship for comparing liquid crystal performance.

References

Comparative Thermal Analysis of Homologous Alkoxybenzonitriles using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the phase transitions and thermodynamic properties of a homologous series of 4-n-alkoxybenzonitriles, providing researchers, scientists, and drug development professionals with comparative experimental data and detailed methodologies.

The thermal behavior of homologous series of liquid crystalline compounds, such as the 4-n-alkoxybenzonitriles, is of significant interest in materials science and drug delivery. Differential Scanning Calorimetry (DSC) is a primary technique for characterizing the phase transitions in these materials. This guide presents a comparative analysis of the DSC thermograms for a homologous series of 4-n-alkoxybenzonitriles, offering insights into the relationship between the length of the alkoxy chain and the thermodynamic properties of these compounds.

Quantitative Analysis of Phase Transitions

The following table summarizes the transition temperatures and enthalpy changes for a homologous series of 4-n-alkoxycyanobiphenyls (nOCB), which serve as a close structural and behavioral analog to the 4-n-alkoxybenzonitriles. These transitions include the crystal to nematic (K-N) or smectic (K-SmA), nematic to isotropic (N-I), and smectic to nematic (SmA-N) phase changes.

Compound (nOCB)Alkoxy Chain Length (n)TransitionTemperature (°C)Enthalpy (ΔH, kJ/mol)
5OCB5K-SmA54.523.8
SmA-N67.50.15
N-I80.00.59
6OCB6K-N58.022.6
N-I76.50.42
7OCB7K-SmA54.025.1
SmA-N74.51.13
N-I84.50.46
8OCB8K-SmA54.528.5
SmA-N67.01.26
N-I80.00.29

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This protocol outlines the methodology for obtaining DSC thermograms for the characterization of liquid crystalline materials like alkoxybenzonitriles.

1. Sample Preparation:

  • Accurately weigh 3-5 mg of the alkoxybenzonitrile sample into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of sample due to sublimation or evaporation during the heating process.

2. Instrument Setup and Calibration:

  • Use a calibrated Differential Scanning Calorimeter.

  • Calibrate the instrument for temperature and enthalpy using a certified indium standard.

  • An empty, hermetically sealed aluminum pan is to be used as a reference.

3. DSC Measurement:

  • Place the prepared sample pan and the reference pan into the DSC cell.

  • Purge the DSC cell with a constant flow of inert gas, such as nitrogen, at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25°C).

  • Heat the sample at a controlled rate, typically 10°C/min, to a temperature above the final clearing point (isotropic phase).

  • Cool the sample at the same controlled rate back to the initial temperature.

  • A second heating scan is often performed to ensure thermal history consistency and to observe the thermal events without the influence of the initial crystalline state.

4. Data Analysis:

  • The DSC thermogram is recorded as a plot of heat flow (mW) versus temperature (°C).

  • Endothermic transitions (e.g., melting, phase transitions to a higher ordered state) appear as peaks in the direction of increasing heat flow.

  • Exothermic transitions (e.g., crystallization) appear as peaks in the direction of decreasing heat flow.

  • The onset temperature of the peak is typically taken as the transition temperature.

  • The enthalpy change (ΔH) associated with each transition is calculated by integrating the area under the corresponding peak.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis weigh 1. Weigh 3-5 mg of sample pan 2. Place in aluminum DSC pan weigh->pan seal 3. Hermetically seal the pan pan->seal load 4. Load sample and reference pans seal->load purge 5. Purge with Nitrogen (50 mL/min) load->purge heat_cool 6. Heating/Cooling cycle (10°C/min) purge->heat_cool record 7. Record heat flow vs. temperature heat_cool->record thermogram 8. Obtain DSC thermogram record->thermogram peaks 9. Identify transition peaks thermogram->peaks temp 10. Determine transition temperatures (onset) peaks->temp enthalpy 11. Calculate enthalpy changes (peak area) peaks->enthalpy

Fig. 1: Experimental workflow for DSC analysis of alkoxybenzonitriles.

Structure-Property Relationship

The length of the alkoxy chain in the homologous series of 4-n-alkoxybenzonitriles has a significant and predictable effect on the thermal behavior and the types of liquid crystalline phases observed.

structure_property cluster_structure Molecular Structure cluster_properties Observed Thermal Properties chain_length Increasing Alkoxy Chain Length (n) nematic Nematic Phase Stability chain_length->nematic Decreases smectic Smectic Phase Emergence and Stability chain_length->smectic Increases clearing Clearing Point Trend (Odd-Even Effect) chain_length->clearing Alternates

Fig. 2: Relationship between alkoxy chain length and thermal properties.

As the alkoxy chain length increases, there is a general trend of decreasing nematic phase stability and an increase in the stability and prevalence of smectic phases. This is attributed to the enhanced intermolecular interactions and packing efficiency facilitated by the longer, more flexible alkyl chains. Furthermore, an "odd-even" effect is commonly observed in the clearing temperatures (nematic to isotropic transition), where members with an even number of carbon atoms in the alkoxy chain tend to have higher clearing points than their odd-numbered neighbors. This is due to the difference in the orientation and extension of the terminal methyl group of the alkoxy chain, which affects the overall molecular anisotropy.

Purity Assessment of Synthesized 4-Butoxybenzonitrile: A Comparative Guide to NMR and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous evaluation of purity for synthesized compounds is a critical checkpoint in the landscape of chemical research and pharmaceutical development. This guide presents a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 4-Butoxybenzonitrile. As a key intermediate in the synthesis of various organic molecules, the purity of this compound directly influences reaction yields, impurity profiles, and the ultimate safety and efficacy of final products.

This document furnishes detailed experimental protocols for both NMR and HPLC methods, accompanied by comparative data to facilitate an informed selection of the most appropriate analytical strategy for your research needs.

Comparative Analysis of Analytical Methodologies

The choice between NMR and HPLC for purity determination depends on a multitude of factors, including the specific information required (structural confirmation vs. quantitative purity), the nature of potential impurities, and available instrumentation. Below is a summary of the key performance characteristics of each method for the analysis of this compound.

Parameter¹H Quantitative NMR (qNMR)Reversed-Phase HPLC (RP-HPLC)
Principle The integrated signal intensity of a nucleus is directly proportional to the number of nuclei. Purity is determined by comparing the integral of a sample's resonance to that of a certified internal standard.Differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase.
Instrumentation NMR Spectrometer (e.g., 400 MHz)HPLC system with a UV detector
Key Strengths - Provides structural confirmation and purity in a single experiment.- Primary ratio method, potentially not requiring a standard of the analyte itself.- Highly accurate and precise for quantification.[1][2]- High sensitivity for detecting trace impurities.- Excellent separation efficiency for complex mixtures.- Widely available and routinely used in quality control.
Key Limitations - Lower sensitivity compared to HPLC for detecting trace impurities.- Signal overlap can complicate quantification in complex mixtures.- Requires a certified internal standard for accurate quantification.- Requires a reference standard of this compound for accurate quantification.- Does not provide direct structural information about unknown impurities.
Typical Run Time ~5-15 minutes per sample~15-30 minutes per sample
Data Output Spectrum showing chemical shifts, coupling constants, and signal integrals.Chromatogram showing retention times and peak areas.

Experimental Workflow

The following diagram illustrates the general workflow for the purity assessment of a synthesized batch of this compound using both NMR and HPLC techniques.

G cluster_0 Synthesis & Work-up cluster_1 Sample Preparation cluster_2 Analytical Techniques cluster_3 Data Analysis & Purity Determination A Synthesized this compound B1 Dissolve in Deuterated Solvent (e.g., CDCl₃) with Internal Standard A->B1 For NMR B2 Dissolve in HPLC Mobile Phase (e.g., Acetonitrile/Water) A->B2 For HPLC C1 ¹H NMR Analysis B1->C1 C2 RP-HPLC Analysis B2->C2 D1 Integration of Signals & Calculation of Molar Purity C1->D1 D2 Peak Area Normalization or Calibration Curve Analysis C2->D2 E Final Purity Report D1->E D2->E

Caption: Workflow for Purity Assessment of this compound.

Experimental Protocols

Detailed methodologies for both ¹H qNMR and RP-HPLC are provided below. These protocols are based on established methods for the analysis of aromatic nitriles.

¹H Quantitative NMR (qNMR) Protocol

This method is designed for the accurate determination of the molar purity of this compound and provides structural confirmation.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Internal Standard: Certified reference material with known purity, e.g., Maleic Anhydride. The standard should have resonances that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into a clean vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a clean NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A minimum of 5 times the longest T1 relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. A typical value would be 30-60 seconds.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Carefully integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the aromatic protons are typically used for quantification.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Reversed-Phase HPLC (RP-HPLC) Protocol

This method is suitable for the separation of this compound from potential starting materials, by-products, and other impurities, providing a quantitative measure of purity based on peak area percentage.

  • Instrumentation:

    • System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.

    • Detector: UV-Vis or Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0.0 40 60
      15.0 10 90
      20.0 10 90
      20.1 40 60

      | 25.0 | 40 | 60 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution by accurately weighing and dissolving approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile (or a mixture of acetonitrile and water) to achieve a concentration of 1 mg/mL.

    • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (determined by injecting a reference standard if available).

    • Calculate the purity by the area normalization method:

      Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from the NMR and HPLC analyses of a single batch of synthesized this compound.

Table 1: Hypothetical ¹H qNMR Purity Assessment Data

Analyte Signal (Protons)IntegralInternal Standard Signal (Protons)IntegralCalculated Purity (%)
Aromatic (2H)2.05Olefinic (2H)1.0099.2

Table 2: Hypothetical RP-HPLC Purity Assessment Data

Peak No.Retention Time (min)Peak AreaArea (%)Identity
13.51,5000.05Impurity 1
28.22,950,00099.50This compound
310.110,4500.35Impurity 2
412.52,9800.10Impurity 3
Total 2,964,930 100.00

Conclusion

Both NMR and HPLC are indispensable tools for the purity assessment of synthesized this compound. Quantitative NMR provides a direct measure of molar purity along with invaluable structural confirmation, making it an excellent primary method for characterization. On the other hand, HPLC offers superior sensitivity for the detection and quantification of trace impurities, which is crucial for quality control in pharmaceutical development. For a comprehensive and robust purity evaluation, a combination of both techniques is often the most effective strategy, leveraging the strengths of each to provide a complete picture of the synthesized compound's quality.

References

The Influence of Molecular Structure on the Properties of Alkoxybenzonitrile Liquid Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the molecular structure of liquid crystals and their macroscopic properties is paramount for the design of novel materials with tailored functionalities. This guide provides a comparative analysis of the structure-property relationships in a homologous series of n-alkoxybenzonitrile liquid crystals, focusing on key parameters such as phase transition temperatures, dielectric anisotropy, and optical birefringence. Detailed experimental protocols for the characterization of these materials are also presented.

The n-alkoxybenzonitrile series of liquid crystals, characterized by a rigid biphenyl core, a polar nitrile (-CN) group, and a flexible alkoxy (-OCnH2n+1) chain, serves as a quintessential model for studying how subtle changes in molecular architecture can dramatically influence the material's mesomorphic behavior and electromagnetic properties. The length of the alkoxy chain (n) is a critical determinant of the type of liquid crystalline phases observed and their thermal stability.

Comparative Analysis of Physicochemical Properties

The following tables summarize the quantitative data for a homologous series of n-alkoxycyanobiphenyls (nOCB), which are structurally analogous to alkoxybenzonitriles and exhibit similar trends.

Table 1: Phase Transition Temperatures of n-Alkoxycyanobiphenyls (nOCB)

Compound (n)Melting Point (T_m, °C)Smectic A - Nematic (T_SN, °C)Nematic - Isotropic (T_NI, °C)
554.0-67.5
659.5-76.0
754.0-74.5
854.567.080.0
964.078.079.5
1059.583.5-
1170.087.5-
1275.592.0-

Note: Data synthesized from multiple sources. The absence of a T_SN value indicates that the compound does not exhibit a smectic A phase.

Table 2: Dielectric Anisotropy of n-Alkylcyanobiphenyls (nCB) at T = 0.98 T_NI

Compound (n)ε_parallel (ε∥)ε_perpendicular (ε⊥)Dielectric Anisotropy (Δε)
518.57.0+11.5
616.56.5+10.0
714.06.0+8.0
812.55.8+6.7

Note: Data for the n-alkylcyanobiphenyl (nCB) series is presented as a close analogue to the n-alkoxybenzonitrile series, for which comprehensive dielectric anisotropy data is less readily available in a single source. The trend of decreasing dielectric anisotropy with increasing chain length is consistent across both series.[1]

Table 3: Optical Birefringence of n-Alkylcyanobiphenyls (nCB) at T = 0.98 T_NI and λ = 589 nm

Compound (n)Extraordinary Refractive Index (n_e)Ordinary Refractive Index (n_o)Birefringence (Δn)
51.721.530.19
61.701.520.18
71.681.520.16
81.661.520.14

Note: Data for the n-alkylcyanobiphenyl (nCB) series is presented as a close analogue. The birefringence generally decreases with increasing alkyl chain length.

Structure-Property Relationship

The interplay between the rigid aromatic core and the flexible alkoxy chain governs the mesomorphic and physical properties of these compounds.

  • Alkoxy Chain Length and Mesophase Behavior : As the length of the alkoxy chain increases, there is a tendency to stabilize lower-temperature smectic phases in addition to the nematic phase.[2] This is due to the increased van der Waals interactions between the aliphatic chains, which favor a more ordered, layered smectic structure. The nematic-isotropic transition temperature (T_NI) often exhibits an "odd-even" effect, where compounds with an even number of carbon atoms in the alkoxy chain have higher clearing points than those with an odd number. This is attributed to the anisotropic shape of the molecule, which is more linear for even-numbered chains.[3]

  • Dielectric Anisotropy : The large positive dielectric anisotropy in these materials is a direct consequence of the strong dipole moment of the nitrile group aligned along the long molecular axis.[1] As the alkoxy chain length increases, the dielectric anisotropy (Δε) tends to decrease.[1] This is because the longer, non-polar alkyl chain contributes to the average dielectric permittivity, effectively diluting the influence of the polar nitrile group.

  • Optical Birefringence : The optical birefringence (Δn) arises from the anisotropy of the molecular polarizability.[4] The delocalized π-electrons of the biphenyl core contribute significantly to the polarizability along the long molecular axis. Similar to dielectric anisotropy, the birefringence tends to decrease with increasing alkoxy chain length. The longer, more flexible chain disrupts the overall molecular alignment and reduces the average anisotropy of the bulk material.[4]

Experimental Protocols

Accurate characterization of the physicochemical properties of liquid crystals is essential for understanding their behavior and for their application in various technologies. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective : To determine the phase transition temperatures and associated enthalpy changes.[5]

Methodology :

  • A small, precisely weighed sample (typically 1-5 mg) of the alkoxybenzonitrile liquid crystal is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.

  • The heat flow to the sample relative to the reference is recorded as a function of temperature.

  • Phase transitions are identified as endothermic (melting, smectic-nematic, nematic-isotropic) or exothermic (crystallization) peaks in the DSC thermogram. The peak temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[6]

Polarized Optical Microscopy (POM)

Objective : To visually identify the liquid crystalline phases and their characteristic textures.[7]

Methodology :

  • A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

  • The slide is placed on a hot stage, which allows for precise temperature control.

  • The sample is observed through a polarizing microscope with crossed polarizers.

  • As the sample is heated and cooled, the different liquid crystal phases will exhibit unique optical textures. For example, the nematic phase often shows a threaded or schlieren texture, while the smectic A phase may exhibit a focal-conic fan texture.[3]

  • The temperatures at which these textures appear and disappear are recorded as the phase transition temperatures, corroborating the DSC data.[8]

Dielectric Spectroscopy

Objective : To measure the dielectric permittivity and determine the dielectric anisotropy.[1]

Methodology :

  • The liquid crystal sample is introduced into a liquid crystal cell consisting of two parallel glass plates with transparent conductive coatings (e.g., ITO). The inner surfaces of the cell are treated with an alignment layer to induce either planar (molecules parallel to the surface) or homeotropic (molecules perpendicular to the surface) alignment.

  • For measuring the perpendicular component of the dielectric permittivity (ε⊥), a cell with homeotropic alignment is used. For the parallel component (ε∥), a cell with planar alignment is used, and a strong magnetic or electric field is applied to align the director parallel to the measurement field.[1]

  • The cell is placed in a temperature-controlled holder.

  • An AC electric field of a specific frequency (typically 1 kHz) is applied across the cell, and the capacitance is measured using an LCR meter.

  • The dielectric permittivity is calculated from the measured capacitance, the cell's dimensions, and the permittivity of free space.

  • The dielectric anisotropy (Δε) is then calculated as the difference between the parallel and perpendicular components (Δε = ε∥ - ε⊥).[1]

Logical Relationships

The following diagram illustrates the fundamental relationship between the molecular structure of alkoxybenzonitrile liquid crystals and their resulting physical properties.

StructurePropertyRelationship cluster_structure Molecular Structure cluster_properties Macroscopic Properties Structure Alkoxybenzonitrile AlkoxyChain Alkoxy Chain Length (n) Structure->AlkoxyChain RigidCore Rigid Biphenyl Core Structure->RigidCore PolarGroup Polar Nitrile Group (-CN) Structure->PolarGroup Mesophase Mesophase Behavior (Nematic, Smectic) AlkoxyChain->Mesophase Influences phase type and stability Dielectric Dielectric Anisotropy (Δε) AlkoxyChain->Dielectric Modulates magnitude Birefringence Optical Birefringence (Δn) AlkoxyChain->Birefringence Modulates magnitude RigidCore->Mesophase Promotes mesophase formation RigidCore->Birefringence Major contributor PolarGroup->Dielectric Determines magnitude and sign

Structure-Property Relationship in Alkoxybenzonitrile Liquid Crystals.

References

Safety Operating Guide

Proper Disposal of 4-Butoxybenzonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-butoxybenzonitrile is crucial for maintaining laboratory safety and environmental compliance. As a nitrile and an ether, this compound requires specific handling procedures to mitigate risks, including potential toxicity and the formation of explosive peroxides. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with its hazards. This compound is classified as harmful and an irritant.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory protocols.[1][2]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]

  • Lab Coat: A lab coat should be worn to protect from skin contact.[1]

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1][2]

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Keep away from heat, sparks, and open flames.[3][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][7][8]

Step 1: Waste Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical; glass bottles are often a suitable choice.[6][7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and accumulation start date.[6]

  • Segregation: Do not mix this compound with incompatible wastes.[6] Store it separately from strong oxidizing agents, strong acids, and strong bases.[3]

Step 2: Peroxide Formation Management

Due to the ether functional group, this compound has the potential to form explosive peroxides over time, especially when exposed to air and light.[1][5][6]

  • Date Containers: Upon receipt and upon opening, all containers of this compound should be dated.[1]

  • Storage Time Limits: Opened containers should ideally be disposed of within 6 months, and unopened containers within one year.[1]

  • Peroxide Testing: If the chemical has been stored for an extended period, it should be tested for the presence of peroxides before use or disposal. If peroxides are detected or if crystals are visible, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]

Step 3: Storage of Waste

  • Secure Storage: Keep the hazardous waste container tightly closed except when adding waste.[1][6]

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory, which should be at or near the point of generation.[8] The storage area should be a well-ventilated, cool, and dry place, away from heat and direct sunlight.[4][9] A flammable storage cabinet is recommended.[4]

  • Secondary Containment: Use secondary containment, such as a chemically resistant tray, for all liquid hazardous waste containers.[6]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has reached its storage time limit, contact your institution's EHS or hazardous waste management office to arrange for pickup.[5][6] Do not transport hazardous waste yourself.[5]

Step 5: Disposal of Empty Containers

  • Rinsing: An empty container that held this compound must be triple rinsed with a suitable solvent.[5] The first rinseate must be collected and disposed of as hazardous waste.[6]

  • Defacing: After thorough rinsing and air-drying, deface or remove the original chemical label.[5]

  • Final Disposal: The rinsed and defaced container can typically be disposed of as regular trash, but always confirm this with your institution's waste management guidelines.[5]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_hazard Hazard Alert Start Start: this compound Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood CollectWaste Collect in Labeled, Compatible Waste Container FumeHood->CollectWaste CheckPeroxides Date Container & Monitor for Peroxides CollectWaste->CheckPeroxides StoreWaste Store in Designated Satellite Accumulation Area with Secondary Containment CheckPeroxides->StoreWaste PeroxidePositive Peroxides Detected or Crystals Visible CheckPeroxides->PeroxidePositive Test Positive? ContactEHS Contact EHS for Hazardous Waste Pickup StoreWaste->ContactEHS EmptyContainer Triple Rinse Empty Container (Collect First Rinseate) ContactEHS->EmptyContainer DisposeContainer Dispose of Defaced, Rinsed Container EmptyContainer->DisposeContainer End End DisposeContainer->End ContactEHSHazard Do Not Handle! Immediately Contact EHS PeroxidePositive->ContactEHSHazard

Caption: Workflow for the safe disposal of this compound.

Summary of Key Disposal Information

AspectProcedure
Waste Classification Hazardous Waste
Primary Disposal Route Institutional Environmental Health and Safety (EHS) department
Container Type Labeled, compatible, sealed container (e.g., glass)[6][7]
Storage Location Designated satellite accumulation area, in secondary containment[6][8]
Peroxide Management Date containers on receipt and opening; test for peroxides if stored long-term[1]
Empty Containers Triple rinse (collecting first rinseate as hazardous waste), deface label, then dispose per institutional policy[5][6]
Prohibited Actions DO NOT dispose down the drain or in regular trash[5][7][8]

References

Personal protective equipment for handling 4-Butoxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Butoxybenzonitrile in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and environmental protection. This information is based on the known hazards of similar aromatic nitrile compounds; however, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon its availability for precise handling instructions.

Immediate Safety and Hazard Profile

This compound, as an aromatic nitrile, should be handled with care. Based on data from analogous compounds, it is presumed to be a skin and eye irritant and may cause respiratory irritation.[1] Ingestion and skin absorption may be harmful.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Quantitative Data for Structurally Similar Benzonitriles

The following table summarizes key quantitative data for benzonitrile compounds that are structurally related to this compound. This data provides a reference for understanding the potential physical and chemical properties.

Property4-Formyl-3-methoxybenzonitrile4-Methoxybenzonitrile
Physical State SolidWhite crystalline powder
Boiling Point 318.2°C at 760 mmHg[1]256-257°C at 765 mmHg[3]
Melting Point Not available57-59°C[3]
Flash Point Not availableNot available

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1][4] In situations where splashing is a risk, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Wear a laboratory coat. For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended.

    • Chemical-resistant gloves (e.g., nitrile) must be worn.[5] Inspect gloves for any tears or punctures before use.

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate filter for organic vapors and particulates should be used.

3. Handling Procedures:

  • Avoid direct contact with the skin and eyes.[1][4]

  • Do not breathe in dust or vapors.[1][4]

  • Weigh and transfer the chemical in a fume hood.

  • Keep containers tightly closed when not in use.[4]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

4. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.

  • In case of inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Disposal Plan

1. Waste Collection:

  • This compound and any materials contaminated with it (e.g., gloves, weigh paper, pipette tips) must be treated as hazardous waste.[6]

  • Collect all waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with nitriles.[6]

  • The label should clearly state "Hazardous Waste" and the full chemical name, "this compound".[6]

2. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]

3. Final Disposal:

  • Disposal of this compound waste must be carried out by a licensed professional waste disposal service.[6]

  • Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal of the hazardous waste.[6]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Consult SDS prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Collect Hazardous Waste handle_reaction->cleanup_waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste for Professional Disposal cleanup_waste->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Butoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.